molecular formula C5H10O2 B153709 Methyl butyrate CAS No. 623-42-7

Methyl butyrate

Cat. No.: B153709
CAS No.: 623-42-7
M. Wt: 102.13 g/mol
InChI Key: UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Description

What exactly is Methyl Butyrate?

This compound is an ester of fatty acids. It is also known as methyl butanoate. It is part of the organic compounds referred to as methyl esters of fatty acids.

This compound, referred to under the scientific name methyl butanoate, is the ester of methyl found in butyric acid. Like many esters, they have a fruity smell that is, in this instance, reminiscent of pineapples or apples.

This compound, one of the odorous compounds present in different types of adhesive (hotmelt, vinyl acetate ethylene, starch, polyvinyl acetate, and acrylic) used in food packaging, was identified by GC-O-MS (gas chromatography-mass spectrometry-olfactometry).

This compound is an odorant found in lemon and strawberry Guavas (Psidium cattleianum Sabine).

Properties of the chemical component this compound

Its pineapple odor characterizes it. At room temperatures, it's an opaque liquid with very low solubility when in water, on which it floats to create an oily film. Although it's flammable, it has a relatively lower vapor pressure (40 mmHg at 30°C (86 degrees Fahrenheit)) which means it is safe to handle at room temperature with no particular security precautions.

This compound is an opaque colorless liquid. The flash point is 57 degrees. It is less dense than water and somewhat less soluble in water. Thus, it can float on water. Vapors weigh more than air.

This compound also can be described as an ester of fatty acids.

The term methyl, which is also referred to as butanoate, falls within the organic compound class called methyl esters of fatty acids. Fatty acid methyl esters are substances composed of fatty acids that are esterified using the methyl group. They possess the general shape RC(=O)OR", where R is the fatty organyl group or aliphatic tail and R' is the methyl group. Therefore, it is believed to be a fatty ester in lipid molecules. It is a solid, insoluble (in water), and fragile basic (essentially non-polar) substance (based on the pKa). It is found in many biofluids like urine and feces. In the cell, it is mainly found in the cell's cytoplasm. It is present in all eukaryotes, from yeast to humans.

The preparation of this compound

This compound is found in tiny amounts in various plant products, particularly pineapple oil. It can be made by distillation of essential oils of vegetable origin.

Applications of this compound

It is known to be linked with various illnesses such as ulcerative colitis, IBS, ulcerative colitis, and Crohn's disease. It is also linked to metabolic disorders inborn to the body, such as celiac disease.

This compound is used as a solvent, flavoring, and fragrance agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl butanoate
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InChI

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3
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InChI Key

UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5047083
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Molecular Weight

102.13 g/mol
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Physical Description

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour
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Boiling Point

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg
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Flash Point

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP)
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water
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Density

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897
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Vapor Density

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1)
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Vapor Pressure

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

623-42-7
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Melting Point

-139 °F (NTP, 1992), -85.8 °C, -95 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436), also known as methyl butanoate, is the methyl ester of butyric acid. It is a key compound in the fragrance and flavor industries, prized for its characteristic fruity aroma reminiscent of apples and pineapples. Beyond its sensory applications, methyl butyrate serves as a valuable intermediate in organic synthesis and has been explored as a surrogate for biodiesel in combustion studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and a summary of its spectroscopic characteristics to aid researchers and professionals in its application and study.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a low viscosity. It is characterized by its distinct fruity odor.[1][2][3][4][5] The fundamental physical and chemical properties of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1][5][6][7]
Molecular Weight 102.13 g/mol [1][2][5][6][7]
Appearance Clear, colorless to very slightly yellow liquid[1][2][3][7]
Odor Strong, fruity odor (apple, pineapple)[1][3][4][5][6]
Density 0.898 g/mL at 25 °C[1][3]
Boiling Point 102-103 °C at 760 mmHg[1][3][5][7]
Melting Point -85 to -84 °C[1][3]
Flash Point 12-14 °C (53-57 °F)[1][2][3][4][5]
Refractive Index (n_D^20) 1.385 - 1.3878[1][2][3]
Vapor Pressure 32.3 mmHg at 25 °C; 40 mmHg at 30 °C[2][3][4]
Vapor Density 3.5 (Air = 1)[3]
Solubility in Water Slightly soluble (approx. 1:60 ratio; 1.5 g/100 mL at 22 °C)[1][3][4]
Solubility in Organic Solvents Miscible with ethanol (B145695) and ether[2][3]
Chemical and Safety Properties
PropertyDescriptionSource(s)
Chemical Stability Stable under normal conditions.[1][3]
Reactivity Reacts exothermically with strong acids or bases to produce methanol (B129727) and butyric acid. Reacts with strong oxidizing acids, which can be sufficiently exothermic to ignite the products. Generates flammable hydrogen gas with alkali metals and hydrides.[1][3][8]
Flammability Highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back.[1][2][3][8]
Hazards Irritant to the skin, eyes, and respiratory tract.[1][6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3HO-CH₃ (methyl ester)
~2.28t2H-CH₂-C=O (alpha-methylene)
~1.65sextet2H-CH₂-CH₂-C=O (beta-methylene)
~0.94t3HCH₃-CH₂- (terminal methyl)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~174.1C=O (carbonyl)
~51.4O-CH₃ (methyl ester)
~36.1-CH₂-C=O (alpha-methylene)
~18.6-CH₂-CH₂-C=O (beta-methylene)
~13.7CH₃-CH₂- (terminal methyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1440MediumC-H bend (methylene)
~1180StrongC-O stretch (ester)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
102Low[M]⁺ (Molecular ion)
74High[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
71Medium[CH₃CH₂CH₂C=O]⁺ (Loss of OCH₃)
43High[CH₃CH₂CH₂]⁺ (Propyl cation)

Experimental Protocols

Determination of Physical Properties

1. Boiling Point Determination (Thiele Tube Method)

  • Objective: To determine the boiling point of this compound.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil, heating source (Bunsen burner or hot plate).

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Add a small amount (1-2 mL) of this compound to the small test tube.

    • Place the capillary tube, open end down, into the test tube containing the this compound.

    • Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

    • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample below the oil level.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the this compound. Record this temperature.

2. Density Determination (Pycnometer Method)

  • Objective: To determine the density of this compound.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with distilled water and place it in a thermostat at a known temperature (e.g., 25 °C) until it reaches thermal equilibrium.

    • Carefully dry the outside of the pycnometer and record its mass.

    • Empty the pycnometer, dry it completely, and then fill it with this compound.

    • Thermostat the pycnometer containing this compound at the same temperature.

    • Dry the exterior of the pycnometer and record its mass.

    • Calculate the density of this compound using the following formula: Density of this compound = [(mass of pycnometer + this compound) - (mass of empty pycnometer)] / [(mass of pycnometer + water) - (mass of empty pycnometer)] * Density of water at the experimental temperature.

Analytical Method

1. Gas Chromatography (GC) Analysis

  • Objective: To assess the purity of this compound and identify it in a mixture.

  • Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).

  • Typical GC Conditions:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane (B92381) or methanol).

  • Procedure:

    • Prepare a dilute solution of the this compound sample.

    • Set up the GC with the specified conditions.

    • Inject the sample into the GC.

    • Record the chromatogram. The retention time of the peak corresponding to this compound can be used for identification by comparing it to a standard. The area of the peak can be used for quantification.

Synthesis of this compound

Fischer Esterification

This is a classic acid-catalyzed esterification of a carboxylic acid and an alcohol.

Fischer_Esterification Butyric_Acid Butyric Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Butyric_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol Sulfuric_Acid H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester - H₂O Water Water Water_Loss->Water Methyl_Butyrate This compound Protonated_Ester->Methyl_Butyrate - H⁺

Caption: Fischer Esterification of Butyric Acid and Methanol.

  • Experimental Protocol:

    • Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 mol), methanol (3.0 mol, as it also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 mol).

    • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.

    • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Add a suitable organic solvent (e.g., diethyl ether) to extract the ester.

    • Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.

    • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation.

Enzymatic Synthesis (Transesterification)

This method utilizes a lipase (B570770) as a biocatalyst, offering a greener alternative.

Enzymatic_Synthesis Vinyl_Butyrate Vinyl Butyrate Enzyme_Substrate_Complex Enzyme-Substrate Complex Vinyl_Butyrate->Enzyme_Substrate_Complex Methanol Methanol Lipase Lipase (catalyst) Lipase->Enzyme_Substrate_Complex Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Enzyme_Substrate_Complex->Acyl_Enzyme_Intermediate Vinyl_Alcohol Vinyl Alcohol Acyl_Enzyme_Intermediate->Vinyl_Alcohol Methanolysis Methanolysis Acyl_Enzyme_Intermediate->Methanolysis + Methanol Methanolysis->Lipase (regenerated) Methyl_Butyrate This compound Methanolysis->Methyl_Butyrate

References

Methyl Butyrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl Butyrate (B1204436), also known by its IUPAC name, Methyl butanoate. Its CAS number is 623-42-7.[1][2][3][4] This document details its chemical and physical properties, outlines common experimental protocols for its synthesis, and explores its applications, particularly within the realms of research and development.

Core Chemical Identifiers and Properties

Methyl butyrate is an ester characterized by a fruity aroma, often compared to that of apples or pineapples.[1][2] It is a colorless liquid at room temperature and exhibits low solubility in water.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Methyl butanoate[2]
CAS Number 623-42-7[1][3][4]
Molecular Formula C₅H₁₀O₂[1][5]
Molecular Weight 102.13 g/mol [1][5]
SMILES String CCCC(=O)OC[2][6]
InChI Key UUIQMZJEGPQKFD-UHFFFAOYSA-N[6]

Table 2: Physical Properties

PropertyValue
Appearance Colorless liquid[1][5][7]
Odor Fruity, apple-like[1][7]
Boiling Point 102-103 °C[1][5]
Melting Point -85 to -84 °C[1][5]
Density 0.898 g/mL at 25 °C[1][5]
Flash Point 12-14 °C (53-57 °F)[1][5][8]
Vapor Pressure 40 mmHg at 30 °C[1][6]
Vapor Density 3.5 (vs air)[1][6][8]
Refractive Index n20/D 1.385[1][6]
Water Solubility Slightly soluble (1:60)[1][5]

Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory and industrial preparations are Fischer esterification and enzyme-catalyzed transesterification.

Protocol 1: Synthesis via Fischer Esterification

This method involves the acid-catalyzed reaction of butyric acid with methanol (B129727).

Materials:

  • Butyric acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst[1][9]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Reflux condenser

  • Separatory funnel

Methodology:

  • Set up a reflux apparatus. In a round-bottom flask, combine one molar equivalent of butyric acid with a threefold molar excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) to the mixture while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the resulting ester over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 102-103 °C.[1]

Protocol 2: Enzymatic Synthesis via Transesterification

This protocol utilizes a lipase (B570770) enzyme as a biocatalyst for the transesterification of a butyrate ester with methanol, offering a milder and more selective reaction.[10][11]

Materials:

  • Vinyl butyrate

  • Methanol

  • Immobilized Lipase (e.g., from Aspergillus fumigatus)[10][11]

  • Anhydrous n-hexane (as solvent)

  • Incubator shaker

  • Gas chromatograph (for analysis)

Methodology:

  • In a sealed reaction vessel, prepare a solution of vinyl butyrate and methanol in anhydrous n-hexane. An optimal molar ratio of 2:2 (vinyl butyrate:methanol) has been reported.[10][11]

  • Add the purified and immobilized lipase (e.g., 30 µg/mL) to the reaction mixture.[11]

  • Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation for approximately 16 hours.[11]

  • Monitor the conversion to this compound periodically by taking aliquots and analyzing them via gas chromatography.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The solvent (n-hexane) can be removed under reduced pressure.

  • Further purification of the this compound can be achieved through distillation if required.

Key Applications in Research and Development

This compound's utility extends beyond its common use as a flavoring and fragrance agent.[12][13] For researchers and drug development professionals, it serves as a valuable building block and solvent.

  • Organic Synthesis Intermediate: It is an important raw material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][12][13] Its ester functional group can be readily converted into other functionalities.

  • Solvent Applications: this compound is an effective solvent for various resins and lacquers, such as ethylcellulose and nitrocellulose.[1][7]

  • Biological Research: While specific signaling pathway involvement is not extensively documented, esters like this compound are utilized in studies related to metabolism and cell signaling, providing insights into biological mechanisms.[12] It is also studied for its potential antimicrobial properties in food preservation.[12]

  • Combustion Studies: It has been used as a surrogate fuel in research on the combustion characteristics of biodiesel, although its short-chain length limits its ability to fully replicate the behavior of larger fatty acid methyl esters.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound, rendered using the DOT language.

Fischer_Esterification_Workflow Reactants Reactants: Butyric Acid + Methanol Reflux Reflux (1-2 hours) Reactants->Reflux Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reflux Workup Aqueous Workup: 1. H₂O Wash 2. NaHCO₃ Wash 3. Brine Wash Reflux->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure This compound Purification->Product

Fischer Esterification Workflow for this compound Synthesis.

Applications_of_Methyl_Butyrate MB This compound Flavors Flavor Industry (Apple, Pineapple notes) MB->Flavors Fragrances Fragrance Industry (Perfumes, Cosmetics) MB->Fragrances Solvents Industrial Solvent (Resins, Lacquers) MB->Solvents Pharma Pharmaceutical Synthesis (Intermediate) MB->Pharma Agro Agrochemical Synthesis (Intermediate) MB->Agro Research Research Tool (Metabolism, Combustion) MB->Research

Diverse Applications of this compound.

References

The Ubiquitous Presence of Methyl Butyrate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (methyl butanoate) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples.[1] This compound is a significant contributor to the flavor and fragrance profiles of numerous fruits and plants.[2][3] Beyond its sensory attributes, the study of methyl butyrate's natural occurrence, biosynthesis, and quantification provides valuable insights into plant metabolism, fruit ripening processes, and potential applications in the food, fragrance, and pharmaceutical industries. This technical guide offers an in-depth exploration of the natural occurrence of this compound in the plant kingdom, complete with quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound is found in a wide array of fruits and plants.[2][4][5] Its concentration can vary significantly depending on the species, cultivar, ripening stage, and environmental conditions. The following tables summarize the quantitative data for this compound and related esters in various fruits, compiled from multiple scientific studies.

FruitCultivar/VarietyConcentration of this compoundReference
Strawberry (Fragaria × ananassa)11.1 mg·m⁻³ (in headspace of fresh strawberries)[6]
Pineapple (Ananas comosus)Present in pineapple oil[1][4]
Banana (Musa spp.)Present, with concentrations of acetate, butyrate, and this compound esters being abundant.[7]
Apple (Malus domestica)Present in Gala apples[8]
FruitRelated Butyrate and Methyl EstersConcentrationReference
Apple Ethyl 2-methylbutyrate, Hexyl 2-methylbutanoateVaries among 35 varieties[9]
Strawberry Methyl 2-methylbutyrateQTL identified for this compound[10][11]
Pineapple Methyl 2-methylbutanoateHigh flavor dilution factor[12]
Banana Butanoic acid, 3-methyl-, methyl esterVaries during ripening[1]
Kiwifruit Methyl butanoateKey volatile ester[13]

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices typically involves extraction, separation, and identification steps. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.[14][15]

Protocol 1: General Method for HS-SPME-GC-MS Analysis of this compound in Fruits

This protocol provides a general framework. Specific parameters may need to be optimized depending on the fruit matrix and instrumentation.

1. Sample Preparation:

  • Select fresh, defect-free fruits at the desired stage of ripeness.

  • Wash the fruits to remove any surface contaminants.

  • Homogenize a representative sample of the fruit tissue (e.g., 5-10 g) in a blender or food processor. For some fruits, it may be necessary to freeze the sample in liquid nitrogen before grinding to a fine powder.

  • Transfer the homogenized sample into a headspace vial (e.g., 20 mL).

  • To enhance the release of volatiles, an equal volume of a saturated NaCl solution can be added. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.

  • Add an internal standard (e.g., a known concentration of a compound not naturally present in the fruit, such as 2-octanone) to allow for semi-quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including esters.

  • Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation. This allows the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250 °C) for a specific time (e.g., 2-5 minutes) to desorb the trapped volatile compounds.

  • Gas Chromatography (GC):

    • Column: Use a suitable capillary column, such as a DB-5ms or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program might be: start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes. This program should be optimized for the specific analytes of interest.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound and other compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

4. Quantification:

  • Quantify the concentration of this compound by comparing its peak area to the peak area of the internal standard. For absolute quantification, a calibration curve generated using standard solutions of this compound is required.

Biosynthesis of this compound in Plants

The formation of this compound in plants is primarily catalyzed by alcohol acyltransferases (AATs).[16][17] These enzymes facilitate the esterification of an alcohol (methanol) with an acyl-CoA thioester (butanoyl-CoA). The precursors for this reaction are derived from various metabolic pathways within the plant cell.

The following diagram illustrates a simplified biosynthetic pathway leading to the formation of this compound.

Biosynthesis_of_Methyl_Butyrate cluster_precursors Precursor Pathways cluster_intermediates Key Intermediates cluster_product Ester Formation Fatty Acid Metabolism Fatty Acid Metabolism Amino Acid Catabolism Amino Acid Catabolism Butanoyl-CoA Butanoyl-CoA Amino Acid Catabolism->Butanoyl-CoA Pectin Demethoxylation Pectin Demethoxylation Methanol (B129727) Methanol Pectin Demethoxylation->Methanol AAT Alcohol Acyltransferase (AAT) Butanoyl-CoA->AAT Methanol->AAT This compound This compound AAT->this compound

Caption: Simplified biosynthetic pathway of this compound in plants.

Conclusion

This compound is a naturally occurring ester that plays a crucial role in the characteristic aroma of many fruits and plants. Its quantification and the elucidation of its biosynthetic pathway are essential for understanding plant biochemistry and for applications in various industries. The methodologies outlined in this guide provide a robust framework for researchers and scientists to investigate the presence and formation of this important volatile compound. Further research into the genetic and environmental factors influencing this compound production will continue to enhance our knowledge and unlock new possibilities for its application.

References

"Methyl butyrate" solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Methyl Butyrate (B1204436) in Water and Organic Solvents

Introduction

Methyl butyrate, also known as methyl butanoate, is the methyl ester of butyric acid, with the chemical formula C₅H₁₀O₂.[1] It is a colorless liquid recognized by its characteristic fruity odor, often likened to apples or pineapples.[1][2] This property makes it a valuable compound in the flavor and fragrance industries.[3][4] Beyond its sensory applications, this compound serves as a solvent for certain resins like ethylcellulose and nitrocellulose and is used in the synthesis of other chemicals.[5][6] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility profile in both aqueous and organic media is crucial for formulation, reaction engineering, and purification processes. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and visual aids to clarify key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure—a polar ester group attached to a relatively short, nonpolar four-carbon alkyl chain. This dual character results in limited solubility in water and high solubility or miscibility in many organic solvents.[3][7]

Solubility in Water

This compound is generally described as slightly soluble in water.[5][8][9] At room temperature, it forms an oily layer on the water's surface due to being less dense than water.[1][5] Quantitative data from various sources are summarized below.

Temperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Source Citation
221.515[1]
25Not specified15[8][10]
25Not specified15.0 (1.5X10+4 mg/l)[8]
22.2 (72°F)Not specified10 to 50[8][9]
Not specified1 part in 60 parts water (~1.67 g/100 mL)~16.7[5][8]
Solubility in Organic Solvents

This compound exhibits high solubility and is often miscible with a wide range of common organic solvents, a property attributed to its ester functional group and hydrocarbon chain.[6][7]

SolventSolubility / MiscibilitySource Citation
Ethanol (Alcohol)Miscible[5][8]
Diethyl EtherMiscible / Soluble[5][8]
Carbon TetrachlorideSlightly Soluble[8]
AcetoneSoluble
MethanolMiscible[6]
Fats and OilsHighly Soluble[6]

Factors Influencing Solubility

The solubility of an ester like this compound is governed by the interplay between its polar and nonpolar components when interacting with a solvent. The "like dissolves like" principle is paramount. The following diagram illustrates the key molecular interactions that determine its solubility.

G Factors Influencing this compound Solubility cluster_solute This compound Molecule MB CH3CH2CH2COOCH3 EsterGroup Ester Group (-COO-) Polar Head MB->EsterGroup AlkylChain Butyl & Methyl Groups Nonpolar Tail MB->AlkylChain PolarSolvent Polar Solvent (e.g., Water) EsterGroup->PolarSolvent Favorable Interaction (Hydrogen Bonding Acceptor) NonpolarSolvent Organic/Nonpolar Solvent (e.g., Ether, Hexane) EsterGroup->NonpolarSolvent Less Favorable Interaction AlkylChain->PolarSolvent Unfavorable Interaction (Hydrophobic Effect) AlkylChain->NonpolarSolvent Favorable Interaction (Van der Waals Forces) LimitedSol Result: Limited Water Solubility PolarSolvent->LimitedSol HighSol Result: High Organic Solubility / Miscibility NonpolarSolvent->HighSol

Caption: Logical relationship of this compound's structure to its solubility.

Experimental Protocols

Accurate determination of solubility is essential for scientific research and development. The following are detailed methodologies for quantifying the solubility of a liquid solute like this compound.

Protocol 1: Determination of Water Solubility (Shake Flask Method - OECD 105)

This protocol is adapted from the OECD Guideline 105 "Water Solubility" flask method, which is considered the gold standard for determining the equilibrium solubility of substances.[5][9]

Objective: To determine the saturation mass concentration of this compound in water at a constant temperature.

Materials:

  • High-purity this compound (>99%)

  • Reagent-grade water (e.g., deionized or distilled)

  • Thermostatically controlled shaker or agitator capable of maintaining 37 ± 1 °C

  • Centrifuge

  • Appropriate vials or flasks with airtight seals

  • Validated analytical system for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

  • Pipettes and syringes

Procedure:

  • Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium. This informs the amount of substance to be used in the main study.

  • Sample Preparation: Add an excess amount of this compound to a known volume of water in a sealed flask. The presence of undissolved this compound (as a separate phase) is necessary to ensure a saturated solution is achieved.

  • Equilibration: Place the sealed flasks in the thermostatically controlled shaker set to the desired temperature (e.g., 37 °C). Agitate the flasks for a sufficient period to reach equilibrium. Equilibrium is typically reached within 24 to 48 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled environment to let the two phases (water and undissolved this compound) separate. To ensure complete separation of any micro-droplets, centrifuge the samples at a suitable speed.

  • Sampling: Carefully extract an aliquot from the center of the aqueous phase, ensuring no undissolved this compound is transferred.

  • Quantification: Analyze the concentration of this compound in the collected aqueous sample using a pre-calibrated and validated analytical method (e.g., GC-FID).

  • Data Analysis: The experiment should be performed in triplicate. The final solubility is reported as the average concentration from the replicate samples, expressed in units such as mg/mL or g/100 mL.

Protocol 2: Determination of Miscibility in Organic Solvents

This protocol provides a qualitative and semi-quantitative method to assess whether this compound is miscible with an organic solvent.

Objective: To visually determine if this compound and a selected organic solvent form a single, homogeneous phase at various proportions.

Materials:

  • High-purity this compound

  • High-purity organic solvent

  • Calibrated glass vials with screw caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 2 mL).

  • Addition of Solute: Add an equal volume of this compound (2 mL) to the vial.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the vial to stand undisturbed and observe the contents against a well-lit background.

    • Miscible: A single, clear, and homogeneous liquid indicates complete miscibility.

    • Immiscible: The formation of two distinct layers with a visible meniscus indicates immiscibility.

    • Partially Miscible: A cloudy or turbid solution that does not clarify upon standing suggests partial miscibility.

  • Confirmation: To confirm complete miscibility, repeat the procedure with different volume ratios, such as 1:9 and 9:1 of this compound to the solvent. The absence of phase separation at all tested proportions confirms miscibility.

Mandatory Visualization: Experimental Workflow

The following diagram, generated using the DOT language, outlines the workflow for the shake flask solubility determination method.

G start Start: Solubility Determination prep Prepare Sample: Add excess this compound to a known volume of water in a sealed flask. start->prep equilibrate Equilibrate: Agitate in a thermostatically controlled shaker (e.g., 24-48h at 37°C). prep->equilibrate check_eq Has Equilibrium Been Reached? equilibrate->check_eq check_eq->equilibrate No (Continue Agitation) phase_sep Phase Separation: Cease agitation and centrifuge to separate aqueous and organic phases. check_eq->phase_sep Yes sampling Collect Aliquot: Carefully sample the center of the aqueous phase. phase_sep->sampling analysis Quantitative Analysis: Measure concentration using a validated method (e.g., GC-FID). sampling->analysis end End: Report Solubility analysis->end

Caption: Experimental workflow for the shake flask solubility method.

References

A Comprehensive Technical Guide to the Vapor Pressure and Boiling Point of Methyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the vapor pressure and boiling point of methyl butyrate (B1204436), tailored for researchers, scientists, and professionals in drug development. This document presents a compilation of experimental data, detailed methodologies for key experiments, and a visual representation of the experimental workflow.

Core Properties of Methyl Butyrate

This compound, also known as methyl butanoate, is the methyl ester of butyric acid. It is a colorless liquid with a characteristic fruity odor resembling apples or pineapples.[1] At room temperature, it is sparingly soluble in water and is flammable.[1]

Boiling Point Data

The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (1 atmosphere or 760 mmHg). The experimentally determined normal boiling point of this compound is consistently reported in the literature.

Boiling Point (°C)Boiling Point (°F)Pressure (mmHg)Reference
102.8217.04760[2]
102.3216.14760
102 - 103215.6 - 217.4760[3][4][5][6]
102216760[1][7]

Vapor Pressure Data

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The following table summarizes the available experimental vapor pressure data for this compound at various temperatures.

Vapor Pressure (mmHg)Temperature (°C)Temperature (°F)Reference
0.842068[8]
32.32577[2]
4029.685.3[8]
403086[1][3][6]
6037.499.3[8]
36180176[9]

Experimental Protocols

The determination of boiling point and vapor pressure is crucial for the characterization and understanding of a substance's physical properties. Standardized methods are employed to ensure accuracy and reproducibility.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid and its vapor are in equilibrium.

Apparatus: An ebulliometer is a specialized piece of glassware equipped with a heating element, a reflux condenser to prevent the loss of vapor, and a port for a calibrated thermometer or temperature probe.

Procedure:

  • The ebulliometer is charged with a sample of this compound.

  • The liquid is heated to a gentle boil.

  • The reflux condenser ensures that any vaporized this compound is cooled and returned to the boiling liquid, maintaining a closed system at atmospheric pressure.

  • The temperature of the vapor-liquid equilibrium is allowed to stabilize.

  • The stable temperature reading from the thermometer is recorded as the boiling point.

  • The atmospheric pressure is recorded to correct the boiling point to normal pressure (760 mmHg) if necessary.

Vapor Pressure Determination by the Static Method (Isoteniscope)

The static method is a direct and accurate way to measure the vapor pressure of a liquid at different temperatures. The isoteniscope is a common apparatus used for this purpose.

Apparatus: The experimental setup consists of an isoteniscope, which is a U-shaped manometer attached to a sample bulb, a constant temperature bath, a vacuum pump, and a pressure measuring device.

Procedure:

  • A sample of this compound is placed in the bulb of the isoteniscope.

  • The sample is degassed to remove any dissolved air, typically by freezing the sample with liquid nitrogen and evacuating the headspace, then allowing the sample to thaw under vacuum. This process is repeated several times.

  • The isoteniscope is placed in a constant temperature bath set to the desired temperature.

  • As the sample vaporizes, it exerts a pressure on the mercury in the U-tube manometer.

  • The external pressure in the system is adjusted until the mercury levels in both arms of the U-tube are equal.

  • At this point, the external pressure is equal to the vapor pressure of the this compound at that temperature.

  • The pressure is read from the pressure measuring device.

  • This procedure is repeated at various temperatures to obtain a vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and vapor pressure of this compound.

experimental_workflow cluster_boiling_point Boiling Point Determination (Ebulliometry) cluster_vapor_pressure Vapor Pressure Determination (Static Method) bp_start Start bp_sample_prep Prepare Methyl Butyrate Sample bp_start->bp_sample_prep bp_charge_ebulliometer Charge Ebulliometer bp_sample_prep->bp_charge_ebulliometer bp_heat Heat to Gentle Boil (Establish Reflux) bp_charge_ebulliometer->bp_heat bp_stabilize Allow Temperature to Stabilize bp_heat->bp_stabilize bp_measure Record Stable Temperature bp_stabilize->bp_measure bp_pressure Record Atmospheric Pressure bp_measure->bp_pressure bp_end End bp_pressure->bp_end vp_start Start vp_sample_prep Prepare Methyl Butyrate Sample vp_start->vp_sample_prep vp_charge_isoteniscope Charge Isoteniscope vp_sample_prep->vp_charge_isoteniscope vp_degas Degas Sample (Freeze-Pump-Thaw) vp_charge_isoteniscope->vp_degas vp_set_temp Set Constant Temperature Bath vp_degas->vp_set_temp vp_equilibrate Allow System to Equilibrate vp_set_temp->vp_equilibrate vp_adjust_pressure Adjust External Pressure to Equalize Manometer vp_equilibrate->vp_adjust_pressure vp_measure_pressure Record Vapor Pressure vp_adjust_pressure->vp_measure_pressure vp_change_temp Change Temperature? vp_measure_pressure->vp_change_temp vp_change_temp->vp_set_temp Yes vp_end End vp_change_temp->vp_end No

Caption: Experimental workflows for determining the boiling point and vapor pressure of this compound.

References

The Metabolic Pathway of Methyl Butyrate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436), a short-chain fatty acid ester, is found in various foods and is also used as a flavoring agent. Upon ingestion, it is readily metabolized to butyrate, a well-studied short-chain fatty acid with significant physiological effects. This technical guide provides an in-depth overview of the metabolic pathway of methyl butyrate in humans, focusing on its hydrolysis, the subsequent fate of butyrate, and the key enzymes and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound metabolism.

Absorption and First-Pass Metabolism

Following oral ingestion, this compound is absorbed from the gastrointestinal tract. The primary metabolic transformation it undergoes is hydrolysis to methanol (B129727) and butyrate. This reaction is catalyzed by carboxylesterases, a family of enzymes abundant in the liver and intestines.[1]

The gut wall plays a significant role in the first-pass metabolism of certain xenobiotics.[2] Human carboxylesterase 2 (CES2) is highly expressed in the intestine and is responsible for the hydrolysis of various ester-containing compounds.[3][4] Therefore, a substantial portion of ingested this compound is likely hydrolyzed to butyrate within the enterocytes before reaching systemic circulation. Any remaining this compound that enters the portal circulation is then subject to extensive first-pass metabolism in the liver, where carboxylesterase 1 (CES1) is highly abundant.[3][4]

Hydrolysis of this compound by Carboxylesterases

The hydrolysis of this compound is a critical step in its metabolism, liberating the biologically active molecule, butyrate.

Key Enzymes: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2)

In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics.[1]

  • CES1: Predominantly expressed in the liver, with lower levels in other tissues such as the lungs and heart.[3][4] It generally prefers substrates with a large acyl group and a small alcohol group.[4]

  • CES2: The major carboxylesterase in the intestine, also found in the kidney and at lower levels in the liver.[3][4] It typically hydrolyzes substrates with a small acyl group and a large alcohol group.[4]

Tissue Distribution of Carboxylesterase Activity

Carboxylesterase activity is widely distributed throughout the human body, with the highest concentrations found in the liver and small intestine. This distribution ensures efficient first-pass metabolism of ingested ester-containing compounds like this compound.

Table 1: Tissue Distribution of Human Carboxylesterases CES1 and CES2

TissueCES1 Expression LevelCES2 Expression LevelReference
LiverHighLow[3][4]
Small IntestineLowHigh[3][4]
KidneyModerateModerate[4]
LungLowLow[4]
HeartLowLow[4]

Metabolic Fate of Butyrate

Once formed from the hydrolysis of this compound, butyrate becomes a key energy source and signaling molecule. The majority of butyrate is produced by microbial fermentation of dietary fibers in the colon.[5][6][7]

Butyrate as an Energy Source for Colonocytes

Butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon.[6] It is taken up by these cells and undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

Hepatic Metabolism of Butyrate

Butyrate that is not utilized by colonocytes enters the portal circulation and is transported to the liver. In the liver, it can be metabolized for energy or used as a substrate for the synthesis of ketone bodies and cholesterol.[8]

Systemic Circulation and Extrahepatic Metabolism

Only a small fraction of absorbed butyrate reaches the systemic circulation.[9] This circulating butyrate can be taken up by other tissues and utilized as an energy source.

Signaling Pathways Modulated by Butyrate

Butyrate is not only a metabolite but also a potent signaling molecule that can influence a variety of cellular processes, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of HDACs. By inhibiting these enzymes, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This mechanism is thought to underlie many of butyrate's beneficial effects, including its anti-inflammatory and anti-cancer properties.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate can also act as a ligand for several GPCRs, including GPR41, GPR43, and GPR109A. Activation of these receptors by butyrate can trigger various downstream signaling cascades involved in immune regulation, appetite control, and metabolic homeostasis.

This compound Metabolic Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation and Tissues This compound (Oral Ingestion) This compound (Oral Ingestion) Hydrolysis Hydrolysis This compound (Oral Ingestion)->Hydrolysis Butyrate Butyrate Hydrolysis->Butyrate Methanol Methanol Hydrolysis->Methanol Butyrate_circ Butyrate (Systemic) Butyrate->Butyrate_circ Colonocytes Colonocytes Butyrate_circ->Colonocytes Liver Liver Butyrate_circ->Liver Other Tissues Other Tissues Butyrate_circ->Other Tissues Signaling Signaling Butyrate_circ->Signaling Energy Production Energy Production Colonocytes->Energy Production Liver->Energy Production Other Tissues->Energy Production Carboxylesterases (CES1, CES2) Carboxylesterases (CES1, CES2) Carboxylesterases (CES1, CES2)->Hydrolysis

Figure 1: Overview of the metabolic pathway of this compound in humans.

Pharmacokinetics

Direct pharmacokinetic data for this compound in humans is limited. However, the pharmacokinetics of its primary metabolite, butyrate, have been studied.

Pharmacokinetics of Butyrate

Butyrate administered intravenously has a very short half-life in humans, estimated to be around 6 minutes.[9] This rapid clearance is due to its efficient uptake and metabolism by tissues, particularly the liver.

Table 2: Pharmacokinetic Parameters of Butyrate in Humans (Intravenous Administration)

ParameterValueReference
Half-life (t1/2)~6 minutes[9]
ClearanceRapid[9]

Note: This data is for direct butyrate administration and may not fully reflect the pharmacokinetics following this compound ingestion due to differences in absorption and first-pass metabolism.

Experimental Protocols

This section details common experimental protocols for studying the metabolism of this compound and other short-chain fatty acid esters.

In Vitro Hydrolysis of this compound using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound hydrolysis by human liver microsomes, which are rich in CES1.

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), phosphate buffer, and varying concentrations of this compound.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of butyrate using a validated LC-MS/MS method.

  • Calculate the rate of butyrate formation at each substrate concentration and determine the kinetic parameters (Km and Vmax) using non-linear regression analysis.

Experimental Workflow: In Vitro Hydrolysis Assay Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation HLMs, Buffer, This compound Reaction Termination Reaction Termination Incubation->Reaction Termination 37°C Sample Processing Sample Processing Reaction Termination->Sample Processing Acetonitrile + IS LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Centrifugation Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Butyrate Kinetic Parameters Kinetic Parameters Data Analysis->Kinetic Parameters

Figure 2: General workflow for an in vitro hydrolysis experiment.

Quantification of this compound and Butyrate in Human Plasma by GC-MS

This protocol describes a method for the simultaneous quantification of this compound and butyrate in human plasma, which is essential for pharmacokinetic studies.

Materials:

  • Human plasma samples

  • This compound and butyrate standards

  • Deuterated internal standards for this compound and butyrate

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Extraction solvent (e.g., diethyl ether)

  • GC-MS system

Procedure:

  • Spike plasma samples with internal standards.

  • Acidify the plasma to protonate the butyrate.

  • Extract this compound and butyric acid from the plasma using an organic solvent.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and derivatize the analytes to enhance their volatility and chromatographic properties.

  • Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode.

  • Quantify the concentrations of this compound and butyrate by comparing their peak areas to those of the internal standards using a calibration curve.

Conclusion

The metabolic pathway of this compound in humans is primarily characterized by its rapid and efficient hydrolysis to butyrate, catalyzed by carboxylesterases in the intestine and liver. The resulting butyrate is a crucial energy substrate for colonocytes and a potent signaling molecule that modulates various physiological processes. While direct quantitative data on the kinetics and pharmacokinetics of this compound in humans are scarce, the well-established roles of CES1 and CES2 in xenobiotic metabolism provide a strong basis for understanding its metabolic fate. Further research is warranted to fully elucidate the specific contributions of these enzymes to this compound hydrolysis and to characterize its in vivo disposition in humans. This knowledge will be invaluable for assessing the safety and efficacy of this compound as a food additive and for understanding the physiological impact of its primary metabolite, butyrate.

References

The Role of Methyl Butyrate in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl butyrate (B1204436), the methyl ester of butyric acid, is emerging as a compound of interest in the study of fatty acid metabolism. While direct research on methyl butyrate is limited, its significance lies in its likely role as a prodrug for butyrate. In vivo, carboxylesterases are anticipated to hydrolyze this compound into butyrate and methanol, thus making the well-documented effects of butyrate on fatty acid metabolism of central importance. This technical guide provides an in-depth exploration of the role of butyrate, the active metabolite of this compound, in regulating fatty acid oxidation and associated signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms to support further research and drug development in this area.

Introduction: this compound as a Butyrate Prodrug

This compound is a short-chain fatty acid ester that is naturally found in some plant products[1]. Due to its ester linkage, it is susceptible to hydrolysis by carboxylesterases, which are ubiquitous enzymes in the body[2][3]. This hydrolysis would release butyric acid (butyrate) and methanol[4]. Therefore, the biological effects of this compound on fatty acid metabolism are predominantly attributable to the actions of butyrate. The use of ester forms of butyrate can be a strategy to improve its delivery and bioavailability, as butyrate itself can have limitations for therapeutic use.

The Core Mechanism: Butyrate's Impact on Fatty Acid Oxidation

Butyrate plays a significant role in enhancing fatty acid oxidation (FAO), primarily through its influence on two key cellular energy sensors and regulators: Carnitine Palmitoyltransferase 1A (CPT1A) and AMP-activated Protein Kinase (AMPK).

Upregulation of CPT1A-Mediated Fatty Acid Oxidation

Butyrate has been shown to enhance the activity of CPT1A, the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation[5][6]. This effect is not at the transcriptional level but through a direct allosteric mechanism. Butyrate is converted to butyryl-CoA, which then competes with malonyl-CoA, a potent inhibitor of CPT1A. By displacing malonyl-CoA, butyryl-CoA relieves the inhibition of CPT1A, leading to an increased rate of fatty acid transport into the mitochondria and subsequent oxidation[6][7].

Activation of the AMPK Signaling Pathway

Butyrate can also modulate fatty acid metabolism through the activation of AMPK, a central regulator of cellular energy homeostasis[8][9]. Activation of AMPK initiates a cascade of events aimed at increasing ATP production and reducing ATP consumption. In the context of fatty acid metabolism, activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. This reduction in malonyl-CoA levels further contributes to the disinhibition of CPT1A, thereby promoting fatty acid oxidation[8]. Studies have shown that butyrate treatment leads to increased phosphorylation of AMPK[10][11].

Quantitative Data Summary

The following tables summarize the quantitative effects of butyrate on key parameters of fatty acid metabolism as reported in the literature.

Table 1: Effect of Butyrate on CPT1A Activity

Cell Type/ModelButyrate ConcentrationFold Increase in CPT1A ActivityReference
Murine naïve CD4+ T cells125 µM~1.5-fold[6]
Human Colonic Mucosa (in vivo)Daily enemasUpregulation of FAO pathway genes[12]

Table 2: Effect of Butyrate on AMPK Phosphorylation

Cell Type/ModelButyrate ConcentrationTime PointFold Increase in AMPK PhosphorylationReference
Caco-2 cells2 mmol/L10 min~1.5-fold[11]
Caco-2 cells2 mmol/L20 min~2-fold[11]
Colon of Nephrectomized RatsNot specifiedNot specifiedReversed decrease in pAMPK:AMPK ratio[10]

Table 3: Effect of Butyrate on Lipid Accumulation

Cell Type/ModelButyrate ConcentrationEffect on Lipid AccumulationReference
Chicken Adipocytes≤ 0.5 mMReduced fat accumulation[13]
Chicken Adipocytes> 1 mMIncreased fat accumulation[13]
HT29 and other colonocytes1 mMIncreased lipid droplet accumulation[14]
NAFLD mouse model500 mg/kg/dayDecreased serum TG, TC, and LDL-C[15]

Signaling Pathways and Experimental Workflows

Butyrate-Mediated Upregulation of Fatty Acid Oxidation

Butyrate_FAO This compound This compound Carboxylesterase Carboxylesterase This compound->Carboxylesterase Butyrate Butyrate Butyryl-CoA Butyryl-CoA Butyrate->Butyryl-CoA Carboxylesterase->Butyrate CPT1A CPT1A Butyryl-CoA->CPT1A Activates Malonyl-CoA Malonyl-CoA Malonyl-CoA->CPT1A Inhibits Mitochondrion Mitochondrion CPT1A->Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1A Fatty Acid Oxidation Fatty Acid Oxidation Mitochondrion->Fatty Acid Oxidation Acetyl-CoA Acetyl-CoA Fatty Acid Oxidation->Acetyl-CoA

Caption: Butyrate, derived from this compound, promotes fatty acid oxidation by activating CPT1A.

Butyrate-Mediated AMPK Activation and Downstream Effects

Butyrate_AMPK Butyrate Butyrate AMPK AMPK Butyrate->AMPK Activates p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) ACC ACC p-AMPK (Active)->ACC Phosphorylates p-ACC (Inactive) p-ACC (Inactive) ACC->p-ACC (Inactive) Malonyl-CoA Malonyl-CoA p-ACC (Inactive)->Malonyl-CoA Reduces production CPT1A CPT1A Malonyl-CoA->CPT1A Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1A->Fatty Acid Oxidation Promotes Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis Seed cells in XF96 plate Seed cells in XF96 plate Culture overnight Culture overnight Seed cells in XF96 plate->Culture overnight Treat with Butyrate (e.g., 24h) Treat with Butyrate (e.g., 24h) Culture overnight->Treat with Butyrate (e.g., 24h) Wash with assay medium Wash with assay medium Treat with Butyrate (e.g., 24h)->Wash with assay medium Incubate in non-CO2 incubator Incubate in non-CO2 incubator Wash with assay medium->Incubate in non-CO2 incubator Measure basal OCR/ECAR Measure basal OCR/ECAR Incubate in non-CO2 incubator->Measure basal OCR/ECAR Inject Oligomycin Inject Oligomycin Measure basal OCR/ECAR->Inject Oligomycin Inject FCCP Inject FCCP Inject Oligomycin->Inject FCCP Inject Rotenone/Antimycin A Inject Rotenone/Antimycin A Inject FCCP->Inject Rotenone/Antimycin A Calculate Basal Respiration Calculate Basal Respiration Inject Rotenone/Antimycin A->Calculate Basal Respiration Calculate ATP Production Calculate ATP Production Inject Rotenone/Antimycin A->Calculate ATP Production Calculate Maximal Respiration Calculate Maximal Respiration Inject Rotenone/Antimycin A->Calculate Maximal Respiration Calculate Spare Respiratory Capacity Calculate Spare Respiratory Capacity Inject Rotenone/Antimycin A->Calculate Spare Respiratory Capacity

References

Methyl Butyrate: A Comprehensive Technical Guide on its Role as a Volatile Organic Compound in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436), a carboxylate ester with the molecular formula C₅H₁₀O₂, is a volatile organic compound (VOC) that plays a significant role in the natural world.[1] Characterized by its fruity aroma, reminiscent of apples and pineapples, it is a key component of the scent profile of numerous fruits and plants.[1][2] This technical guide provides an in-depth exploration of methyl butyrate's presence in nature, its biosynthesis and metabolism, and its function as a signaling molecule. The guide also details experimental protocols for its analysis and the investigation of its biological effects, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

Chemical and Physical Properties

This compound, also known as methyl butanoate, is a colorless liquid at room temperature.[1] Its physical and chemical properties are crucial for its volatility and interaction with biological systems.

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[1]
Molar Mass102.13 g/mol [1]
Density0.898 g/cm³[1]
Boiling Point102 °C[1]
Melting Point-95 °C[1]
Solubility in Water1.5 g/100 mL (22 °C)[1]
Vapor Pressure40 mmHg at 30 °C[1]
Flash Point12 °C[1]

Natural Occurrence and Quantitative Data

This compound is a natural constituent of a wide variety of plants and fruits.[1][3] Its concentration can vary significantly depending on the species, cultivar, and ripening stage. The following tables summarize the quantitative data for this compound in selected fruits.

Table 1: Concentration of this compound in Pineapple Varieties

Pineapple CultivarConcentration (µg/kg)Analytical MethodReference
Queen (Waste)9% of total volatilesSHS-GC-MS/MS
King (Waste)18% of total volatilesSHS-GC-MS/MS
'No. 22'High OAVHS-GC-MS[4]
'No. 26'High OAVHS-GC-MS[4]
'No. 28'High OAVHS-GC-MS[4]

OAV (Odor Activity Value) indicates a significant contribution to the aroma profile.

Table 2: Concentration of this compound in Strawberry Varieties

Strawberry CultivarConcentration (mg/m³)Analytical MethodReference
Fresh Strawberries (General)11.1Not Specified[5][6]
Strawberry FestivalHigh OAV (22.3% RP)Not Specified[5]
Florida RadianceHigh OAV (15.9% RP)Not Specified[5]

RP (Relative Proportion) of the total Odor Activity Value.

Biosynthesis and Metabolism

The formation of this compound in nature involves intricate biochemical pathways, primarily in plants and microorganisms. Its metabolism in organisms like insects is also a key area of research.

Biosynthesis in Plants

In fruits, the biosynthesis of esters like this compound is a complex process that contributes significantly to their characteristic aroma. The pathway involves precursors from fatty acid and amino acid metabolism.

Ester Biosynthesis in Fruits cluster_0 Fatty Acid Metabolism cluster_1 Amino Acid Metabolism Fatty Acids Fatty Acids Aldehydes Aldehydes Fatty Acids->Aldehydes Lipoxygenase / Hydroperoxide Lyase Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Alcohols Alcohols Aldehydes->Alcohols Alcohol Dehydrogenase (ADH) AAT Alcohol Acyltransferase (AAT) Alcohols->AAT Amino Acids (e.g., Isoleucine) Amino Acids (e.g., Isoleucine) α-keto acids α-keto acids Amino Acids (e.g., Isoleucine)->α-keto acids Branched-chain Alcohols Branched-chain Alcohols α-keto acids->Branched-chain Alcohols Branched-chain Alcohols->AAT Butyryl-CoA Butyryl-CoA Acyl-CoA->Butyryl-CoA Butyryl-CoA->AAT Methanol Methanol Methanol->AAT This compound This compound AAT->this compound

Biosynthesis of this compound and other esters in fruits.
Metabolism in Insects

Insects utilize fatty acids and their derivatives for various physiological processes, including energy metabolism and pheromone production.[7][8][9] The metabolism of ingested this compound would likely follow the general pathways of fatty acid metabolism.

Fatty Acid Metabolism in Insects This compound (Ingested) This compound (Ingested) Hydrolysis Hydrolysis This compound (Ingested)->Hydrolysis Butyric Acid Butyric Acid Hydrolysis->Butyric Acid Methanol Methanol Hydrolysis->Methanol β-oxidation β-oxidation Butyric Acid->β-oxidation Acetyl-CoA Acetyl-CoA β-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP) Pheromones / Cuticular Hydrocarbons Pheromones / Cuticular Hydrocarbons Fatty Acid Synthesis->Pheromones / Cuticular Hydrocarbons

Proposed metabolic fate of this compound in insects.

Role as a Signaling Molecule

VOCs like this compound are crucial for inter- and intra-plant communication, as well as for interactions between plants and insects.

Plant-Plant and Plant-Insect Signaling

Plants release a blend of VOCs in response to herbivory or pathogen attack, which can be perceived by neighboring plants, priming their defenses.[1][3][10][11][12] These volatile signals can also attract natural enemies of the herbivores.

Plant Volatile Signaling cluster_0 Emitter Plant (Attacked) cluster_1 Receiver Plant cluster_2 Insect Herbivore Attack Herbivore Attack VOCs Released (including this compound) VOCs Released (including this compound) Herbivore Attack->VOCs Released (including this compound) Perception (Receptors) Perception (Receptors) VOCs Released (including this compound)->Perception (Receptors) Airborne Signal Natural Enemy (Parasitoid/Predator) Natural Enemy (Parasitoid/Predator) VOCs Released (including this compound)->Natural Enemy (Parasitoid/Predator) Kairomone Signal Transduction Cascade Signal Transduction Cascade Perception (Receptors)->Signal Transduction Cascade Defense Gene Activation Defense Gene Activation Signal Transduction Cascade->Defense Gene Activation Priming of Defenses Priming of Defenses Defense Gene Activation->Priming of Defenses Attraction Attraction Natural Enemy (Parasitoid/Predator)->Attraction

Role of this compound in plant communication and defense.

Experimental Protocols

Accurate analysis and bioassays are essential for understanding the role of this compound in nature.

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This method is widely used for the extraction and quantification of VOCs from plant and fruit matrices.[13][14][15][16]

Protocol:

  • Sample Preparation: Homogenize a known weight of the fruit or plant tissue.

  • Extraction: Place the homogenate in a headspace vial. For pineapple, optimization may involve an extraction temperature of 30°C for 29 minutes with the addition of 1g of salt.[17]

  • SPME: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial.

  • GC-MS Analysis: Desorb the extracted volatiles in the GC injection port. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds. The mass spectrometer is used for identification and quantification.

HS-SPME-GC-MS Workflow Sample Homogenization Sample Homogenization Headspace Vial Headspace Vial Sample Homogenization->Headspace Vial HS-SPME Extraction HS-SPME Extraction Headspace Vial->HS-SPME Extraction GC-MS Injection & Desorption GC-MS Injection & Desorption HS-SPME Extraction->GC-MS Injection & Desorption Chromatographic Separation Chromatographic Separation GC-MS Injection & Desorption->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Workflow for the analysis of volatiles using HS-SPME-GC-MS.
Insect Olfactometer Bioassay

Olfactometers are used to study the behavioral responses of insects to volatile compounds.[18][19][20][21]

Protocol:

  • Apparatus: Use a multi-arm olfactometer (e.g., four-arm) to provide a choice of different odor sources.

  • Odor Source: Introduce a known concentration of this compound into one arm of the olfactometer. The other arms can contain a control (e.g., solvent only) or other test compounds.

  • Insect Release: Release the test insects at the center of the olfactometer.

  • Data Collection: Record the time the insect spends in each arm and/or the first choice it makes.

  • Statistical Analysis: Analyze the data to determine if there is a significant preference or avoidance of the this compound-treated arm.

Insect Olfactometer Bioassay Olfactometer Setup Olfactometer Setup Odor Source Preparation Odor Source Preparation Olfactometer Setup->Odor Source Preparation Insect Release Insect Release Odor Source Preparation->Insect Release Insect Acclimatization Insect Acclimatization Insect Acclimatization->Insect Release Behavioral Observation & Recording Behavioral Observation & Recording Insect Release->Behavioral Observation & Recording Data Analysis Data Analysis Behavioral Observation & Recording->Data Analysis Conclusion on Attractancy/Repellency Conclusion on Attractancy/Repellency Data Analysis->Conclusion on Attractancy/Repellency

Workflow for conducting an insect olfactometer bioassay.

Conclusion

This compound is a multifaceted volatile organic compound with significant implications in the chemical ecology of plants and insects. Its characteristic fruity aroma is a result of complex biosynthetic pathways in fruits, and it plays a vital role in plant communication and defense. Understanding the quantitative distribution, biosynthesis, metabolism, and signaling functions of this compound is crucial for various fields, including agriculture, food science, and the development of novel pest management strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of this important natural compound.

References

The Genesis of Fruity Essences: A Technical Guide to the Discovery and Synthesis of Methyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl butyrate (B1204436) (methyl butanoate), a short-chain fatty acid ester, is a molecule of significant interest across various scientific disciplines, from flavor and fragrance chemistry to its emerging role as a model compound in biofuel combustion research. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of methyl butyrate synthesis. It delves into the core methodologies for its preparation, with a particular focus on the seminal Fischer esterification and modern biocatalytic approaches. Detailed experimental protocols, comparative quantitative data, and diagrammatic representations of reaction mechanisms and workflows are presented to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Aromatic World of Esters

Esters are a class of organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage. They are widely distributed in nature and are responsible for the characteristic aromas of many fruits and flowers. This compound, with its pleasant fruity scent reminiscent of apples and pineapples, is a prime example of a simple aliphatic ester.[1] Its journey from a naturally occurring flavor component to a synthetically accessible molecule is a story intertwined with the development of organic chemistry. This guide will explore the historical context of its discovery and the evolution of its synthesis, providing detailed technical information for its preparation and analysis in a laboratory setting.

A Historical Perspective on Ester Synthesis

The synthesis of esters is a cornerstone of organic chemistry, with its roots tracing back to the 19th century. The pioneering work of French chemist Théophile-Jules Pelouze in the 1830s laid the groundwork for understanding the reaction between alcohols and acids. However, it was the seminal work of German chemist Emil Fischer and his colleague Arthur Speier in 1895 that systematically established the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification . This reversible reaction, which involves the removal of water to drive the equilibrium towards the formation of the ester, remains one of the most fundamental and widely practiced methods for ester synthesis to this day. While the specific discovery of this compound is not as prominently documented, its synthesis would have become readily achievable following Fischer and Speier's groundbreaking work.

Key Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary approaches: classical acid-catalyzed esterification and modern enzyme-catalyzed methods.

Fischer-Speier Esterification

The most traditional and widely used method for synthesizing this compound is the Fischer esterification of butyric acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly achieved by using an excess of one of the reactants (usually the less expensive one, methanol) or by removing the water formed during the reaction.

The mechanism of the acid-catalyzed esterification of butyric acid with methanol proceeds through a series of protonation and nucleophilic acyl substitution steps.[4][5]

Fischer_Esterification_Mechanism Butyric_Acid Butyric Acid Protonated_Carbonyl Protonated Butyric Acid Butyric_Acid->Protonated_Carbonyl Protonation of carbonyl oxygen Methanol Methanol Tetrahedral_Intermediate1 Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate1 H_plus H⁺ (catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate1 Nucleophilic attack by methanol Protonated_Ether Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Ether Proton transfer Water_leaving Water leaving Protonated_Ether->Water_leaving Elimination of water Protonated_Ester Protonated this compound Water_leaving->Protonated_Ester Water Water Water_leaving->Water Methyl_Butyrate This compound Protonated_Ester->Methyl_Butyrate Deprotonation H_plus_regen H⁺ (regenerated) Methyl_Butyrate->H_plus_regen

Caption: Mechanism of Acid-Catalyzed Fischer Esterification of Butyric Acid with Methanol.

Several variations of the Fischer esterification for this compound synthesis have been reported, differing in catalysts, reaction times, and temperatures.

Protocol 1: Sulfuric Acid Catalyzed Synthesis [6]

  • Reactants:

    • Butyric acid (1 part by weight)

    • Methanol (1.2 parts by weight)

    • Concentrated Sulfuric Acid (0.5 parts by weight)

  • Procedure:

    • Add butyric acid and methanol to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add concentrated sulfuric acid to the mixture while stirring.

    • Heat the reaction mixture to a reflux temperature of 65-75°C.

    • Maintain the reflux with stirring for 3-8 hours.

    • After cooling, the mixture is subjected to purification.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15 [7][8]

  • Reactants and Catalyst:

    • Butyric acid

    • Methanol (Molar ratio of alcohol to acid: 3:1)

    • Amberlyst-15 (6.5% w/w of total reactants)

    • Molecular sieves (8.5% w/w) to remove water

  • Procedure:

    • Combine butyric acid, methanol, Amberlyst-15, and molecular sieves in a batch reactor.

    • Heat the mixture to 343 K (70°C) with constant stirring (300 rpm).

    • The reaction is monitored until equilibrium is reached.

Lipase-Catalyzed Synthesis

In recent years, enzymatic methods have gained prominence as a "green" alternative to traditional chemical synthesis. Lipases, a class of enzymes that hydrolyze fats, can also catalyze the formation of esters in non-aqueous environments.

The lipase-catalyzed synthesis of this compound often proceeds via a transesterification reaction, for instance, from vinyl butyrate and methanol. The mechanism is generally described by a Ping-Pong Bi-Bi kinetic model.

Lipase_Mechanism Lipase (B570770) Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Acylation Vinyl_Butyrate Vinyl Butyrate Vinyl_Butyrate->Acyl_Enzyme Vinyl_Alcohol Vinyl Alcohol Acyl_Enzyme->Vinyl_Alcohol Release Enzyme_Methanol_Complex Enzyme-Methanol Complex Acyl_Enzyme->Enzyme_Methanol_Complex Binding Methanol Methanol Methanol->Enzyme_Methanol_Complex Enzyme_Methanol_Complex->Lipase Regeneration Methyl_Butyrate This compound Enzyme_Methanol_Complex->Methyl_Butyrate Release

Caption: Simplified Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification.

Protocol 3: Lipase from Aspergillus fumigatus [9][10]

  • Reactants and Biocatalyst:

    • Vinyl butyrate

    • Methanol (Molar ratio of vinyl butyrate to methanol: 2:2)

    • Purified lipase from Aspergillus fumigatus (30 µg/ml)

    • n-hexane (as solvent)

  • Procedure:

    • Combine vinyl butyrate, methanol, and the purified lipase in a reaction vessel containing n-hexane.

    • Incubate the mixture at 40°C with shaking for 16 hours.

    • The reaction is then stopped, and the product is analyzed.

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described above, allowing for a clear comparison of the different synthesis methods.

Parameter Protocol 1: H₂SO₄ Catalyzed [6]Protocol 2: Amberlyst-15 Catalyzed [8]Protocol 3: Lipase Catalyzed [9][10]
Catalyst Concentrated H₂SO₄Amberlyst-15Lipase from A. fumigatus
Reactants Butyric acid, MethanolButyric acid, MethanolVinyl butyrate, Methanol
Molar Ratio Not specified (by weight)3:1 (Methanol:Butyric Acid)2:2 (Methanol:Vinyl Butyrate)
Temperature 65-75°C70°C40°C
Reaction Time 3-8 hoursNot specified to reach equilibrium16 hours
Solvent NoneNonen-hexane
Yield Not specified>90% conversion86%

Experimental Workflow and Product Analysis

A general experimental workflow for the synthesis, purification, and analysis of this compound is crucial for obtaining a high-purity product.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - Butyric Acid - Methanol - Acid Catalyst - Reflux Apparatus Start->Reaction Workup Workup: - Cooling - Quenching - Extraction with Ether Reaction->Workup After reflux Washing Washing: - 5% NaHCO₃ solution - Brine solution Workup->Washing Drying Drying: - Anhydrous Na₂SO₄ Washing->Drying Purification Purification: - Filtration - Distillation Drying->Purification Analysis Product Analysis: - GC-MS - ¹H NMR Purification->Analysis End End: Pure this compound Analysis->End

Caption: General Experimental Workflow for the Synthesis and Purification of this compound.

Workup and Purification

Following the reaction, the crude product mixture requires purification to remove unreacted starting materials, the acid catalyst, and byproducts. A typical workup procedure involves:[11]

  • Neutralization: The reaction mixture is cooled and then neutralized, often by washing with a weak base such as a 5% sodium bicarbonate (NaHCO₃) solution, to remove the acid catalyst and any unreacted butyric acid.

  • Extraction: The ester is extracted into an organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude this compound.

  • Distillation: For high purity, the crude ester is purified by distillation.

Product Characterization

The identity and purity of the synthesized this compound are typically confirmed using spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.[12][13] The gas chromatogram will show the retention time of this compound, and the mass spectrum will exhibit its characteristic fragmentation pattern, with a prominent peak for the molecular ion and other fragment ions.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure of the molecule. The ¹H NMR spectrum of this compound will show characteristic signals for the different types of protons in the molecule, with specific chemical shifts, multiplicities, and integration values.[14][15]

Conclusion

The synthesis of this compound, a seemingly simple ester, encapsulates a rich history of organic chemistry and continues to be an area of active research. From the classical Fischer esterification, which remains a robust and widely used method, to the development of more sustainable enzymatic approaches, the preparation of this fragrant molecule showcases the evolution of synthetic chemistry. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these synthetic methodologies, their underlying mechanisms, and the associated analytical techniques is paramount for the successful preparation and application of this and other important organic molecules. The detailed protocols and comparative data provided in this guide serve as a valuable technical resource to support these endeavors.

References

"Methyl butyrate" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl Butyrate (B1204436)

Methyl butyrate, also known as methyl butanoate, is an ester with the chemical formula C₅H₁₀O₂.[1] It is a colorless liquid at room temperature, recognized by its fruity odor, often compared to apples or pineapples.[1][2][3] This compound is utilized as a flavoring agent in the food industry, an ingredient in perfumes, and as a solvent for various industrial applications.[1] Due to its high flammability and potential health hazards, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers, scientists, and professionals in drug development.[4][5]

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

Table 1: Physical Properties of this compound

Property Value
Molecular Weight 102.13 g/mol [2][6]
Appearance Clear, colorless liquid[2][7]
Odor Apple-like, fruity[2][8]
Boiling Point 102-103 °C (216-217 °F)[6][9]
Melting Point -85 °C to -84 °C (-121 °F to -119 °F)[6][9]
Specific Gravity 0.898 g/cm³ at 25 °C[9]
Vapor Pressure 32 hPa at 20 °C (68 °F)[9]
Vapor Density 3.5 (Air = 1)[10]

| Water Solubility | Slightly soluble (1:60 ratio)[1][7] |

Table 2: Safety and Flammability Data

Property Value
Flash Point 11.67 °C (53 °F) to 14 °C (57 °F)[1][2][9]
Flammability Highly flammable liquid and vapor[4][6][9]
Lower Explosive Limit (LEL) 0.9%[10]
Upper Explosive Limit (UEL) 3.5%[10]

| NFPA 704 Rating | Health: 0, Flammability: 3, Reactivity: 0[11] |

Hazard Identification and Toxicology

This compound is classified as a highly flammable liquid and vapor (Category 2).[6] The primary health hazards are associated with irritation upon contact.[8]

  • Acute Health Effects:

    • Inhalation: Breathing in vapors can irritate the nose, throat, and respiratory tract.[5][8]

    • Skin Contact: May cause skin irritation.[5] It is recognized that this compound can be absorbed through the skin, potentially increasing exposure.[8]

    • Eye Contact: Direct contact can cause irritation.[5][8]

    • Ingestion: May be harmful if swallowed.[5]

  • Chronic Health Effects:

    • There is currently no data to suggest that this compound is carcinogenic or causes reproductive toxicity.[5][8]

Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Safe Handling Protocol
  • Ventilation: Use only in well-ventilated areas, preferably within a chemical fume hood, to keep airborne concentrations low.[8][9]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4][5][6] "No Smoking" policies must be strictly enforced.[4][5][6]

  • Electrostatic Discharge: Take precautionary measures against static discharge.[4][12] Use explosion-proof electrical, ventilating, and lighting equipment.[4][9] All containers and receiving equipment must be grounded and bonded.[4][9]

  • Personal Contact: Avoid contact with skin and eyes and avoid inhaling vapors.[5]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[5][6] Do not eat, drink, or smoke in work areas.[8] Contaminated clothing should be removed promptly and laundered before reuse.[5][8]

Storage Conditions
  • Container: Store in a tightly closed container.[4][8] Containers that have been opened must be carefully resealed and kept upright.[5]

  • Location: Store in a cool, dry, and well-ventilated area.[4][8][9]

  • Incompatibilities: Store away from incompatible materials.[8]

Incompatible Materials

This compound is incompatible with the following substances and can undergo hazardous reactions:

  • Oxidizing Agents: Such as perchlorates, peroxides, and nitrates.[8]

  • Strong Acids: Such as hydrochloric, sulfuric, and nitric acids.[8]

  • Strong Bases: Such as sodium hydroxide (B78521) and potassium hydroxide.[8]

  • Alkali Metals and Hydrides: Mixing can generate flammable hydrogen gas.[10]

Incompatible_Materials cluster_reacts_with Reacts Exothermically With cluster_generates_gas Generates Flammable H₂ Gas With MB This compound Acids Strong Acids (e.g., H₂SO₄, HNO₃) MB->Acids Produces alcohol & carboxylic acid Bases Strong Bases (e.g., NaOH, KOH) MB->Bases Produces alcohol & carboxylic acid Oxidizers Oxidizing Agents (e.g., Peroxides, Nitrates) MB->Oxidizers May ignite Alkali Alkali Metals MB->Alkali Hydrides Hydrides MB->Hydrides

Caption: Logical relationships of this compound incompatibilities.

Emergency Procedures

First Aid Measures Protocol

In all cases of exposure, it is advised to consult a physician and show them the Safety Data Sheet.[5][6]

  • Inhalation:

    • Remove the person from the exposure area to fresh air.[8]

    • If breathing is difficult or has stopped, provide artificial respiration.[6][9]

    • Seek immediate medical attention.[9]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[4][9]

    • Wash the affected skin area with soap and plenty of water.[6][8]

    • If skin irritation persists, consult a physician.[6]

  • Eye Contact:

    • Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek medical advice.[5]

  • Ingestion:

    • DO NOT induce vomiting.[5][6]

    • Rinse the mouth with water.[5][6]

    • Never give anything by mouth to an unconscious person.[5][6]

    • Seek immediate medical attention.[9]

Caption: Emergency first aid workflow for this compound exposure.
Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][8]

  • Unsuitable Extinguishing Media: Using a direct water jet may be ineffective and spread the fire.[8]

  • Specific Hazards: this compound is a flammable liquid.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8][10] Containers may explode when heated.[8][10] Hazardous decomposition products like carbon oxides are formed in a fire.[5][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Accidental Release and Spill Cleanup Protocol
  • Evacuation and Isolation: Evacuate all non-essential personnel from the spill area.[8] Isolate the leak or spill area immediately.[10]

  • Remove Ignition Sources: Eliminate all ignition sources (sparks, flames, hot surfaces) from the immediate area.[5][8][10]

  • Ventilation: Ensure adequate ventilation of the area.[5][6]

  • Containment: Prevent the spill from entering drains, sewers, or confined spaces.[6][8]

  • Absorption:

    • Cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[8]

    • Use clean, non-sparking tools to collect the absorbed material.[10]

  • Disposal:

    • Place the collected material into a suitable, covered container for disposal.[8]

    • Dispose of the waste in accordance with local, state, and federal regulations. It may need to be treated as hazardous waste.[8]

  • Decontamination: Ventilate and wash the spill area thoroughly after the cleanup is complete.[8]

Spill_Response_Workflow Start Spill Detected Step1 Evacuate Area & Wear PPE Start->Step1 Step2 Remove All Ignition Sources Step1->Step2 Step3 Ventilate the Area Step2->Step3 Step4 Contain Spill (Prevent entry into drains) Step3->Step4 Step5 Absorb with Inert Material (Sand, Dry Lime) Step4->Step5 Step6 Collect Material (Use non-sparking tools) Step5->Step6 Step7 Place in Labeled Hazardous Waste Container Step6->Step7 Step8 Decontaminate Spill Area Step7->Step8 End Cleanup Complete Step8->End

Caption: Experimental workflow for handling a this compound spill.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the use of appropriate Personal Protective Equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear impact-resistant safety glasses with side shields or chemical safety goggles.[8] A face shield may be necessary for tasks with a high splash potential.[6][8]

  • Skin Protection:

    • Gloves: Wear solvent-resistant gloves (e.g., Nitrile rubber).[5][8] Gloves must be inspected for integrity before use.[6]

    • Clothing: Wear protective clothing to prevent skin contact.[8] For significant exposure risk, flame-retardant, antistatic protective clothing is recommended.[5][6]

  • Respiratory Protection: If engineering controls like local exhaust ventilation are insufficient to control exposure, a MSHA/NIOSH-approved respirator should be worn.[8] The employer must have a written respiratory protection program that complies with OSHA 1910.134.[8]

This guide provides a comprehensive overview of the safety data and handling precautions for this compound. Adherence to these protocols is paramount for maintaining a safe laboratory and work environment. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

An In-depth Technical Guide on the Thermochemical Properties of Methyl Butyrate for Combustion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (C₅H₁₀O₂), also known as methyl butanoate, is an ester with a characteristic fruity odor, reminiscent of apples and pineapples.[1] Beyond its use as a flavoring and fragrance agent, it serves as a model compound in combustion research, particularly as a surrogate for larger fatty acid methyl esters found in biodiesel.[1][2] Understanding its thermochemical properties is crucial for developing accurate kinetic models of biodiesel combustion, optimizing engine performance, and mitigating pollutant formation. This technical guide provides a comprehensive overview of the key thermochemical data of methyl butyrate, detailed experimental protocols for their determination, and a visualization of its combustion pathways.

Thermochemical Data Summary

The following tables summarize the essential thermochemical properties of this compound relevant to combustion studies.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [3]
Boiling Point 102-103 °C
Density 0.898 g/mL at 25 °C
Flash Point 12 °C (54 °F)[1]
Standard Enthalpy of Formation (Liquid, 298.15 K) -485.3 ± 1.2 kJ/mol
Standard Enthalpy of Formation (Gas, 298.15 K) -454.4 kJ/mol[4]
Enthalpy of Combustion (Liquid, Standard Conditions) -2900 kJ/mol[5]
Enthalpy of Vaporization (298.15 K) 39.28 ± 0.22 kJ/mol

Table 2: Bond Dissociation Energies (BDEs) of this compound

BondBDE (kJ/mol at 298.15 K)Reference(s)
CH₃CH₂CH₂C(=O)O-CH₃353[4]
CH₃CH₂CH₂-C(=O)OCH₃354
CH₃CH₂-CH₂C(=O)OCH₃420
CH₃-CH₂CH₂C(=O)OCH₃412
H-CH₂CH₂CH₂C(=O)OCH₃ (Primary C-H)423[4]
CH₃CH(H)-CH₂C(=O)OCH₃ (Secondary C-H)407[4]
CH₃CH₂CH(H)-C(=O)OCH₃ (Secondary C-H α to C=O)394[4]
H-CH₂O-C(=O)CH₂CH₂CH₃ (Primary C-H in methoxy)418

Experimental Protocols

Detailed methodologies are essential for the accurate determination of thermochemical properties. The following sections outline the protocols for key experiments.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter.

Materials and Apparatus:

  • Parr bomb calorimeter

  • Oxygen cylinder with a filling connection

  • Crucible

  • Fuse wire

  • Benzoic acid (for calibration)

  • This compound sample

  • Distilled water

  • Digital thermometer

  • Analytical balance

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 gram of benzoic acid pellet and place it in the crucible.

    • Cut a 10 cm piece of fuse wire and secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of distilled water to the bottom of the bomb.

    • Carefully assemble the bomb, ensuring a tight seal.

    • Charge the bomb with pure oxygen to a pressure of 30 atm.

    • Place the bomb in the calorimeter bucket containing a known volume of water.

    • Allow the system to reach thermal equilibrium (approximately 5 minutes) while stirring.

    • Record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.

    • Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement:

    • Accurately weigh approximately 0.8 to 1.0 grams of liquid this compound into the crucible.

    • Follow the same procedure as the calibration (steps 1.2 to 1.9).

    • Calculate the heat released by the combustion of the this compound sample.

    • Correct for the heat of formation of nitric acid and the heat of combustion of the fuse wire.

    • Calculate the standard enthalpy of combustion of this compound per mole.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

Materials and Apparatus:

  • A custom-built apparatus consisting of a temperature-controlled bath, a sample cell, a pressure transducer, and a vacuum system.

  • This compound sample

  • Thermocouple

Procedure:

  • Introduce a small amount of liquid this compound into the sample cell.

  • Freeze the sample using liquid nitrogen and evacuate the cell to remove any dissolved gases.

  • Allow the sample to thaw and repeat the freeze-pump-thaw cycle several times to ensure the purity of the vapor phase.

  • Immerse the sample cell in the temperature-controlled bath and allow it to reach thermal equilibrium.

  • Record the vapor pressure and temperature.

  • Increase the temperature of the bath in small increments and record the corresponding vapor pressure at each new equilibrium temperature.

  • Plot ln(P) versus 1/T. The slope of the line will be -ΔHvap/R, where R is the gas constant.

  • Calculate the enthalpy of vaporization (ΔHvap) from the slope.

Computational Determination of Bond Dissociation Energies

Bond dissociation energies (BDEs) can be accurately calculated using computational chemistry methods.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

  • Geometry Optimization:

    • Build the molecular structure of this compound and the radical fragments resulting from the homolytic cleavage of the bond of interest.

    • Perform geometry optimization calculations for the parent molecule and each radical fragment using a suitable level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), aug-cc-pVTZ).[6]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

  • Single-Point Energy Calculations:

    • Perform high-level single-point energy calculations (e.g., CCSD(T)) on the optimized geometries to obtain more accurate electronic energies.

  • BDE Calculation:

    • The bond dissociation enthalpy at 298 K is calculated as the difference between the sum of the enthalpies of the radical products and the enthalpy of the parent molecule.[7]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and a simplified combustion pathway of this compound.

Figure 1: Molecular structure of this compound.

MethylButyrate_Combustion cluster_initiation Initiation cluster_propagation Propagation & Branching cluster_termination Termination MB This compound (C₅H₁₀O₂) MB_rad Fuel Radical (e.g., C₅H₉O₂) MB->MB_rad + OH/H/O Intermediates Intermediates (Alkenes, Aldehydes, Ketones) MB_rad->Intermediates Decomposition Small_rad Small Radicals (e.g., CH₃, C₂H₅) Intermediates->Small_rad Further Reactions Products Products (CO₂, H₂O) Intermediates->Products Oxidation Small_rad->MB + O₂ → Chain Branching Small_rad->Products Oxidation

Figure 2: Simplified combustion pathway of this compound.

Combustion Reaction Pathways

The combustion of this compound is a complex process involving numerous elementary reactions. The overall process can be categorized into initiation, propagation, and termination steps.

Initiation

The initial step in the combustion of this compound is the abstraction of a hydrogen atom from the fuel molecule by small radicals such as hydroxyl (OH), hydrogen (H), or oxygen (O) atoms present in the high-temperature environment. This results in the formation of a fuel radical.[8] The C-H bonds at different positions in the this compound molecule have varying bond dissociation energies, influencing the initial site of radical attack.

Propagation and Branching

The fuel radicals formed during initiation are unstable and undergo further reactions. The dominant decomposition pathway for the methyl butanoate radical is β-scission, leading to the formation of smaller, more stable molecules like alkenes (e.g., ethene) and smaller oxygenated species.[4] These intermediates then undergo further oxidation.

A key feature of this compound combustion is the presence of the ester group, which leads to specific reaction pathways. For instance, the unimolecular decomposition of this compound can produce ethene and methyl acetate.[4] The subsequent reactions of these intermediates contribute to the overall heat release and the formation of pollutants.

Chain branching reactions, where the number of radical species increases, are critical for sustaining the combustion process. These reactions typically involve the reaction of small radicals with molecular oxygen.

Termination

The combustion process concludes with termination reactions, where radical species combine to form stable products, primarily carbon dioxide (CO₂) and water (H₂O).

A simplified representation of the main thermal decomposition pathway is: CH₃CH₂CH₂C(=O)OCH₃ → C₂H₅ + CH₂C(=O)OCH₃[9]

This initial fragmentation is followed by a cascade of reactions involving the resulting ethyl and methoxycarbonylmethyl radicals.

Conclusion

This technical guide has provided a detailed overview of the thermochemical properties of this compound, essential for its application in combustion studies. The tabulated data, experimental protocols, and visualizations of its structure and combustion pathways offer a valuable resource for researchers and scientists. Accurate knowledge of these fundamental properties is paramount for the development of predictive combustion models for biodiesel and other oxygenated fuels, ultimately contributing to the design of more efficient and cleaner combustion technologies.

References

A Technical Guide to the Organoleptic Properties and Odor Profile of Methyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (also known as methyl butanoate) is a straight-chain fatty acid methyl ester with the chemical formula C₅H₁₀O₂. It is a volatile organic compound naturally present in various fruits, contributing significantly to their characteristic aroma.[1][2] In the realm of flavor and fragrance chemistry, as well as in pharmaceutical sciences where excipient odors can influence patient compliance, a thorough understanding of the organoleptic properties of such compounds is paramount. This technical guide provides an in-depth analysis of the odor and taste profile of methyl butyrate, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying sensory signaling pathways.

Organoleptic Profile

This compound is characterized by a distinct and pleasant fruity aroma and taste. Its sensory profile is a composite of several key descriptors, with its perception being concentration-dependent.

Odor Profile

The predominant odor characteristic of this compound is a strong fruity scent, frequently described with notes of apple and pineapple.[1][2][3] At different concentrations and in various matrices, its odor profile can be further nuanced, exhibiting sweet and banana-like undertones.[3]

Taste Profile

The taste of this compound is generally perceived as sweet and apple-like.[4] At lower concentrations, specifically below 100 parts per million (ppm), it can impart a flavor reminiscent of a banana-pineapple blend.[4]

Quantitative Sensory Data

The perception of this compound's organoleptic properties is quantifiable through sensory threshold measurements. These thresholds represent the minimum concentration at which the compound can be detected or recognized.

Sensory ParameterThreshold ValueDescription
Odor Detection Threshold 1 to 43 parts per billion (ppb)The lowest concentration at which the odor of this compound can be detected by a human panel.
Odor Threshold 0.0071 parts per million (ppm)Another reported value for the minimum concentration required for odor perception.

Experimental Protocols

The characterization of this compound's organoleptic properties relies on a suite of sensory and analytical techniques. The following sections detail the methodologies for key experiments cited in the evaluation of such flavor and aroma compounds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate and identify the specific volatile compounds contributing to the aroma profile of a sample containing this compound and to characterize their individual odor notes.

Methodology:

  • Sample Preparation: A sample containing this compound (e.g., a fruit extract, a flavor formulation, or a neat standard) is prepared. For liquid samples, a headspace extraction technique such as solid-phase microextraction (SPME) may be used to collect the volatile compounds.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for the separation of esters and other volatile compounds. The column oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or a flame ionization detector) for chemical identification and quantification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the olfactometry port. The port is designed to deliver the humidified and heated effluent to the panelist's nose in a controlled manner.

  • Data Recording: As compounds elute from the GC column, the panelist records the time of odor detection, the perceived odor quality (descriptor), and the intensity of the odor. This creates an aromagram, which is a chromatogram of odor activity.

  • Data Analysis: The aromagram is aligned with the chromatogram from the conventional detector to correlate the perceived odors with specific chemical compounds.

GC_O_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing This compound SPME Headspace Extraction (SPME) Sample->SPME Injector Injector SPME->Injector Column Column Injector->Column Separation Effluent_Split Effluent_Split Column->Effluent_Split MS_Detector MS_Detector Effluent_Split->MS_Detector Stream 1 Olfactometry_Port Olfactometry_Port Effluent_Split->Olfactometry_Port Stream 2 Chromatogram Chromatogram MS_Detector->Chromatogram Sensory_Panelist Sensory_Panelist Olfactometry_Port->Sensory_Panelist Sniffing Aromagram Aromagram Sensory_Panelist->Aromagram Data_Correlation Data_Correlation Chromatogram->Data_Correlation Aromagram->Data_Correlation Identified_Odorants Identified_Odorants Data_Correlation->Identified_Odorants

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Panel Analysis: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product. A trained panel develops a consensus vocabulary to describe the product's characteristics and then rates the intensity of each attribute.

Objective: To obtain a detailed and quantitative description of the odor and flavor profile of this compound.

Methodology:

  • Panelist Selection and Training: A group of individuals (typically 8-15) is screened for their sensory acuity and ability to articulate sensory perceptions. The selected panelists undergo extensive training to develop a common language of descriptive terms for the aroma and flavor of fruity esters, including this compound. Reference standards representing specific aroma notes (e.g., apple, pineapple, sweet) are used to calibrate the panel.

  • Vocabulary Development: Through a series of sessions, the trained panel comes to a consensus on a set of descriptive terms (a lexicon) that accurately and comprehensively describe the sensory characteristics of this compound.

  • Sample Preparation and Presentation: Samples of this compound are prepared at various concentrations in a neutral medium (e.g., water, mineral oil, or a deodorized food base). Samples are presented to the panelists in a controlled environment (sensory booths) under standardized conditions (e.g., temperature, lighting). Samples are coded with random numbers to prevent bias.

  • Sensory Evaluation: Each panelist independently evaluates the samples and rates the intensity of each descriptor in the lexicon using a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: The intensity ratings from each panelist are collected and statistically analyzed. Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the intensity of attributes between different concentrations of this compound. The results are often visualized using spider or radar plots to provide a comprehensive sensory profile.

QDA_Workflow cluster_setup Panel & Vocabulary cluster_evaluation Evaluation cluster_analysis Data Analysis Panel_Selection Panelist Selection & Training Vocabulary_Dev Vocabulary Development Panel_Selection->Vocabulary_Dev Sample_Prep Sample Preparation & Presentation Vocabulary_Dev->Sample_Prep Sensory_Eval Individual Panelist Evaluation Sample_Prep->Sensory_Eval Data_Collection Data Collection Sensory_Eval->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Sensory_Profile Sensory Profile (e.g., Spider Plot) Statistical_Analysis->Sensory_Profile

Figure 2: Quantitative Descriptive Analysis (QDA) Workflow.
Odor and Taste Threshold Determination

Threshold testing determines the minimum concentration of a substance that can be detected (detection threshold) or recognized (recognition threshold). The three-alternative forced-choice (3-AFC) method is a common and robust procedure.

Objective: To determine the detection threshold of this compound in a specific medium (e.g., air or water).

Methodology:

  • Stimulus Preparation: A series of dilutions of this compound in the desired medium is prepared, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 2 or 3).

  • Presentation: For each trial, three samples are presented to the panelist: two are blanks (the medium without this compound) and one contains a specific concentration of this compound. The position of the sample containing this compound is randomized for each trial.

  • Panelist Task: The panelist is instructed to identify which of the three samples is different from the other two. Even if they are not certain, they must make a choice.

  • Ascending Concentration Series: The test begins with a concentration below the expected threshold. The concentration is increased in steps until the panelist correctly identifies the sample containing this compound in a predetermined number of consecutive trials (e.g., two or three).

  • Reversals: To increase accuracy, a staircase method can be employed where the concentration is decreased after a correct response and increased after an incorrect response. The threshold is then calculated as the geometric mean of the concentrations at the "reversal" points.

  • Data Analysis: The individual thresholds of all panelists are determined, and the group threshold is typically calculated as the geometric mean of the individual thresholds.

Sensory Signaling Pathways

The perception of this compound's fruity odor and sweet taste is initiated by the interaction of the molecule with specific protein receptors in the nose and on the tongue. These interactions trigger a cascade of biochemical events, or signaling pathways, that ultimately lead to the perception of smell and taste in the brain. While the general mechanisms of olfaction and sweet taste are well-established, the specific receptors for this compound have not been definitively identified in the available scientific literature.

Olfactory Signaling Pathway

The sense of smell is mediated by a large family of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.

  • Binding: A volatile molecule, such as this compound, travels through the nasal cavity and binds to a specific olfactory receptor on the surface of an olfactory sensory neuron. Fruity esters are known to activate a range of ORs.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The opening of CNG channels allows an influx of positively charged ions (Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane. This depolarization, if it reaches a certain threshold, triggers an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and integrated with signals from other neurons, leading to the perception of a specific odor.

Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling MB This compound (Odorant) OR Olfactory Receptor (GPCR) MB->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP (Second Messenger) CNG_Channel CNG Ion Channel Depolarization Depolarization (Na⁺, Ca²⁺ influx) CNG_Channel->Depolarization Leads to ATP:s->cAMP:n Conversion cAMP->CNG_Channel Opens Action_Potential Action Potential Depolarization->Action_Potential Triggers Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain Transmits

Figure 3: General Olfactory Signaling Pathway.
Sweet Taste Signaling Pathway

The perception of sweetness is primarily mediated by a heterodimeric G-protein coupled receptor composed of two subunits: T1R2 and T1R3.

  • Binding: A sweet-tasting molecule binds to the T1R2/T1R3 receptor located on the surface of taste receptor cells within taste buds on the tongue. While typically associated with sugars, some research suggests that certain other molecules, potentially including fruity esters at certain concentrations, may interact with or modulate the activity of the sweet taste receptor.

  • G-Protein Activation: Ligand binding induces a conformational change in the receptor, activating the associated G-protein, gustducin (B1178931).

  • Second Messenger Cascade: The activated gustducin stimulates the enzyme phospholipase C-β2 (PLCβ2). PLCβ2 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • TRPM5 Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the TRPM5 (transient receptor potential cation channel subfamily M member 5) ion channel. The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell.

  • Neurotransmitter Release and Signal to Brain: The depolarization triggers the release of neurotransmitters (such as ATP) from the taste receptor cell. These neurotransmitters then activate afferent nerve fibers that transmit the sweet taste signal to the brain for processing.

Sweet_Taste_Signaling cluster_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Sweet_Molecule Sweet Molecule (e.g., potentially this compound) T1R2_T1R3 Sweet Receptor (T1R2/T1R3) Sweet_Molecule->T1R2_T1R3 Binds to Gustducin G-protein (Gustducin) T1R2_T1R3->Gustducin Activates PLC Phospholipase C-β2 Gustducin->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves TRPM5 TRPM5 Channel Depolarization Depolarization (Na⁺ influx) TRPM5->Depolarization Leads to IP3 IP₃ DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->TRPM5 Activates Neurotransmitter_Release Neurotransmitter Release (ATP) Depolarization->Neurotransmitter_Release Triggers Nerve_Fiber Afferent Nerve Fiber Neurotransmitter_Release->Nerve_Fiber Activates

Figure 4: General Sweet Taste Signaling Pathway.

Conclusion

This compound possesses a well-defined and pleasant organoleptic profile, characterized by its fruity, sweet, apple, and pineapple notes. Its sensory properties can be quantitatively assessed through established methodologies such as Gas Chromatography-Olfactometry and trained sensory panel analysis. The perception of its aroma and taste is initiated by complex signaling cascades involving G-protein coupled receptors. While the general principles of these pathways are understood, further research is required to identify the specific olfactory and taste receptors that interact with this compound, which will provide a more complete understanding of its sensory perception and enable more precise applications in the food, fragrance, and pharmaceutical industries.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Methyl Butyrate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl butyrate (B1204436) is a short-chain fatty acid ester known for its characteristic fruity aroma, reminiscent of apples and pineapples. It is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Traditional chemical synthesis of methyl butyrate often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Enzymatic synthesis using lipases presents a green and highly specific alternative, offering milder reaction conditions, reduced energy consumption, and higher purity of the final product. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile biocatalysts that can efficiently catalyze esterification and transesterification reactions in non-aqueous environments.[1][2] This application note provides detailed protocols for the synthesis of this compound using lipase (B570770), targeting researchers, scientists, and professionals in drug development and chemical industries.

Principle of the Method

The enzymatic synthesis of this compound can be achieved through two primary lipase-catalyzed reactions:

  • Esterification: A direct reaction between butyric acid and methanol (B129727), with the formation of water as a by-product.

  • Transesterification: The reaction of an existing ester (e.g., vinyl butyrate or ethyl butyrate) with methanol, resulting in the formation of this compound and a different alcohol or vinyl alcohol.[1][3][4]

This note will focus on the transesterification method, which often shows higher yields due to the irreversible nature of the reaction when certain acyl donors are used. The reaction mechanism generally follows a Ping-Pong Bi-Bi kinetic model, where the lipase forms an acyl-enzyme intermediate with the first substrate (the acyl donor) before reacting with the second substrate (the alcohol).[5][6]

Data Presentation

Table 1: Optimal Conditions for this compound Synthesis via Transesterification
ParameterOptimal ValueSource
Lipase SourcePurified Aspergillus fumigatus lipase[3][4]
Enzyme Concentration30 µg/mL[1][3][4]
SubstratesVinyl butyrate and Methanol[1][3][4]
Substrate Molar Ratio1:1 (2M Vinyl butyrate: 2M Methanol)[1][3][4]
Solventn-hexane[3][4]
Incubation Temperature40°C[1][3][4]
Incubation Time16 hours[1][3][4]
AgitationShaking at 120 rpm[1]
Maximum Yield86%[1][3][4]
Table 2: Comparison of Different Lipases and Conditions for Butyrate Ester Synthesis
LipaseSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Aspergillus fumigatusVinyl butyrate + Methanoln-hexane401686[3][4]
Candida rugosa (surfactant coated)Ethyl caprate + Butyric acidn-hexane509692.6 (Ethyl butyrate)[5]
Lipozyme TL-IMButanol + Butyric acidn-hexane482>90 (Butyl butyrate)[7]
Rhizomucor miehei (immobilized)Methanol + Butyric acidn-heptane25889[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol is based on the method described for the synthesis of this compound using purified lipase from Aspergillus fumigatus.[1][3][4]

Materials:

  • Purified Aspergillus fumigatus lipase

  • Vinyl butyrate

  • Methanol

  • n-hexane (solvent)

  • Glass vials with screw caps

  • Shaking incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare the reaction mixture in a glass vial by adding vinyl butyrate and methanol to a final concentration of 2M each in n-hexane.

  • Add the purified lipase to the reaction mixture to a final concentration of 30 µg/mL.

  • The total reaction volume should be adjusted with n-hexane (e.g., to 3 mL).[1]

  • Securely cap the vials to prevent evaporation.

  • Incubate the vials in a shaking incubator at 40°C with agitation (e.g., 120 rpm) for 16 hours.[1][3]

  • After the incubation period, stop the reaction by removing the enzyme (if immobilized) or by heat inactivation.

  • Analyze the sample for the presence and quantity of this compound using gas chromatography. A standard curve of this compound should be used for quantification.[1]

Protocol 2: General Protocol for Esterification using Immobilized Lipase

This protocol provides a general framework for the synthesis of short-chain esters like this compound using a commercially available immobilized lipase, such as Novozym 435.

Materials:

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Butyric acid

  • Methanol

  • Organic solvent (e.g., n-hexane, n-heptane)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a screw-capped flask, dissolve butyric acid and methanol in the chosen organic solvent. The molar ratio of alcohol to acid can be varied, but a 1:1 or a slight excess of alcohol is a good starting point.

  • Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 10-40% of the mass of the limiting substrate.[7]

  • If using a solvent-free system is not intended, ensure the total volume provides adequate mixing.

  • (Optional) Add molecular sieves to the reaction mixture to remove the water produced during esterification, which can shift the equilibrium towards product formation.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at the desired temperature (e.g., 40-50°C).

  • Take samples at regular intervals to monitor the progress of the reaction by GC analysis.

  • Continue the reaction until equilibrium is reached or the desired conversion is achieved.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused for subsequent batches.[7]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Step cluster_analysis Analysis prep_reactants Prepare Reactants (Vinyl Butyrate, Methanol) mix Combine Reactants, Solvent, and Enzyme in Vial prep_reactants->mix prep_enzyme Prepare Lipase Solution prep_enzyme->mix prep_solvent Add n-hexane prep_solvent->mix incubate Incubate at 40°C with Shaking for 16h mix->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Product by GC stop_reaction->analyze result result analyze->result This compound Yield

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Methyl butyrate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (methyl butanoate) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples. It is a significant component in the flavor and fragrance industry and is also found naturally in various fruits. In the context of pharmaceutical and drug development, the analysis of volatile organic compounds (VOCs) like methyl butyrate can be crucial for identifying impurities, monitoring degradation products, or characterizing metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound, offering high sensitivity and specificity.

This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using GC-MS.

Principle of the Method

The GC-MS analysis of this compound involves the separation of the analyte from the sample matrix using gas chromatography, followed by its detection and identification using mass spectrometry. A liquid or headspace sample is injected into the GC system, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to a calibration curve constructed from standards of known concentrations.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Parameters and Expected Retention Time

ParameterValue
Compound Information
Compound NameThis compound (Methyl Butanoate)
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Boiling Point102.3 °C
GC Parameters
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Estimated Retention Time~ 4.5 - 5.5 min
MS Parameters
Primary Quantification Ion (m/z)74
Qualifier Ions (m/z)43, 71, 87

Note: The retention time is an estimate and should be confirmed by running a pure standard of this compound under the specified analytical conditions.

Table 2: Example Calibration Curve Data for Quantitative Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units) of m/z 74
150,000
5250,000
10500,000
251,250,000
502,500,000
1005,000,000

Note: This data is illustrative. A calibration curve should be generated for each batch of samples to ensure accuracy. The linearity of the curve, indicated by the coefficient of determination (R²), should ideally be ≥ 0.995.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Due to the high volatility of this compound, care should be taken to minimize analyte loss.

a. Liquid Samples (e.g., beverages, liquid formulations):

  • Allow the sample to equilibrate to room temperature.

  • If necessary, centrifuge the sample to remove any particulate matter.

  • Perform a direct liquid injection or a dilution with a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate. The dilution factor will depend on the expected concentration of this compound.

  • Transfer the diluted sample to a 2 mL GC vial for analysis.

b. Solid or Semi-Solid Samples (e.g., food products, tissues):

  • Homogenize a known weight of the sample.

  • Perform a solvent extraction using a suitable organic solvent (e.g., dichloromethane, hexane). Sonication can be used to improve extraction efficiency.

  • For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interferences.

  • Filter the extract through a 0.45 µm syringe filter into a 2 mL GC vial.

c. Headspace Analysis (for volatile analysis from complex matrices):

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) for a specific time to allow volatile compounds to partition into the headspace.

  • A sample of the headspace gas is then automatically injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. These may be optimized based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (split ratio 20:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, hold for 2 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 35-300 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Calibration Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask and dilute to the mark with a suitable solvent (e.g., dichloromethane).

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Transfer each working standard to a separate 2 mL GC vial.

Data Analysis
  • Identification: The identification of this compound in a sample is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should exhibit the characteristic fragmentation pattern with major ions at m/z 43, 71, 74, and 87.[1]

  • Quantification: For quantitative analysis, create a calibration curve by plotting the peak area of the primary quantification ion (m/z 74) against the concentration of the prepared calibration standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Injection GC_Vial->Injection GC_Separation GC Separation (HP-5ms Column) Injection->GC_Separation Ionization Ionization (EI, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragments Parent This compound (C₅H₁₀O₂) m/z = 102 Frag1 [M-OCH₃]⁺ m/z = 71 Parent->Frag1 -OCH₃ Frag2 McLafferty Rearrangement [C₂H₄O₂CH₂]⁺ m/z = 74 Parent->Frag2 Rearrangement Frag3 [CH₃CO]⁺ m/z = 43 Parent->Frag3 -C₃H₇ Frag4 [M-CH₃]⁺ m/z = 87 Parent->Frag4 -CH₃

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

Application Note: Determination of Methyl Butyrate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of methyl butyrate (B1204436). This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Methyl butyrate (methyl butanoate) is an ester with a fruity aroma, commonly found in various natural products and used as a flavoring agent. Accurate quantification of this compound is essential for quality control in the food and fragrance industries, as well as in various research applications. While gas chromatography (GC) is often employed for the analysis of volatile esters, this application note outlines a reliable reverse-phase HPLC (RP-HPLC) method, which can be a valuable alternative, particularly when GC is not available or when analyzing complex matrices where derivatization is not desirable.

This method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection at a low wavelength, as this compound lacks a significant chromophore.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (or formic acid for MS compatibility) (analytical grade)

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These conditions are based on methods for related short-chain fatty acids and may require optimization for specific applications.[1][2][3][4][5]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).

Sample Preparation:

The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, extraction or solid-phase extraction (SPE) may be necessary. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present illustrative quantitative data that would be expected from a validation of this method.

Table 1: System Suitability

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
Retention Time (RT) Approx. 6.0 min5.8 min

Table 2: Method Validation Parameters

ParameterIllustrative Results
Linearity (Concentration Range) 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 7.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis of this compound is presented below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup & Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F Data Acquisition (UV Detection at 210 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: HPLC analysis workflow for this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for quality control and research applications. It is important to note that this is a proposed method and should be fully validated for the specific matrix and intended use to ensure accuracy and precision. The chromatographic conditions, particularly the mobile phase composition, may require optimization to achieve the desired separation from other components in the sample matrix.

References

Application Note: Quantification of Methyl Butyrate in Food Samples Using Headspace GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl butyrate (B1204436) is a key ester that contributes to the fruity aroma and flavor profiles of many food products, including fruits like strawberries, and beverages.[1][2] Its characteristic sweet and fruity scent, often likened to pineapple or apple, makes it a significant compound in food quality and sensory analysis. The accurate quantification of methyl butyrate is crucial for quality control, process optimization, and authenticity assessment in the food industry. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for volatile compounds without complex sample extraction procedures.[3] This application note provides a detailed protocol for the quantification of this compound in food samples using static headspace GC-MS.

Principle

This method relies on the partitioning of volatile this compound from the food matrix into the headspace of a sealed vial upon heating. A portion of the headspace gas is then automatically injected into a gas chromatograph (GC) for separation. The separated compounds are subsequently introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of characteristic fragment ions and quantification is achieved by comparing the peak area of a specific ion to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥99% purity), Internal Standard (IS) such as methyl pentanoate or a suitable deuterated analog.

  • Solvents: Deionized water (HPLC grade), Methanol (GC grade).

  • Reagents: Sodium chloride (NaCl, analytical grade).

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa.

  • Equipment: Analytical balance, vortex mixer, heated autosampler for headspace analysis, GC-MS system.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock standard with deionized water in headspace vials. A typical concentration range might be 0.05 to 5.0 µg/mL.[4] Spike each calibration standard and sample with the internal standard to a final concentration of, for example, 1 µg/mL.

Sample Preparation

The sample preparation method should be adapted to the specific food matrix.

  • Liquid Samples (e.g., Juices, Beverages):

    • Pipette 5 mL of the liquid sample directly into a 20 mL headspace vial.

    • Add 1 g of NaCl to aid in the partitioning of volatiles into the headspace (salting-out effect).

    • Spike with the internal standard solution.

    • Immediately seal the vial with a magnetic crimp cap.

  • Solid/Semi-Solid Samples (e.g., Fruit Purees, Jams):

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and vortex thoroughly to create a slurry.

    • Add 1 g of NaCl.

    • Spike with the internal standard solution.

    • Immediately seal the vial and vortex again.

Headspace GC-MS Analysis

The following are recommended starting parameters and should be optimized for the specific instrument and application.

Table 1: Headspace Autosampler Conditions

ParameterRecommended Value
Vial Equilibration Temp80 - 90 °C
Vial Equilibration Time20 minutes
Syringe Temperature100 °C
Injection Volume1.0 - 1.5 mL
Injection ModeSplit (e.g., 10:1 or 20:1 ratio)[5]

Table 2: Gas Chromatography (GC) Conditions

ParameterRecommended Value
ColumnDB-Wax, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.0 - 1.2 mL/min
Inlet Temperature240 °C
Oven ProgramInitial: 40 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min
Transfer Line Temp250 °C

Table 3: Mass Spectrometry (MS) Conditions

ParameterRecommended Value
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for high sensitivity and selectivity. A full scan (e.g., m/z 40-200) can be used for initial identification.
SIM IonsThis compound: Quantifier ion: m/z 74. Qualifier ions: m/z 43, 87.[1] Internal Standard (e.g., Methyl Pentanoate): To be determined based on its mass spectrum.
Method Validation

The analytical method should be validated according to established guidelines to ensure reliability.[4] Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. A coefficient of determination (R²) > 0.99 is typically required.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[4]

  • Precision and Accuracy: Evaluate the repeatability and reproducibility of the method by analyzing replicate samples at different concentrations. Relative Standard Deviations (RSDs) should ideally be below 15-20%.[6][7]

  • Recovery: Determine the efficiency of the method by analyzing matrix-spiked samples at low, medium, and high concentrations. Average recoveries are typically expected to be within 80-120%.[7]

Data Presentation

The following table summarizes quantitative data for butyric acid/methyl butyrate and related compounds from various studies to provide a reference for expected concentration ranges and method performance.

Table 4: Summary of Quantitative Data for Butyric Acid and its Esters in Food and Biological Samples

Analyte/CompoundMatrixMethodConcentration Range / LOQRecovery (%)RSD (%)Reference
Butyric AcidButter Blends & Milk ProductsGC-FIDLOQ: 0.1% of total fat98.2 - 101.90.70 - 1.33[4]
Butyric AcidHuman Plasma/SerumGC-MS--< 20[6]
Butyric AcidHuman Feces & SerumGC-MSSerum Composition (Acetic:Propionic:Butyric) approx. 92:7:194.9 - 109.3< 6.52[8]
CaHMB*Special Medical Formula FoodHPLCLOQ: 0.4 g/100 g92.9 - 104< 3.93[7]
HMB**Food Raw MaterialsHPLCLOQ: 2.0 g/100 g92.3 - 101< 3.87[9]

*CaHMB: Calcium β-hydroxy-β-methylbutyrate **HMB: β-hydroxy-β-methylbutyrate

Visualization of Experimental Workflow

The logical flow of the analytical procedure, from receiving the sample to obtaining the final quantitative result, is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification Sample Food Sample (Liquid or Solid) Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh/Pipette Sample into HS Vial Sample->Weigh for liquids Homogenize->Weigh Add_IS Add Internal Standard & NaCl Weigh->Add_IS Seal Seal Vial Add_IS->Seal Autosampler Incubate & Equilibrate in Headspace Autosampler Seal->Autosampler Load Vials Standards Prepare Calibration Standards in Vials Standards->Autosampler Load Vials Inject Inject Headspace Gas Autosampler->Inject GC GC Separation Inject->GC MS MS Detection (SIM Mode) GC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Raw Data CalCurve Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->CalCurve Standard Data Quantify Quantify this compound in Sample Integrate->Quantify Sample Data CalCurve->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound Quantification by HS-GC-MS.

References

Solid-phase microextraction (SPME) for "Methyl butyrate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analysis of methyl butyrate (B1204436), a key aroma compound in various food and beverage products, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Notes

Introduction

Methyl butyrate (methyl butanoate) is a volatile ester that contributes significantly to the fruity aroma profile of many products, including fruits, alcoholic beverages, and dairy products. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and new product development. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation method for the analysis of volatile compounds like this compound from complex matrices.[1][2] Headspace SPME (HS-SPME) is particularly well-suited for this purpose, as it minimizes matrix interference and prolongs the lifespan of the SPME fiber.[3][4]

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed by the SPME fiber coating. Following extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and analyzed by GC-MS.[3]

SPME Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For volatile and semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for a wide range of analytes.[5][6] Carboxen/PDMS fibers are also an excellent choice for volatile compounds.[2]

Quantitative Data Presentation

The following tables summarize typical quantitative data for the analysis of volatile esters, including compounds structurally similar to this compound, using SPME-GC-MS. These values are representative and may vary depending on the specific matrix, instrumentation, and method optimization.

Table 1: Typical Method Validation Parameters for Volatile Ester Analysis by SPME-GC-MS

ParameterTypical RangeReference
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.01 - 2.0 µg/L[1]
Limit of Quantification (LOQ)0.02 - 5.0 µg/L[1]
Precision (%RSD)< 15%[1]
Recovery (%)80 - 110%[1]

Table 2: Examples of Limits of Quantification (LOQ) for Selected Esters in Food and Beverage Matrices

CompoundMatrixLOQ (µg/L)Reference
Ethyl HexanoateWine1.5[1]
Isoamyl AcetateBeer0.5[1]
Ethyl ButyrateFruit Juice2.0[1]
Ethyl OctanoateWine1.0[1]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Fruit Juice, Wine)

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[6]

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 20 mL clear glass headspace vials with PTFE/silicone septa.[3]

  • Reagents: this compound standard, Sodium chloride (NaCl), Deionized water, Methanol (B129727) (for stock solution).

  • Internal Standard (optional but recommended): A structurally similar compound not present in the sample, or a stable isotope-labeled version of this compound for highest accuracy.[3]

2. Standard Preparation

  • Prepare a stock solution of this compound in methanol (e.g., 1000 mg/L).

  • From the stock solution, prepare a series of calibration standards in a matrix that mimics the sample (e.g., synthetic fruit juice or a model wine solution) to cover the expected concentration range.

3. Sample Preparation

  • Pipette a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.[3]

  • If an internal standard is used, add a known amount to each sample and calibration standard.

  • To enhance the volatility of this compound, add a known amount of NaCl (e.g., 1.5 g) to create a saturated solution (salting out).[3]

  • Immediately seal the vial.

4. Headspace SPME Procedure

  • Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes). Agitation can improve the efficiency of this step.[7]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) while maintaining the equilibration temperature.[7]

5. GC-MS Analysis

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specific time (e.g., 2-5 minutes) in splitless mode.[3]

  • GC Parameters (Typical):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Parameters (Typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Mandatory Visualizations

SPME_Workflow Experimental Workflow for this compound Analysis using HS-SPME-GC-MS cluster_prep Sample Preparation cluster_spme Headspace SPME cluster_gcms GC-MS Analysis sample Liquid Sample (e.g., 5 mL) vial Add to 20 mL Headspace Vial sample->vial salt Add NaCl (Salting Out) vial->salt seal Seal Vial salt->seal equilibrate Equilibrate (e.g., 50°C for 20 min) seal->equilibrate extract Expose SPME Fiber (e.g., 30 min) equilibrate->extract desorb Thermal Desorption in GC Inlet (e.g., 250°C) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect data_analysis data_analysis detect->data_analysis Data Analysis & Quantification

Caption: Experimental workflow for this compound analysis using SPME-GC-MS.

Logical_Relationships Key Parameter Relationships in HS-SPME Optimization cluster_params Optimization Parameters extraction_efficiency Extraction Efficiency fiber_type SPME Fiber Type fiber_type->extraction_efficiency Influences extraction_temp Extraction Temperature extraction_temp->extraction_efficiency Influences extraction_time Extraction Time extraction_time->extraction_efficiency Influences sample_matrix Sample Matrix sample_matrix->extraction_efficiency Influences salt_addition Salt Addition salt_addition->extraction_efficiency Influences

Caption: Key parameter relationships in HS-SPME optimization.

References

Application Notes and Protocols: Methyl Butyrate as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (also known as methyl butanoate) is a short-chain fatty acid ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples.[1] It is a colorless liquid at room temperature with low solubility in water.[1] Due to its pleasant and potent aroma, methyl butyrate is widely utilized as a flavoring agent in the food industry to impart or enhance fruity notes in a variety of products. This document provides detailed application notes, experimental protocols, and technical data for the effective use and analysis of this compound in food and beverage applications.

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application as a flavoring agent.

Physical and Chemical Data
PropertyValueReference
Synonyms Methyl butanoate, Butyric acid methyl ester[2]
CAS Number 623-42-7[3]
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Appearance Colorless liquid[1]
Odor Fruity, apple, pineapple[1]
Boiling Point 102-103 °C[4]
Density 0.898 g/mL at 25 °C[4]
Flash Point 14 °C[5]
Solubility Slightly soluble in water; miscible with ethanol (B145695) and ether[4]
Sensory Profile
AttributeDescriptionReference
Aroma Threshold 1 to 43 ppb[4]
Flavor Profile At 10 ppm, it has an impacting, fusel, fruity, and estery taste with a cultured dairy, acidic depth. Below 100 ppm, it may present a banana-pineapple flavor.[2][4]
Typical Usage Level 20 to 100 ppm in finished consumer products.[4]

Applications in the Food Industry

This compound is a versatile flavoring agent used across a wide range of food and beverage products.[6]

Food CategoryApplication
Beverages Carbonated soft drinks, fruit juices, alcoholic beverages
Confectionery Hard candies, chewing gum, jellies, and gummies
Baked Goods Cookies, cakes, and pastries to enhance fruit fillings
Dairy Products Yogurt, ice cream, and flavored milk
Desserts Gelatins, puddings, and fruit preparations

Regulatory Status

  • FEMA GRAS: this compound is Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 2693.[3]

  • FDA: It is listed by the U.S. Food and Drug Administration (FDA) as a synthetic flavoring substance and adjuvant under 21 CFR 172.515.[7][8]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concern at current levels of intake when used as a flavoring agent. Its JECFA number is 149.[9][10]

Experimental Protocols

The following protocols are provided as a guide for the quality control, sensory evaluation, and stability testing of this compound.

Quality Control: Purity and Concentration Analysis

This method is suitable for the quantification of this compound in liquid food matrices such as beverages.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A polar capillary column such as a DB-Wax or equivalent is recommended for the analysis of volatile esters.

  • Sample Preparation:

    • For clear liquid samples, a simple dilution with a suitable solvent (e.g., anhydrous ethyl acetate) may be sufficient.

    • For more complex matrices, a headspace or solid-phase microextraction (SPME) technique is recommended to extract volatile compounds.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Scan Range: 35-350 m/z.

  • Quantification: Quantification is achieved by creating a calibration curve using certified reference standards of this compound. An internal standard can be used to improve accuracy and reproducibility.

This method can be used to determine the purity of this compound raw material.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm) is suitable.[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a dilute acid solution (e.g., 0.1% phosphoric acid) is commonly used. A typical gradient could be 20:80 (v/v) acetonitrile to acidic water.[12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a low wavelength, such as 206 nm, is appropriate due to the lack of a strong chromophore in the molecule.[11][12]

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase and filter through a 0.45 µm filter before injection.

  • Analysis: The purity is determined by the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.

Sensory Evaluation

The triangle test is used to determine if a sensory difference exists between two samples.[13][14][15]

  • Objective: To determine if a change in the manufacturing process or a new supplier of this compound results in a perceivable difference in the final product.

  • Panelists: A panel of at least 20-30 trained or consumer panelists is recommended.

  • Sample Preparation:

    • Prepare two versions of the food product: one with the reference this compound (A) and one with the test this compound (B) at the same concentration.

    • Present three coded samples to each panelist, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[13][14][16] The order of presentation should be randomized across panelists.

  • Procedure:

    • Instruct panelists to taste each sample from left to right.

    • Ask panelists to identify the sample that is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between samples.[16]

  • Data Analysis: The results are analyzed using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

QDA is used to identify and quantify the specific sensory attributes of a product containing this compound.

  • Objective: To create a detailed flavor profile of a product containing this compound and to compare different formulations.

  • Panelists: A small panel of 8-12 highly trained panelists is required.

  • Lexicon Development:

    • The panel, guided by a panel leader, is presented with various samples containing this compound and other relevant flavors.

    • Through discussion, the panel develops a consensus on a list of descriptive terms (lexicon) for the aroma and flavor attributes (e.g., "apple," "pineapple," "fruity," "sweet," "chemical").

    • Reference standards are used to anchor these terms.

  • Sample Evaluation:

    • Samples are presented to panelists in a controlled environment.

    • Panelists independently rate the intensity of each attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products. The results can be visualized using spider web plots.

Stability Testing

Accelerated shelf-life testing can be used to predict the stability of this compound in a food product.

  • Objective: To assess the impact of time, temperature, and light on the flavor profile of a product containing this compound.

  • Procedure:

    • Prepare multiple samples of the final food product.

    • Store the samples under controlled, elevated temperature and/or light conditions (e.g., 35°C, 45°C) and at a control temperature (e.g., 20°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), withdraw samples from each storage condition.

    • Analyze the samples using both analytical (GC-MS to quantify this compound concentration) and sensory (e.g., triangle test against a frozen or freshly made control) methods.

  • Data Analysis: The degradation of this compound and changes in the sensory profile over time are modeled to predict the shelf-life of the product under normal storage conditions.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of this compound's fruity aroma is initiated by the binding of the volatile ester to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs), in the nasal cavity. This triggers a signaling cascade that leads to the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_prot G-protein (Gαolf) OR->G_prot Activates AC Adenylyl Cyclase G_prot->AC Activates cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-gated (CNG) Channel Ions_in Ca²⁺ / Na⁺ Influx CNG->Ions_in MethylButyrate This compound (Odorant) MethylButyrate->OR Binds to ATP ATP ATP->AC cAMP->CNG Opens Depolarization Depolarization & Action Potential to Brain Ions_in->Depolarization

Olfactory signal transduction pathway for esters.
Sweet Taste Signaling Pathway

The sweet taste of this compound is perceived through the T1R2/T1R3 sweet taste receptor, also a GPCR, located in taste buds.

Sweet_Taste_Signaling_Pathway cluster_membrane Taste Cell Membrane T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) G_prot G-protein (Gustducin) T1R2_T1R3->G_prot Activates PLC Phospholipase C G_prot->PLC Activates IP3 IP₃ PLC->IP3 Converts TRPM5 TRPM5 Channel Depolarization Depolarization & Neurotransmitter Release TRPM5->Depolarization MethylButyrate This compound (Sweet Molecule) MethylButyrate->T1R2_T1R3 Binds to PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->TRPM5 Opens

Sweet taste signal transduction pathway.
General Experimental Workflow for Flavor Application

The following diagram outlines a typical workflow for the application and evaluation of this compound in a food product.

Experimental_Workflow cluster_formulation Formulation & Dosing cluster_analysis Analysis & Evaluation cluster_results Results & Optimization Define_Matrix Define Food Matrix Determine_Conc Determine Concentration Range (e.g., 20-100 ppm) Define_Matrix->Determine_Conc Prepare_Samples Prepare Product Samples Determine_Conc->Prepare_Samples QC Quality Control (GC-MS / HPLC) Prepare_Samples->QC Sensory Sensory Evaluation (Triangle Test / QDA) Prepare_Samples->Sensory Stability Stability Testing (Accelerated Shelf-Life) Prepare_Samples->Stability Analyze_Data Analyze Data QC->Analyze_Data Sensory->Analyze_Data Stability->Analyze_Data Optimize Optimize Formulation Analyze_Data->Optimize Final_Spec Final Product Specification Optimize->Final_Spec

General workflow for this compound application.

References

Application Notes and Protocols for the Use of Methyl Butyrate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of methyl butyrate (B1204436) as a standard in analytical chemistry, particularly for chromatographic applications.

Introduction

Methyl butyrate (methyl butanoate) is a fatty acid methyl ester (FAME) commonly used as a reference standard in analytical chemistry. Its volatility and distinct chromatographic behavior make it an ideal standard for the quantification of short-chain fatty acids and other volatile organic compounds in various matrices, including food, beverages, and biological samples.[1][2] This document outlines the physical and chemical properties of this compound, provides detailed protocols for its use in Gas Chromatography (GC), and presents relevant method validation data.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.

PropertyValueReference
CAS Number 623-42-7[3]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Fruity, apple-like
Boiling Point 102-103 °C[3]
Density 0.898 g/mL at 25 °C[3]
Purity (as analytical standard) ≥99.5% (GC)[3]
Solubility Slightly soluble in water[3]
Vapor Pressure 40 mmHg at 30 °C[3]

Application: Quantification of Butyric Acid in Food Matrices by GC-FID

This protocol details the use of this compound as a calibration standard for the determination of butyric acid content in food products, a key indicator of milk fat presence. The method involves a transesterification step to convert butyric acid to its more volatile methyl ester, followed by quantification using Gas Chromatography with Flame Ionization Detection (GC-FID). Methyl valerate (B167501) is used as an internal standard to improve accuracy and precision.[1]

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Food Sample (e.g., Butter) Derivatization Transesterification (BF3-Methanol) Sample->Derivatization IS Internal Standard (Methyl Valerate) IS->Derivatization Standard This compound Standard Standard->Derivatization for calibration curve GC Gas Chromatography Separation Derivatization->GC FID Flame Ionization Detection GC->FID Integration Peak Area Integration FID->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

A simplified workflow for the quantification of butyric acid using this compound as a standard.
Reagents and Materials

  • This compound (analytical standard, ≥99.5%)

  • Methyl Valerate (internal standard, ≥99.5%)

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Sodium hydroxide (B78521) in methanol (B129727) (0.5 N)

  • n-Heptane (GC grade)

  • Saturated sodium chloride solution

  • Food sample (e.g., butter, margarine)

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (0.4 mg/mL Methyl Valerate): Accurately weigh 40 mg of methyl valerate and dissolve in 100 mL of n-heptane.

  • This compound Stock Solution (1.0 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of n-heptane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the internal standard stock solution to achieve concentrations ranging from 0.04 to 1.60 mg/mL.[1]

Sample Preparation (Transesterification)
  • Accurately weigh approximately 200 mg of the food sample into a reaction vial.

  • Add 2 mL of 0.5 N sodium hydroxide in methanol.

  • Heat the mixture at 100°C for 5 minutes.

  • Add 2 mL of boron trifluoride-methanol solution and heat for another 2 minutes.

  • Add 2 mL of n-heptane and heat for 1 minute.

  • Cool the vial to room temperature and add 5 mL of saturated sodium chloride solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper n-heptane layer to a GC vial for analysis.

GC-FID Instrumental Parameters
ParameterSetting
GC System Agilent 7890A or equivalent
Column SP™ 2330 (30 m x 0.25 mm ID, 0.2 µm film thickness)[1]
Injector Split/Splitless
Injector Temperature 260 °C[1]
Injection Volume 1 µL
Split Ratio 10:1[1]
Carrier Gas Helium
Flow Rate 20 cm/sec[1]
Oven Temperature Program Initial 40°C, hold for 5 min; ramp at 10°C/min to 230°C, hold for 3 min[1]
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C[1]
Hydrogen Flow 45 mL/min[1]
Air Flow 450 mL/min[1]

Method Validation Data

The following tables summarize the performance characteristics of the described method using this compound as a standard for the quantification of butyric acid.

Linearity

The linearity of the method was evaluated by constructing a calibration curve with six concentration levels of this compound.[1]

Concentration Range (mg/mL)Coefficient of Determination (R²)
0.04 - 1.60> 0.999[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (% of total fat)
LOD 0.01[4]
LOQ 0.10[4]
Accuracy and Precision

Accuracy was determined by spike and recovery experiments, while precision was evaluated by the relative standard deviation (RSD) of replicate measurements.[1]

ParameterResult
Accuracy (% Recovery) 98.2 - 101.9[1]
Precision (% RSD) 1.3[1]

Logical Relationship for Standard Selection

The selection of an appropriate internal standard is critical for accurate quantification. The following diagram illustrates the key considerations.

standard_selection cluster_properties Key Properties Analyte Analyte of Interest (e.g., Butyric Acid) IS_Choice Internal Standard Selection (e.g., Methyl Valerate) Analyte->IS_Choice Ideal_IS Ideal Internal Standard Properties IS_Choice->Ideal_IS Prop1 Similar Chemical Structure Ideal_IS->Prop1 Prop2 Similar Physicochemical Properties (Volatility, Polarity) Ideal_IS->Prop2 Prop3 Chromatographically Resolved from Analyte Ideal_IS->Prop3 Prop4 Not Present in the Original Sample Ideal_IS->Prop4 Prop5 Stable and Unreactive Ideal_IS->Prop5

Key considerations for selecting an appropriate internal standard.

Conclusion

This compound is a reliable and well-characterized analytical standard for the quantification of short-chain fatty acids and related compounds by gas chromatography. The protocols and data presented in these application notes demonstrate its suitability for achieving accurate and precise results in food and other complex matrices. Proper sample preparation, including derivatization, is essential for the successful application of this standard in GC-based methods.

References

Application Note: High-Efficiency Synthesis of Methyl Butyrate via Lipase-Catalyzed Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl butyrate (B1204436) is a short-chain fatty acid ester renowned for its characteristic fruity aroma, reminiscent of apples and pineapples. It is a valuable flavor and fragrance compound widely used in the food, beverage, cosmetic, and pharmaceutical industries. Enzymatic synthesis of such flavor esters using lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) presents a compelling green alternative to traditional chemical methods.[1][2] Lipase-catalyzed transesterification offers significant advantages, including high specificity, mild reaction conditions, minimized byproduct formation, and the elimination of harsh chemical catalysts and toxic solvents.[3][4] This protocol details a method for the synthesis of methyl butyrate using a lipase-catalyzed transesterification reaction between an acyl donor and methanol (B129727).

Principle of the Method

The enzymatic transesterification, or alcoholysis, involves the transfer of an acyl group from one ester to an alcohol.[2] In this protocol, a lipase (B570770) acts as the biocatalyst to facilitate the transfer of a butyryl group from an acyl donor, such as vinyl butyrate, to methanol. The reaction yields this compound and a corresponding alcohol byproduct. The use of vinyl esters as acyl donors is particularly effective as the resulting vinyl alcohol tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product side and often resulting in higher conversion rates.[5] The catalytic action of many lipases in non-aqueous media follows a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate.[4][6]

Experimental Protocol

This protocol is based on methodologies optimized for high-yield this compound synthesis.

1. Materials and Reagents

  • Enzyme: Purified lipase from Aspergillus fumigatus or immobilized lipase from Rhizopus oryzae. Commercial immobilized lipases like Novozym® 435 are also widely used.[5][7][8]

  • Acyl Donor: Vinyl butyrate

  • Acyl Acceptor: Methanol (anhydrous)

  • Solvent: n-Hexane (anhydrous)[7][9][10]

  • Standards: this compound (≥99%), vinyl butyrate (≥99%), and methanol (≥99.9%) for Gas Chromatography (GC) calibration.

  • Equipment:

    • Screw-capped glass vials (e.g., 10 mL)

    • Orbital shaker incubator

    • Microcentrifuge

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

    • Analytical balance

    • Micropipettes

2. Reaction Procedure

  • Reagent Preparation: In a clean, dry screw-capped glass vial, prepare the reaction mixture. For a final volume of 3 mL, add the substrates to n-hexane. A typical starting point is a 1:1 molar ratio of vinyl butyrate to methanol (e.g., 2M of each).[7][9]

  • Enzyme Addition: Add the lipase to the reaction mixture. For purified Aspergillus fumigatus lipase, an optimal concentration is 30 µg/mL.[7][9] For immobilized Rhizopus oryzae lipase, a loading of approximately 80 Units can be used.[5]

  • Incubation: Securely cap the vials and place them in an orbital shaker incubator. Incubate the reaction at 40°C with constant agitation (e.g., 150-200 rpm) for 16 hours.[5][7][9] These conditions have been shown to achieve high yields.

  • Reaction Termination: After the incubation period, terminate the reaction by separating the enzyme from the mixture. For immobilized lipase, this can be done by simple filtration. For free lipase, centrifuge the vial (e.g., 10,000 x g for 5 minutes) to pellet the enzyme.

  • Sample Preparation for Analysis: Carefully collect the supernatant. Dilute an aliquot of the supernatant in n-hexane (e.g., 1:100 v/v) to bring the analyte concentrations within the calibration range of the GC-MS system.

3. Product Analysis by GC-MS

  • GC Column: Use a suitable capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[6]

  • Temperatures:

    • Injector Port: 200°C[6]

    • Detector: 250°C[6]

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 1 minute.

    • Ramp: Increase to 175°C at a rate of 10°C/min.

    • Hold: Maintain at 175°C for 10 minutes.[6]

  • Injection: Inject 0.5-1.0 µL of the prepared sample.

  • Quantification: Identify and quantify this compound by comparing its retention time and mass spectrum with a previously run standard. Calculate the concentration based on a standard calibration curve. The molar conversion can be calculated as the moles of this compound produced divided by the initial moles of the limiting substrate.

Data Presentation: Optimized Reaction Parameters

The efficiency of lipase-catalyzed transesterification is influenced by several parameters. The table below summarizes conditions from various studies to guide optimization efforts.[5][6][7]

Lipase SourceAcyl DonorMolar Ratio (Donor:Alcohol)Temperature (°C)Time (h)SolventEnzyme LoadMax. Yield / ConversionReference
Aspergillus fumigatusVinyl Butyrate1:1 (2M:2M)4016n-Hexane30 µg/mL86% Yield[7][9]
Rhizopus oryzae (Immobilized)Vinyl Butyrate1:0.6 (Substrate:Methanol)3214Solvent-Free80 U70.4% Conversion[5]
Candida rugosaEthyl Caprate1:4 (Ester:Butyric Acid)5096n-HexaneN/A92.6% Conversion[6]

Visualizations

Reaction Pathway

The diagram below illustrates the overall transesterification reaction catalyzed by lipase.

Reaction cluster_reactants Reactants cluster_products Products Vinyl Butyrate Vinyl Butyrate Lipase Lipase (Catalyst) Vinyl Butyrate->Lipase Methanol Methanol Methanol->Lipase This compound This compound Vinyl Alcohol Vinyl Alcohol Lipase->this compound  Transesterification Lipase->Vinyl Alcohol  Transesterification

Caption: Lipase-catalyzed transesterification of vinyl butyrate and methanol.

Experimental Workflow

This diagram outlines the key steps of the experimental protocol, from setup to final analysis.

Workflow Reagents 1. Reagent Preparation (Methanol, Vinyl Butyrate, n-Hexane) Enzyme 2. Add Lipase (e.g., 30 µg/mL) Reagents->Enzyme Step 1 → 2 Reaction 3. Reaction Incubation (40°C, 200 rpm, 16h) Enzyme->Reaction Step 2 → 3 Termination 4. Reaction Termination (Centrifuge to remove enzyme) Reaction->Termination Step 3 → 4 SamplePrep 5. Sample Preparation (Dilute supernatant in Hexane) Termination->SamplePrep Step 4 → 5 Analysis 6. GC-MS Analysis SamplePrep->Analysis Step 5 → 6 Data 7. Data Calculation (Yield %) Analysis->Data Step 6 → 7

Caption: Step-by-step workflow for this compound synthesis and analysis.

References

Application Notes and Protocols: Methyl Butyrate in Fragrance and Perfume Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl butyrate (B1204436) (also known as methyl butanoate) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of apples and pineapples.[1][2][3] Its high volatility and distinct scent profile make it a valuable component in the fragrance and perfume industry, primarily as a top note to provide an initial fresh and uplifting impression.[4][5] These application notes provide a comprehensive overview of methyl butyrate's use in fragrance formulation, including its odor profile, typical applications, and quantitative data. Detailed experimental protocols for sensory analysis and stability testing of fragrances containing this ingredient are also presented.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Synonyms Methyl butanoate, Butyric acid methyl ester[3][5]
CAS Number 623-42-7[3][5]
FEMA Number 2693[3]
Molecular Formula C5H10O2[3][5]
Molecular Weight 102.13 g/mol [3][5]
Appearance Colorless liquid[1][3][5]
Boiling Point 102-104 °C[3][5]
Density ~0.90 g/cm³[3]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether[1][6]
Odor Profile of this compound
AttributeDescription
Odor Family Fruity
Odor Description Apple, pineapple, with sweet and slightly fusel undertones.[1][2][3][6]
Odor Strength Medium to high, volatile top note.
Substantivity Low; evaporates quickly.
Recommended Usage Levels of this compound in Fragrance Concentrates
ApplicationRecommended Concentration (%)
Fine Fragrance (e.g., Eau de Parfum, Eau de Toilette) Up to 2.0%
Cosmetics (e.g., lotions, creams) 0.1 - 0.5%
Air Care (e.g., diffusers, room sprays) 0.5 - 2.0%
Household Products (e.g., detergents, cleaners) 0.2 - 1.0%

Application Notes

This compound is a versatile fragrance ingredient primarily utilized for its bright and recognizable fruity character. Its primary applications include:

  • Top Note Enhancement: Due to its high volatility, this compound is an excellent top note in fragrance compositions. It provides an initial burst of fruity freshness that captures attention before transitioning to the heart and base notes.[4]

  • Fruity Accords: It is a key component in the creation of realistic apple, pineapple, and other tropical fruit accords.[2] It can be blended with other esters and aldehydes to create a wide range of fruit-inspired scents.

  • Modification of Floral and Green Fragrances: While distinctly fruity, this compound can be used in small quantities to add a juicy, natural-smelling lift to floral and green fragrances. For instance, it can introduce a crisp, apple-like nuance to a lily-of-the-valley or a fresh-cut grass accord.

  • Masking Agent: In certain industrial applications, the strong fruity scent of this compound can be used to mask unpleasant odors.[6]

Experimental Protocols

Protocol 1: Sensory Evaluation of a Fragrance Containing this compound

Objective: To conduct a descriptive sensory analysis of a fragrance formulation containing this compound to characterize its odor profile and intensity.

Materials:

  • Fragrance formulation containing a known concentration of this compound.

  • Control fragrance formulation (without this compound).

  • Perfumer's alcohol (ethanol).

  • Glass beakers and stirring rods.

  • Perfume testing strips (mouillettes).

  • Odor-free evaluation booths.

  • Panel of at least 5 trained sensory analysts.

  • Data collection forms or software.

Methodology:

  • Sample Preparation:

    • Prepare a 10% dilution of both the test fragrance (with this compound) and the control fragrance in perfumer's alcohol.

    • Allow the dilutions to macerate for at least 24 hours in a cool, dark place.

  • Panelist Training:

    • Familiarize the panelists with the odor of a dilute solution of this compound in ethanol to serve as a reference.

    • Establish a common vocabulary to describe fruity and ester-like scents.

  • Evaluation Procedure:

    • Dip a perfume testing strip into the diluted test fragrance, ensuring it is saturated but not dripping.

    • Present the strip to the panelist in an odor-free environment.

    • Instruct the panelist to evaluate the fragrance at three time points:

      • Top Note (0-5 minutes): Evaluate the initial impression, focusing on the impact of the volatile components.

      • Heart Note (15-60 minutes): Evaluate the main character of the fragrance as the top notes dissipate.

      • Base Note (2-4 hours): Evaluate the lingering scent profile.

    • Repeat the process with the control fragrance.

    • Panelists should rate the intensity of the fruity (apple/pineapple) character and other relevant descriptors on a labeled magnitude scale (e.g., 0-10, where 0 is not perceptible and 10 is extremely strong).

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Calculate the mean and standard deviation for each descriptor at each time point for both the test and control fragrances.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in the perceived odor profiles.

Protocol 2: Accelerated Stability Testing of a Fragrance Oil Containing this compound

Objective: To assess the physical and chemical stability of a fragrance oil containing this compound under accelerated aging conditions.

Materials:

  • Fragrance oil containing this compound.

  • Control fragrance oil (without this compound).

  • Clear and amber glass vials with airtight caps.

  • Temperature-controlled stability chambers or ovens.

  • UV light exposure cabinet.

  • pH meter.

  • Viscometer.

  • Gas chromatograph-mass spectrometer (GC-MS) (optional, for advanced chemical analysis).

Methodology:

  • Initial Analysis (Time 0):

    • For both the test and control fragrance oils, record the initial:

      • Appearance: Color and clarity.

      • Odor: Evaluated by a trained perfumer or sensory panel.

      • pH (if the fragrance is to be used in an aqueous base).

      • Viscosity.

    • If available, perform a GC-MS analysis to obtain an initial chemical profile.

  • Sample Storage:

    • Divide the test and control samples into multiple aliquots in both clear and amber glass vials.

    • Store the vials under the following conditions:

      • Elevated Temperature: 40°C ± 2°C.

      • Room Temperature (Control): 25°C ± 2°C.

      • UV Light Exposure: In a UV light cabinet at room temperature.

      • Freeze-Thaw Cycles: Alternate between -10°C for 24 hours and 25°C for 24 hours for three cycles.

  • Periodic Evaluation:

    • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of samples from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Evaluate the following parameters and compare them to the initial analysis and the room temperature control:

      • Appearance: Note any changes in color (discoloration) or clarity (precipitation).

      • Odor: A trained perfumer should evaluate any changes in the scent profile, paying close attention to the fruity top note of this compound and the emergence of any off-odors (which could indicate degradation, such as hydrolysis to butyric acid).

      • pH: Measure any significant shifts.

      • Viscosity: Measure any changes in flow characteristics.

    • For a more in-depth analysis, GC-MS can be used to identify the degradation products and quantify the remaining concentration of this compound.

  • Data Interpretation:

    • Compile the results in a tabular format.

    • Significant changes in color, odor, pH, or viscosity under accelerated conditions may indicate potential long-term stability issues. The hydrolysis of this compound can lead to a rancid, cheesy off-odor due to the formation of butyric acid.

Visualizations

Fragrance_Development_Workflow cluster_0 Concept & Brief cluster_1 Formulation & Development cluster_2 Evaluation & Testing cluster_3 Finalization Concept Fragrance Concept (e.g., 'Crisp Apple Blossom') Brief Perfumer's Brief (Target Audience, Olfactive Direction) Concept->Brief RawMaterials Raw Material Selection (e.g., this compound for top note) Brief->RawMaterials Formulation Initial Formulation (Creating Accords) RawMaterials->Formulation Modification Modification & Refinement Formulation->Modification SensoryEval Sensory Evaluation (Protocol 1) Modification->SensoryEval StabilityTest Stability Testing (Protocol 2) Modification->StabilityTest ConsumerTest Consumer Panel Testing Modification->ConsumerTest FinalFormula Final Fragrance Formula Modification->FinalFormula SensoryEval->Modification Feedback Loop StabilityTest->Modification Feedback Loop ConsumerTest->Modification Feedback Loop ScaleUp Production Scale-Up FinalFormula->ScaleUp

Caption: Fragrance Development Workflow.

Sensory_Evaluation_Criteria cluster_0 Primary Olfactive Characteristics cluster_1 Temporal Evolution cluster_2 Overall Impression Fragrance Fragrance with This compound OdorProfile Odor Profile (Fruity, Apple, Pineapple) Fragrance->OdorProfile Intensity Intensity (Strength of the fruity note) Fragrance->Intensity Volatility Volatility (Impact as a top note) Fragrance->Volatility TopNote Top Note Impression (0-5 min) Fragrance->TopNote HeartNote Heart Note Transition (15-60 min) Fragrance->HeartNote BaseNote Base Note Dry-down (2-4 hrs) Fragrance->BaseNote Hedonics Hedonic Quality (Pleasantness) OdorProfile->Hedonics Intensity->Hedonics Harmony Harmony with other notes TopNote->Harmony HeartNote->Harmony BaseNote->Harmony

Caption: Sensory Evaluation Criteria.

References

Application Notes and Protocols: Methyl Butyrate as a Solvent for Cellulose Nitrate Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188) nitrate (B79036), a versatile and widely utilized polymer, is integral to the formulation of lacquers, coatings, inks, and adhesives. The performance of these formulations is critically dependent on the solvent system employed. An ideal solvent not only dissolves the cellulose nitrate resin effectively but also influences key application properties such as solution viscosity, drying time, and the mechanical characteristics of the final film. Methyl butyrate (B1204436), a fast-evaporating ester solvent with a characteristic fruity odor, presents itself as a viable and effective solvent for cellulose nitrate resins. This document provides detailed application notes, quantitative data, and experimental protocols to evaluate the efficacy of methyl butyrate as a solvent for cellulose nitrate in various research and development applications.

Quantitative Data Summary

The selection of an appropriate solvent is paramount for achieving desired formulation characteristics. The following tables summarize the key physical properties of this compound and cellulose nitrate, as well as a comparison of this compound with other common solvents for cellulose nitrate.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number623-42-7[1]
Molecular FormulaC₅H₁₀O₂[1]
Molecular Weight102.13 g/mol [1]
Boiling Point102-103 °C[1]
Density (at 25 °C)0.898 g/mL[1]
Vapor Pressure (at 30 °C)40 mmHg[1]
Flash Point14 °C

Table 2: Properties of Cellulose Nitrate (Lacquer Grade)

PropertyValueReference
Nitrogen Content11.1 - 12.2%[2]
Tensile Strength35 - 70 MPa[2]
Elongation at Break10 - 40%[2]
Refractive Index1.49 - 1.51[2]
Density1.35 - 1.40 g/cm³[2]

Table 3: Hansen Solubility Parameters (HSP) for Solvent Compatibility Assessment

Hansen Solubility Parameters are a valuable tool for predicting the solubility of a polymer in a solvent. The principle is that "like dissolves like," and a smaller distance between the HSP values of the polymer and the solvent indicates a higher likelihood of dissolution.

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)Reference
Cellulose Nitrate 15.4 - 16.214.1 - 14.78.8 - 9.5[2]
This compound 15.86.17.6[1]
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Methyl Ethyl Ketone (MEK)16.09.05.1

Note: The closer the values of δD, δP, and δH between cellulose nitrate and the solvent, the better the expected solubility.

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of this compound as a solvent for cellulose nitrate resins.

Protocol 1: Preparation of Cellulose Nitrate Solution

Objective: To prepare a clear, homogenous solution of cellulose nitrate in this compound.

Materials:

  • Cellulose nitrate resin (specify nitrogen content and viscosity grade)

  • This compound, analytical grade

  • Glass beaker or bottle with a screw cap

  • Magnetic stirrer and stir bar or mechanical shaker

  • Analytical balance

Procedure:

  • Weigh the desired amount of cellulose nitrate resin using an analytical balance.

  • In a separate container, weigh the required amount of this compound to achieve the target concentration (e.g., 10%, 20% w/w).

  • Slowly add the cellulose nitrate resin to the this compound while stirring continuously to prevent the formation of agglomerates.

  • Seal the container to prevent solvent evaporation.

  • Continue stirring at room temperature until the cellulose nitrate is completely dissolved and the solution is clear and free of any undissolved particles. This may take several hours depending on the grade of cellulose nitrate and the concentration.

  • Visually inspect the solution for clarity and homogeneity.

Protocol 2: Determination of Solution Viscosity

Objective: To measure the viscosity of the cellulose nitrate solution to assess the solvent's ability to reduce viscosity, which is crucial for application performance.

Materials:

  • Prepared cellulose nitrate solution in this compound

  • Viscometer (e.g., Brookfield viscometer, rotational viscometer, or capillary viscometer)

  • Appropriate spindle or capillary tube for the expected viscosity range

  • Constant temperature bath (optional, but recommended for precise measurements)

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • If using a constant temperature bath, allow the cellulose nitrate solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Measure the viscosity of the solution following the operating procedure of the specific viscometer.

  • Record the viscosity reading, spindle/capillary used, rotational speed (for rotational viscometers), and temperature.

  • Perform the measurement in triplicate and calculate the average viscosity.

Protocol 3: Evaluation of Drying Time

Objective: To determine the rate at which a film of cellulose nitrate cast from a this compound solution dries.

Materials:

  • Cellulose nitrate solution

  • Film applicator (e.g., doctor blade, drawdown bar)

  • Substrate (e.g., glass panel, steel panel)

  • Stopwatch

  • Cotton balls or filter paper

Procedure:

  • Film Application:

    • Place the substrate on a flat, level surface.

    • Apply a uniform wet film of the cellulose nitrate solution onto the substrate using the film applicator set to a specific thickness (e.g., 100 µm).

  • Surface Dry Time (Set-to-Touch):

    • Start the stopwatch immediately after film application.

    • Periodically, gently touch the film with a clean, dry finger in an inconspicuous area. The film is considered surface dry when no material adheres to the finger.

    • Alternatively, gently drop a cotton ball onto the film from a height of 2.5 cm. If the cotton ball can be easily removed by blowing on it without leaving any fibers on the film, it is surface dry. Record the time.

  • Hard Dry Time:

    • Continue timing after the surface dry stage.

    • Periodically, press a piece of filter paper onto the film with a standardized weight (e.g., 1 kg) for a specific duration (e.g., 10 seconds).

    • The film is considered hard dry when the filter paper does not adhere to the film and leaves no impression upon removal. Record the time.

Protocol 4: Assessment of Film Hardness (Pencil Hardness Test)

Objective: To evaluate the hardness of the dried cellulose nitrate film.

Materials:

  • Dried cellulose nitrate film on a rigid substrate

  • Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

  • Pencil hardness tester (optional, for standardized pressure and angle)

  • Sharpener or fine-grit sandpaper

Procedure:

  • Prepare the pencils by sharpening them and then flattening the lead tip by holding the pencil perpendicular to fine-grit sandpaper and rubbing until a flat, circular cross-section is obtained.

  • Starting with a softer pencil (e.g., 2H), hold it at a 45° angle to the film surface.

  • Push the pencil forward with uniform pressure, firm enough to either indent or scratch the film.

  • Wipe the surface with a soft cloth and examine for a scratch or indentation.

  • Repeat the test with pencils of increasing hardness until a pencil is found that scratches the film.

  • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the film.

Protocol 5: Evaluation of Film Flexibility (Mandrel Bend Test)

Objective: To assess the flexibility and adhesion of the dried cellulose nitrate film.

Materials:

  • Dried cellulose nitrate film on a flexible substrate (e.g., thin steel or aluminum panel)

  • Cylindrical mandrel bend tester with a set of mandrels of varying diameters

Procedure:

  • Secure the coated panel in the mandrel bend tester.

  • Starting with the largest diameter mandrel, bend the panel 180° around the mandrel over a period of 1 to 2 seconds.

  • Remove the panel and examine the bent area for any signs of cracking, flaking, or delamination of the film.

  • If no damage is observed, repeat the test with progressively smaller mandrels.

  • The flexibility is reported as the smallest mandrel diameter around which the film can be bent without failure.

Visualizations

Dissolution Process of Cellulose Nitrate in this compound

Dissolution_Process cluster_initial Initial State cluster_process Dissolution Process cluster_final Final State Cellulose_Nitrate Cellulose Nitrate Resin (Polymer Chains) Solvent_Penetration Solvent molecules penetrate the polymer matrix Cellulose_Nitrate->Solvent_Penetration Addition of Solvent Methyl_Butyrate This compound (Solvent Molecules) Methyl_Butyrate->Solvent_Penetration Swelling Polymer chains swell as solvent disrupts intermolecular forces Solvent_Penetration->Swelling Disentanglement Individual polymer chains disentangle and disperse Swelling->Disentanglement Homogeneous_Solution Homogeneous Solution (Solvated Polymer Chains in Solvent) Disentanglement->Homogeneous_Solution

Caption: Dissolution of Cellulose Nitrate in this compound.

Experimental Workflow for Solvent Evaluation

Experimental_Workflow Start Start: Select Cellulose Nitrate and this compound Solution_Prep Protocol 1: Prepare Cellulose Nitrate Solution Start->Solution_Prep Viscosity_Test Protocol 2: Measure Solution Viscosity Solution_Prep->Viscosity_Test Film_Casting Cast Film for Further Testing Viscosity_Test->Film_Casting Drying_Test Protocol 3: Evaluate Drying Time Film_Casting->Drying_Test Hardness_Test Protocol 4: Assess Film Hardness Film_Casting->Hardness_Test Flexibility_Test Protocol 5: Evaluate Film Flexibility Film_Casting->Flexibility_Test Data_Analysis Analyze and Compare Data Drying_Test->Data_Analysis Hardness_Test->Data_Analysis Flexibility_Test->Data_Analysis Conclusion Conclusion on Solvent Performance Data_Analysis->Conclusion

Caption: Workflow for Evaluating this compound as a Solvent.

Conclusion

This compound demonstrates significant potential as an effective solvent for cellulose nitrate resins. Its physical properties and Hansen Solubility Parameters suggest good compatibility with lacquer-grade cellulose nitrate. The provided protocols offer a systematic approach for researchers and formulators to quantitatively assess its performance in terms of solution viscosity, drying characteristics, and final film properties. By following these standardized methods, scientists can make informed decisions regarding the suitability of this compound in their specific cellulose nitrate-based formulations, leading to the development of high-performance coatings, inks, and adhesives.

References

Application Note: Analysis of Methyl Butyrate in Biological Fluids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl butyrate (B1204436) is a volatile organic compound (VOC) and a fatty acid methyl ester (FAME) that can be present in biological fluids.[1][2] Its detection and quantification are of interest in metabolomics, disease biomarker discovery, and monitoring gut microbiota activity, as it is related to butyric acid, a key short-chain fatty acid (SCFA).[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile compounds like methyl butyrate due to its high sensitivity and selectivity.[5] This document provides detailed protocols for the analysis of this compound in biological fluids such as plasma, serum, and urine, using GC-MS, with a focus on sample preparation techniques including Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Principle of Analysis

The analysis of volatile compounds in complex biological matrices requires efficient extraction and separation from non-volatile components.

  • Headspace (HS) Analysis : This technique is ideal for isolating volatile analytes. The sample is placed in a sealed vial and heated, allowing volatile compounds to move into the headspace (the gas phase above the sample).[5] A sample of this headspace gas is then injected into the GC-MS system.[6]

  • Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction method that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase.[7][8] The fiber is then thermally desorbed in the GC inlet, transferring the analytes to the column for separation.[8] This method simplifies sample preparation into a single step and enhances sensitivity.[9]

  • Gas Chromatography (GC) : The extracted volatile compounds are separated based on their boiling points and affinity for the stationary phase within the GC column.[5]

  • Mass Spectrometry (MS) : As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments based on their mass-to-charge ratio (m/z), providing structural information for compound identification and quantification.[5]

Experimental Protocols

Two primary protocols are presented, catering to different sample types and analytical goals.

Protocol 1: Headspace SPME GC-MS for Urine and Blood Samples

This protocol is adapted from methods for analyzing VOCs in biological fluids and is highly suitable for this compound.[6][8]

1. Materials and Reagents

  • GC-MS grade volatile organic solvents (e.g., methanol, hexane).[5][10]

  • Sodium chloride (NaCl) and other salts (e.g., Na₂SO₄) for "salting out".[6]

  • Internal Standard (IS): Deuterated analogue of this compound or a structurally similar ester (e.g., ethyl butyrate).

  • 20 mL headspace vials with PTFE-lined septa.[6]

  • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS)).[11]

  • Heater/agitator for headspace vials.

2. Sample Preparation (Urine)

  • Collect mid-stream urine samples in sterile glass containers to prevent contamination.[5] Samples can be analyzed immediately or stored at -80°C.

  • Thaw frozen samples at room temperature.

  • For a 10 mL headspace vial, add 1 mL of the urine sample.[9]

  • To enhance the release of VOCs, acidify the sample. Add 0.2 mL of 2.5 M H₂SO₄.[9]

  • Add a salt, such as NaCl, to saturation to increase the ionic strength of the sample, which promotes the transfer of volatile compounds into the headspace.

  • Spike the sample with the internal standard.

  • Immediately seal the vial with a screw cap containing a PTFE-lined septum.

3. Sample Preparation (Whole Blood/Plasma)

  • Collect blood using EDTA or heparin as an anticoagulant.[12]

  • For whole blood analysis, protein denaturation is often required to release bound VOCs.[6][13]

  • In a 20 mL headspace vial, combine the blood/plasma sample with a protein denaturing reagent (e.g., a saturated solution of NaCl containing 2.5 M urea).[6]

  • Spike with the internal standard and seal the vial.

4. HS-SPME Extraction

  • Place the sealed vial in a heater/agitator. Incubate at a controlled temperature (e.g., 60-99°C) for a set time (e.g., 30-40 minutes) to allow the sample to equilibrate.[6]

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-30 minutes) to adsorb the volatile analytes.[14]

5. GC-MS Analysis

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption (e.g., 225-250°C for 1-5 minutes) in splitless mode.[14]

  • GC Column : Use a suitable capillary column, such as a DB-624 or TG-624SilMS (30 m x 0.25 mm ID x 1.4 µm film thickness).[6][15]

  • Oven Temperature Program : An example program could be: hold at 50°C for 5 min, ramp at 10°C/min to 100°C, then ramp at 20°C/min to 120°C, and finally ramp at 30°C/min to 260°C and hold for 4-5 minutes.[6]

  • MS Parameters : Operate the mass spectrometer in full scan mode (e.g., m/z 40-300) for identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.[16]

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Plasma/Serum

This protocol is based on methods for extracting short-chain fatty acids and related metabolites.[3][4][17] Derivatization is often required for the parent acid (butyric acid), but for analyzing the ester (this compound), direct extraction is feasible.

1. Materials and Reagents

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or diethyl ether.[3][17]

  • Hydrochloric acid (HCl) for sample acidification.[3]

  • Internal Standard (IS): Deuterated this compound or a similar compound.

  • Anhydrous sodium sulfate (B86663) for drying the organic extract.

  • 2 mL GC vials with inserts.

2. Sample Preparation

  • Pipette 100 µL of plasma, serum, standard, or blank into a microcentrifuge tube.

  • Add the internal standard.

  • Acidify the sample by adding a small volume of HCl to protonate any related acids and improve extraction efficiency.[3]

  • Add 500 µL of cold extraction solvent (e.g., MTBE).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS system.

  • GC Column : A polar column like a FAMEWAX or a similar polyethylene (B3416737) glycol (PEG) type is often used for FAMEs analysis.[1]

  • Oven Temperature Program : Adjust as needed. A typical program might start at 40-60°C and ramp up to 240°C.

  • MS Parameters : Use full scan mode for identification and SIM mode for targeted quantification.

Quantitative Data Summary

While specific quantitative data for this compound in biological fluids is not widely published, the following table summarizes performance characteristics for the closely related and more commonly measured butyrate (butyric acid) and β-hydroxy-β-methylbutyrate (HMB), providing a benchmark for expected method performance.

AnalyteMatrixMethodLODLOQLinearity RangeReference
ButyratePlasma/SerumGC-MS (LLE)0.03–0.12 µg/mL--[3][4]
β-Hydroxy-β-methylbutyrate (HMB)PlasmaGC-MS/MS (LLE)75 nM150 nMUp to 25 µM[17][18]

Note : LOD (Limit of Detection) and LOQ (Limit of Quantitation) are key metrics for method sensitivity. A method for this compound analysis should be validated to determine these parameters.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Urine, Plasma, Blood) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction (HS-SPME or LLE) Spike->Extract GCMS 4. GC-MS Analysis (Separation & Ionization) Extract->GCMS Detect 5. Mass Detection (Scan or SIM Mode) GCMS->Detect Process 6. Peak Integration & Identification Detect->Process Quant 7. Quantification (Calibration Curve) Process->Quant Result 8. Final Report Quant->Result

Caption: Workflow for this compound Analysis by GC-MS.

Method Validation Parameters

G center_node Reliable Quantitative Method param1 Linearity & Range center_node->param1 param2 Accuracy (% Recovery) center_node->param2 param3 Precision (Repeatability & Reproducibility) center_node->param3 param4 Sensitivity (LOD & LOQ) center_node->param4 param5 Selectivity (No Interference) center_node->param5 param6 Stability center_node->param6

Caption: Key Parameters for Method Validation in GC-MS Analysis.

References

Application Notes and Protocols: The Role of Methyl Butyrate in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl butyrate (B1204436), the methyl ester of butyric acid, is a volatile organic compound (VOC) of significant interest in the field of metabolomics.[1] As a key microbial metabolite, its presence and concentration in biological samples can serve as a non-invasive biomarker for various physiological and pathological states, including inflammatory bowel disease (IBD) and certain cancers.[2][3][4] Due to its volatility, methyl butyrate is particularly amenable to analysis by gas chromatography-mass spectrometry (GC-MS), often following a derivatization step to enhance its chromatographic properties. These application notes provide an overview of the utility of this compound in metabolomics research and detailed protocols for its analysis.

Section 1: Applications of this compound in Metabolomics

This compound's primary application in metabolomics is as a biomarker. Its detection and quantification can provide insights into gut microbiome activity and host-microbe interactions.

  • Biomarker for Inflammatory Bowel Disease (IBD): Variations in the fecal volatile organic metabolite profile, including this compound, are indicative of digestive disorders.[2] Studies have shown that the analysis of fecal VOCs can aid in understanding the metabolomic changes associated with IBD and has the potential to serve as a non-invasive diagnostic tool to differentiate between ulcerative colitis (UC) and Crohn's disease (CD).[3] Notably, pre-treatment levels of this compound have been shown to predict the clinical response to biologic therapies in IBD patients.[2]

  • Potential Cancer Biomarker: Altered metabolism is a hallmark of cancer, and the analysis of VOCs offers a promising avenue for early detection. The aroma of this compound has been observed to induce necrosis in human breast cancer cells in vitro, suggesting a potential therapeutic or diagnostic relevance that warrants further investigation.[1]

  • Gut Microbiome Research: Butyrate, the precursor to this compound, is a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by the gut microbiota.[5][6] The quantification of this compound can serve as an indirect measure of butyrate production, providing insights into the metabolic activity of the gut microbiome and its impact on host health.

Section 2: Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound and related compounds in metabolomics research.

Table 1: this compound as a Predictive Biomarker in Inflammatory Bowel Disease

AnalyteBiological MatrixPatient CohortAnalytical MethodFindingAUC (95% CI)p-valueReference
This compoundFecesInflammatory Bowel Disease (IBD) patientsGC-MSPre-biologic treatment levels could predict clinical response after one year.0.68 (0.53-0.81)0.02[2]

Table 2: In Vitro Cytotoxicity of this compound Aroma on a Human Breast Cancer Cell Line (MDA-MB-231)

Concentration of this compoundExposure MethodOutcome% CytotoxicityReference
0.01 MAromaCell cytotoxicity40%[1]
0.02 MAromaCell cytotoxicity50%[1]

Table 3: Quantification of Butyrate and Related Volatile Compounds in Healthy Human Stool

CompoundConcentration Range (ng/g)Analytical MethodReference
Butanoic acid (Butyrate)2493–11553Thermal Desorption GC-MS[7][8]
Ethyl butanoate39–2468Thermal Desorption GC-MS[7][8]

Note: Ethyl butanoate is structurally similar to this compound and is often detected in similar analyses.

Section 3: Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols cover sample preparation, derivatization, and instrumental analysis.

Protocol 1: Derivatization of Butyric Acid to this compound for GC-MS Analysis

This protocol describes the esterification of butyric acid to its more volatile methyl ester, this compound, using boron trifluoride (BF₃) in methanol. This is a common and effective method for preparing short-chain fatty acids for GC-MS analysis.[9]

Materials:

  • Sample containing butyric acid (e.g., fecal extract, cell culture supernatant)

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Micro reaction vessels (5-10 mL)

  • Heater block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For aqueous samples, evaporate to dryness before derivatization.

    • For non-aqueous samples, dissolve in a nonpolar solvent like hexane or use neat.

    • Place 1-25 mg of the sample into a micro reaction vessel.

  • Esterification Reaction:

    • Add 2 mL of BF₃-Methanol solution to the reaction vessel.

    • Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample matrix.

  • Extraction of this compound:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for at least 30 seconds to extract the methyl esters into the hexane layer.

    • Allow the layers to separate. Centrifugation can aid in phase separation.

  • Sample Cleanup and Transfer:

    • Carefully transfer the upper organic (hexane) layer to a clean vial.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.

  • GC-MS Analysis:

    • The sample containing this compound is now ready for injection into the GC-MS system.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Metabolites

HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile compounds like this compound from the headspace of a sample.[10][11][12]

Materials:

  • Biological sample (e.g., fecal slurry, cell culture)

  • HS-SPME autosampler vials with septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater block with agitation or SPME autosampler with incubation capabilities

  • GC-MS system with an appropriate inlet for SPME

Procedure:

  • Sample Preparation:

    • Place a defined amount of the sample (e.g., 1-5 g of fecal material or 1-5 mL of cell culture) into an HS-SPME vial.

    • For solid samples, a saline solution may be added to create a slurry and facilitate the release of volatiles.

  • Incubation and Extraction:

    • Seal the vial with the septum cap.

    • Incubate the sample at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 10-30 minutes) with agitation to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes.

    • Start the GC-MS analysis.

  • GC-MS Parameters (Example):

    • Column: DB-WAX or similar polar column (e.g., 60 m x 0.25 mm, 0.50 μm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

    • Oven Program: Initial temperature of 50°C for 5 min, ramp at 8°C/min to 240°C, and hold for 10 min.[11]

    • Mass Spectrometer: Scan range of m/z 35-450.[13]

Section 4: Visualizations

Diagrams of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to this compound research.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Fecal Extract) Dry Evaporate to Dryness (if aqueous) Sample->Dry Reagents Add BF3-Methanol Dry->Reagents Heat Heat at 60°C Reagents->Heat Add_Solvents Add Water & Hexane Heat->Add_Solvents Vortex Vortex to Extract Add_Solvents->Vortex Separate Phase Separation Vortex->Separate Collect_Organic Collect Hexane Layer Separate->Collect_Organic Dry_Sample Dry with Na2SO4 Collect_Organic->Dry_Sample GCMS GC-MS Analysis Dry_Sample->GCMS

Derivatization of Butyric Acid to this compound for GC-MS Analysis.

HS_SPME_Workflow Sample 1. Sample placed in vial Incubate 2. Incubate and agitate to release volatiles into headspace Sample->Incubate Extract 3. Expose SPME fiber to headspace for extraction Incubate->Extract Desorb 4. Thermally desorb analytes from fiber in GC inlet Extract->Desorb Analyze 5. GC-MS Analysis Desorb->Analyze Butyrate_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_signaling Cell Signaling cluster_metabolism Metabolic Regulation Butyrate Butyrate HDAC HDAC Inhibition Butyrate->HDAC GPR109a GPR109a Activation Butyrate->GPR109a TCA TCA Cycle Activation Butyrate->TCA Met_Metabolism Methionine Metabolism Inhibition Butyrate->Met_Metabolism Histone_Ac Histone Hyperacetylation HDAC->Histone_Ac Gene_Exp Altered Gene Expression (e.g., p21, c-myc) Histone_Ac->Gene_Exp Cell_Growth Inhibition of Cancer Cell Growth Gene_Exp->Cell_Growth AKT AKT Pathway Modulation GPR109a->AKT AKT->Cell_Growth

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Butyrate Yield in Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of methyl butyrate (B1204436) through lipase-catalyzed esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of methyl butyrate.

Issue TR-01: Low or No Ester Yield

Possible Causes:

  • Inactive Enzyme: The lipase (B570770) may have lost its activity due to improper storage or handling.

  • Sub-optimal Reaction Conditions: The temperature, pH, or solvent may not be suitable for the specific lipase being used.

  • Presence of Inhibitors: Components in the reaction mixture may be inhibiting the lipase.

  • Excess Water: High water content in the reaction medium can shift the equilibrium towards hydrolysis, the reverse reaction of esterification.

Solutions:

  • Verify Enzyme Activity: Test the lipase activity using a standard assay before the esterification reaction.

  • Optimize Reaction Conditions: Systematically vary the temperature, substrate molar ratio, and enzyme concentration to find the optimal conditions for your specific lipase. Refer to the data tables below for typical ranges.

  • Ensure Purity of Reactants: Use high-purity butyric acid (or its derivative) and methanol (B129727) to avoid introducing inhibitors.

  • Control Water Content: Use anhydrous solvents and dry reactants. Consider adding molecular sieves (3Å or 4Å) to the reaction medium to remove water as it is formed.[1]

Issue TR-02: Reaction Stops Prematurely or Yield Plateaus at a Low Level

Possible Causes:

  • Substrate Inhibition: High concentrations of either butyric acid or methanol can inhibit the lipase. Butyric acid, in particular, can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[2]

  • Product Inhibition: The accumulation of this compound or the co-product (water) can inhibit the enzyme or shift the reaction equilibrium.

  • Enzyme Denaturation: The reaction temperature may be too high, causing the lipase to denature over time.

Solutions:

  • Optimize Substrate Concentration: Start with a lower concentration of substrates and gradually increase it. A molar ratio of 1:1 or 2:2 is often a good starting point.[3][4] Fed-batch addition of the more inhibitory substrate (usually the acid) can also be effective.

  • In-situ Product Removal: If possible, remove the this compound or water from the reaction mixture as it is formed. As mentioned, molecular sieves can remove water.[1]

  • Select an Optimal Temperature: Determine the optimal temperature for your lipase. For example, lipase from Aspergillus fumigatus has an optimal temperature of 40°C for this compound synthesis.[3][4]

Issue TR-03: Poor Reusability of Immobilized Lipase

Possible Causes:

  • Enzyme Leaching: The lipase may be weakly bound to the support material and detaching during the reaction or washing steps.

  • Support Material Degradation: The physical or chemical stability of the support may be compromised under the reaction conditions.

  • Irreversible Inhibition or Inactivation: Residual substrates or products may irreversibly damage the enzyme.

Solutions:

  • Choose a Robust Immobilization Method: Covalent attachment or entrapment generally provides a more stable immobilization than simple physical adsorption.

  • Select a Stable Support: Use a support material that is inert and stable in the chosen reaction medium.

  • Thorough Washing: After each cycle, wash the immobilized lipase with a suitable solvent (e.g., hexane (B92381) or a buffer solution) to remove any residual compounds before starting the next reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for lipase-catalyzed this compound synthesis?

The optimal temperature depends on the source of the lipase. For lipase from Aspergillus fumigatus, the optimal temperature for this compound synthesis is 40°C.[3][4] For other lipases, the optimal temperature typically falls within the range of 30-60°C. It is crucial to determine the optimal temperature for the specific lipase you are using, as temperatures above the optimum can lead to rapid enzyme denaturation.[6]

Q2: How does water affect the esterification reaction?

Water has a dual role in lipase-catalyzed esterification. A small amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase. However, as water is a product of the esterification reaction, its accumulation will shift the reaction equilibrium towards the reverse reaction, hydrolysis, thereby reducing the net yield of the ester.[7] Therefore, controlling the water activity in the reaction medium is critical for maximizing the ester yield.

Q3: What are the common methods to remove water from the reaction?

Several methods can be employed to remove water from the reaction medium:

  • Molecular Sieves: Adding molecular sieves (typically 3Å or 4Å) to the reaction is a common and effective method for in-situ water removal.[1]

  • Vacuum: Applying a vacuum can help in removing volatile water, especially in solvent-free systems.

  • Gas Stripping: Bubbling a dry, inert gas (like nitrogen) through the reaction mixture can carry away the water vapor.[8]

  • Pervaporation: This membrane-based technique can be used for continuous water removal.[1]

  • Azeotropic Distillation: Using a solvent that forms a low-boiling azeotrope with water can be an efficient way to remove it.[9]

Q4: Which solvent is recommended for this reaction?

Non-polar organic solvents are generally preferred for lipase-catalyzed esterification as they do not strip the essential water layer from the enzyme and can shift the reaction equilibrium towards synthesis.[10] n-Hexane is a commonly used and effective solvent for the synthesis of this compound.[3][4] Other suitable solvents include heptane, isooctane, and cyclohexane. Solvent-free systems are also an option and are considered a "greener" alternative.[6]

Q5: What is a typical reaction time to achieve high yield?

The reaction time required to reach maximum yield depends on several factors, including enzyme concentration, substrate concentration, temperature, and the specific activity of the lipase. In one study, a maximum yield of this compound was achieved after 16 hours of incubation.[3][4] It is recommended to monitor the reaction progress over time (e.g., by taking samples at different time points and analyzing them by gas chromatography) to determine the optimal reaction time for your specific system.

Data Presentation

Table 1: Effect of Temperature on this compound Yield

Lipase SourceTemperature (°C)Ester Yield (%)Reference
Aspergillus fumigatus3578.8[3]
Aspergillus fumigatus4084.5[3]
Aspergillus fumigatus4575.3[3]
Aspergillus fumigatus5067.6[3]
Aspergillus fumigatus5550.2[3]

Table 2: Effect of Reaction Time on this compound Yield

Lipase SourceReaction Time (h)Ester Yield (%)Reference
Aspergillus fumigatus458.6[3]
Aspergillus fumigatus872.9[3]
Aspergillus fumigatus1281.9[3]
Aspergillus fumigatus1684.2[3]
Aspergillus fumigatus2074.6[3]
Aspergillus fumigatus2468.9[3]

Table 3: Effect of Substrate Molar Ratio on Ester Yield

EsterLipase SourceSubstrate Molar Ratio (Acid:Alcohol)Ester Yield (%)Reference
This compoundAspergillus fumigatus2:2 (Vinyl Butyrate:Methanol)86[3][4]
Ethyl ButyrateCandida rugosa1:1 (Butyric Acid:Ethanol)~95[6]

Experimental Protocols

Protocol 1: Lipase Immobilization by Physical Adsorption

  • Support Preparation: Select a suitable support material (e.g., macroporous resin, silica (B1680970) gel). Wash the support with an appropriate solvent (e.g., ethanol, then distilled water) to remove any impurities and activate the surface. Dry the support material in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Enzyme Solution Preparation: Prepare a solution of the lipase in a buffer of appropriate pH (e.g., phosphate (B84403) buffer, pH 7.0). The concentration of the lipase will depend on the specific activity of the enzyme and the capacity of the support.

  • Immobilization: Add the prepared support material to the lipase solution. Gently agitate the mixture on a shaker at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 2-12 hours) to allow for the adsorption of the lipase onto the support.

  • Washing: After the incubation period, separate the immobilized lipase from the solution by filtration. Wash the immobilized lipase several times with the buffer solution to remove any unbound enzyme.

  • Drying and Storage: Dry the immobilized lipase (e.g., under vacuum or in a desiccator) until a constant weight is achieved. Store the dried immobilized lipase at a low temperature (e.g., 4°C) until use.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, add the organic solvent (e.g., n-hexane), butyric acid (or a suitable acyl donor like vinyl butyrate), and methanol in the desired molar ratio.

  • Addition of Immobilized Lipase: Add the immobilized lipase to the reaction mixture. The amount of lipase should be optimized for the specific reaction volume and substrate concentration.

  • Water Removal (Optional but Recommended): Add activated molecular sieves (3Å or 4Å) to the reaction mixture to remove the water produced during the reaction.

  • Incubation: Place the reaction vessel in a shaking incubator at the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150-200 rpm) for the determined reaction time (e.g., 16 hours).

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Separate the immobilized lipase from the sample (e.g., by centrifugation or filtration).

  • Analysis: Analyze the sample using gas chromatography (GC) to determine the concentration of this compound and the consumption of the reactants.

  • Product Recovery: After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration for reuse. The this compound can be purified from the reaction mixture by distillation or other suitable chromatographic techniques.

Protocol 3: Analysis of this compound by Gas Chromatography (GC)

  • Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar capillary column (e.g., DB-WAX or similar) is suitable for the separation of short-chain esters.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) at a specific rate (e.g., 10°C/min). The exact program should be optimized for good separation of reactants and products.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: Dilute the reaction sample in a suitable solvent (e.g., the same solvent used for the reaction, like n-hexane) to a concentration within the linear range of the detector.

  • Calibration: Prepare standard solutions of this compound of known concentrations in the same solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the diluted reaction sample into the GC. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by using the calibration curve. The yield can then be calculated based on the initial amount of the limiting substrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery A Prepare Reactants (Butyric Acid, Methanol) C Combine Reactants & Lipase in Solvent A->C B Prepare Immobilized Lipase B->C D Incubate with Agitation at Optimal Temperature C->D E Monitor Reaction Progress (GC) D->E E->D Continue Incubation F Separate Immobilized Lipase E->F Reaction Complete G Analyze Product Yield (GC) F->G I Wash & Reuse Lipase F->I H Purify this compound G->H Troubleshooting_Guide Start Low this compound Yield Q1 Is there any product formation? Start->Q1 A1_Yes Check Reaction Equilibrium & Enzyme Stability Q1->A1_Yes Yes A1_No Verify Enzyme Activity & Reaction Setup Q1->A1_No No Q2 Does yield plateau quickly? A1_Yes->Q2 Q3 Is immobilized lipase losing activity on reuse? A2_Yes Investigate Substrate/ Product Inhibition Q2->A2_Yes Yes A2_No Optimize Reaction Time & Temperature Q2->A2_No No A2_Yes->Q3 A2_No->Q3 A3_Yes Check for Enzyme Leaching & Inactivation Q3->A3_Yes Yes A3_No Consider Other Optimization Parameters Q3->A3_No No Ping_Pong_Bi_Bi E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA + Butyric Acid MethylButyrate This compound E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_BA->E_Acyl - Water E_MB E-Methyl Butyrate Complex E_Acyl->E_MB + Methanol E_MB->E - this compound ButyricAcid Butyric Acid Water Water Methanol Methanol

References

Technical Support Center: Gas Chromatography Analysis of Methyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the separation of methyl butyrate (B1204436) in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing methyl butyrate by gas chromatography?

Common issues during the GC analysis of this compound, a volatile ester, include poor peak shape (tailing or fronting), co-elution with other volatile compounds, and low sensitivity or complete loss of the analyte. These problems often stem from the high volatility of this compound and its potential for interaction with the GC system.[1]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing for volatile compounds like this compound can be caused by several factors, including active sites in the injection port or column, incorrect injection technique, or condensation effects.[2][3]

Troubleshooting Steps for Peak Tailing:

  • Check for System Activity: Active sites, often caused by contamination, can lead to peak tailing.[4]

    • Solution: Clean or replace the injector liner and ensure an inert column is being used.[4] Regularly baking out the column can also help remove contaminants.[3]

  • Optimize Injection Technique: Overloading the column can cause peak distortion.

    • Solution: Consider increasing the split ratio or diluting the sample to reduce the amount of analyte introduced onto the column.[3][5]

  • Review Temperatures: Inappropriately low temperatures in the transfer line can cause condensation, leading to tailing.[2]

    • Solution: Ensure the transfer line temperature is high enough to prevent condensation of the analyte.[2]

  • Column Maintenance: A degraded stationary phase at the front of the column can cause tailing.

    • Solution: Trim 10-20 cm from the column inlet to remove the degraded section.[3]

A logical approach to troubleshooting peak tailing is outlined in the diagram below.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Is the injector liner clean and deactivated? start->q1 a1_yes Clean or Replace Liner q1->a1_yes No q2 Is the column overloaded? q1->q2 Yes a1_yes->q2 a2_yes Increase Split Ratio or Dilute Sample q2->a2_yes Yes q3 Are transfer line temperatures adequate? q2->q3 No a2_yes->q3 a3_yes Increase Transfer Line Temperature q3->a3_yes No q4 Has the column been recently maintained? q3->q4 Yes a3_yes->q4 a4_yes Trim Column Inlet q4->a4_yes No end Peak Shape Improved q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for this compound peak tailing.

Q3: I am not detecting any this compound peak, or the peak is very small. What could be the problem?

The high volatility of methyl esters like this compound can lead to their loss before detection.

Potential Causes for Peak Loss:

  • Sample Preparation and Handling: this compound can readily volatilize from the sample vial, especially if there is headspace.

    • Solution: Minimize headspace in sample vials and store them at low temperatures (e.g., below 5°C) before analysis. Using a septum for sampling is advisable.

  • Injector Temperature: An excessively high initial injector temperature can cause volatile compounds to be lost.

    • Solution: For splitless injections, lower the initial column temperature.[4]

  • System Leaks: A leak in the injector can result in the loss of more volatile compounds.

    • Solution: Perform a leak check on the system and repair any leaks found.[4][6]

Q4: How do I choose the right GC column for this compound analysis?

The choice of a GC column is critical for achieving good separation. The selection process should consider the stationary phase, column dimensions (internal diameter, length), and film thickness.[7]

  • Stationary Phase: The polarity of the stationary phase is the most important factor for selectivity.[7][8] For separating fatty acid methyl esters (FAMEs) like this compound, polar stationary phases are typically used.[9]

    • Polyethylene Glycol (e.g., DB-Wax): Good for separating FAMEs from C4 (butyric acid) to C24.[9]

    • Cyanopropyl Silicones (e.g., DB-23, HP-88): These are medium to highly polar phases. Highly polar columns like the HP-88 are preferred for complex mixtures and for separating cis- and trans-isomers.[9] The DB-23 column has also been successfully used for the separation of short-chain fatty acids.[10]

Comparison of Stationary Phases for FAME Analysis

Stationary Phase Polarity Recommended Use Reference
DB-Wax Polar General FAME analysis (C4-C24) [9]
DB-23 Medium-Polar Complex FAME mixtures, some cis/trans separation [9][10]

| HP-88 | Highly Polar | Detailed cis/trans isomer separation |[9] |

Q5: What are the key GC parameters to optimize for better separation of this compound?

Optimizing GC parameters such as oven temperature program, carrier gas flow rate, and injection parameters can significantly improve resolution.[5][11]

  • Oven Temperature Program: A faster temperature ramp rate can reduce analysis time but may also decrease resolution.[5] Finding the optimal balance is key.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency. Operating at the optimal linear velocity for the column will provide the best separation.[5]

  • Column Dimensions:

    • Internal Diameter (I.D.): Narrower bore columns (e.g., 0.15 mm I.D.) can provide higher efficiency and shorter analysis times compared to standard columns (e.g., 0.25 mm I.D.).[5] However, they have a lower sample loading capacity.[5]

    • Film Thickness: Thinner films can lead to sharper peaks and reduced column bleed.[8]

    • Length: A longer column increases efficiency and resolution but also increases analysis time.[5]

Impact of GC Column Parameters on Performance

Parameter Effect of Decrease Effect of Increase Reference
Internal Diameter Increased efficiency Increased sample capacity [5][7]
Film Thickness Sharper peaks, reduced bleed Increased retention, higher capacity [5][8]

| Length | Shorter analysis time | Increased resolution |[5] |

Experimental Protocols

Protocol 1: Sample Preparation for Volatile Esters

Due to the high volatility of this compound, proper sample handling is crucial to prevent analyte loss.

  • Derivatization (if starting from butyric acid): Butyric acid can be converted to this compound through methyl esterification. This can be achieved by reacting the sample with a reagent like boron trifluoride-methanol.[12]

  • Minimizing Headspace: After preparing the sample in a GC vial, ensure there is minimal to no headspace to prevent the volatile ester from partitioning into the gas phase.

  • Low-Temperature Storage: Store the vials at a low temperature (e.g., below 5°C) until they are ready for injection.

  • Sampling: Use a syringe to sample through a septum to minimize the loss of volatile components upon opening the vial.

The workflow for sample preparation is illustrated below.

G cluster_0 Sample Preparation Workflow for this compound start Start: Sample Containing Butyric Acid/Methyl Butyrate step1 If necessary, perform methyl esterification start->step1 step2 Transfer to GC vial with minimal headspace step1->step2 step3 Store vial at < 5°C step2->step3 step4 Sample through septum for injection step3->step4 end Ready for GC Analysis step4->end

Caption: Workflow for preparing volatile this compound samples.

Protocol 2: Example GC Method for FAME Analysis

The following is an example of a GC method that can be adapted for the analysis of FAMEs, including this compound. This is based on a method for analyzing a 37-component FAME mixture on a DB-Wax column.[9]

Instrumentation and Conditions

Parameter Setting
GC System Agilent 6890 GC or equivalent
Column DB-Wax, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 50 °C (hold 1 min), then ramp to 200 °C at 25 °C/min, then to 230 °C at 3 °C/min (hold 12 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

| Detector Gases | Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min |

Note: This method should be optimized for your specific application and instrument.

References

Technical Support Center: Overcoming Matrix Effects in Methyl Butyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of methyl butyrate (B1204436).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect methyl butyrate quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, in this case, this compound, due to the presence of other components in the sample matrix. These effects can manifest as either signal suppression or enhancement, leading to inaccurate and imprecise quantification. In gas chromatography (GC), matrix components can accumulate in the inlet, leading to signal enhancement by protecting the analyte from thermal degradation. In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of this compound in the MS source, typically causing ion suppression.

Q2: What are the common analytical techniques used for this compound quantification?

A2: Due to its volatile nature, this compound is most commonly analyzed using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). Headspace (HS) and Solid-Phase Microextraction (SPME) are prevalent sample introduction techniques for GC analysis as they efficiently isolate volatile compounds like this compound from complex sample matrices.

Q3: When should I choose a particular sample preparation technique for this compound analysis?

A3: The choice of sample preparation technique depends on the sample matrix, the required sensitivity, and the available equipment.

  • Headspace (HS) GC-MS: Ideal for rapid screening of volatile compounds in liquid samples like beverages. It is a simple and automated technique.

  • Solid-Phase Microextraction (SPME) GC-MS: Offers higher sensitivity than static headspace and is a solvent-free technique suitable for a wide range of matrices, including food, beverages, and biological samples.[1][2] The choice of SPME fiber coating is crucial for optimal extraction of esters.

  • Solid-Phase Extraction (SPE): A good option for cleaning up complex samples and reducing matrix effects, though it can be more time-consuming and may lead to analyte loss if not optimized.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined sample preparation method that is effective for a wide range of analytes and matrices, particularly for food samples.[3][4][5][6][7]

Q4: How can I compensate for matrix effects during data analysis?

A4: Several calibration strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. This approach helps to mimic the matrix effects experienced by the analyte in the actual samples.[8][9][10][11]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself. It is a robust method for correcting for matrix effects but can be labor-intensive as a separate calibration is required for each sample.

  • Internal Standard (IS) Calibration: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for variations in sample injection and matrix effects.

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled version of this compound is used as an internal standard. Since it has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects, providing the most accurate correction.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; co-eluting matrix components.1. Use a deactivated inlet liner and a high-quality GC column. 2. Optimize the GC temperature program to improve separation from interfering peaks. 3. Implement a more effective sample cleanup procedure (e.g., SPE or QuEChERS).
Low Analyte Recovery Inefficient extraction; analyte loss during sample preparation.1. Optimize the sample preparation method (e.g., for SPME, adjust fiber type, extraction time, and temperature). 2. For liquid-liquid extraction, ensure the solvent and pH are optimal for this compound. 3. For SPE, check that the sorbent type and elution solvent are appropriate and that the cartridge is not overloaded.
High Variability in Results Inconsistent matrix effects between samples; non-homogenous samples.1. Ensure thorough sample homogenization before extraction. 2. Employ a robust calibration strategy like Stable Isotope Dilution Analysis (SIDA) or the standard addition method. 3. Use a more rigorous sample cleanup method to remove interfering matrix components.
Signal Enhancement in GC-MS Matrix components coating the GC inlet and protecting the analyte from thermal degradation.1. Use matrix-matched calibration standards to compensate for the enhancement. 2. Perform regular maintenance of the GC inlet, including replacing the liner and septum. 3. Dilute the sample extract to reduce the concentration of matrix components.
Signal Suppression in LC-MS Co-eluting matrix components competing for ionization in the MS source.1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Use a more effective sample cleanup technique (e.g., SPE with a specific sorbent for the matrix). 3. Utilize Stable Isotope Dilution Analysis (SIDA) for the most accurate correction.

Quantitative Data Summary

The following table provides a general comparison of the performance of different sample preparation and calibration strategies for the analysis of volatile esters like this compound. The actual performance will vary depending on the specific matrix, instrumentation, and method parameters.

Technique Typical Recovery (%) Matrix Effect Mitigation Throughput Cost Key Advantage Key Disadvantage
Headspace (HS) Moderate to HighGood for volatile isolationHighLowSimple and easily automatedLower sensitivity for less volatile compounds
SPME HighExcellent for volatile isolationMediumMediumSolvent-free, high sensitivityFiber dependent, potential for carryover
SPE Moderate to HighGood to ExcellentLow to MediumMedium to HighEffective cleanup of complex matricesCan be time-consuming and prone to analyte loss
QuEChERS HighGoodHighLowFast, simple, and uses minimal solventMay require optimization for specific matrices
Matrix-Matched Calibration N/AGood to ExcellentN/ALowEffectively compensates for matrix effectsRequires a representative blank matrix
Standard Addition N/AExcellentLowMediumHighly accurate for complex matricesLabor-intensive, requires analysis of multiple aliquots per sample
Internal Standard (Structural Analog) N/AGoodN/AMediumCorrects for injection variability and some matrix effectsMay not perfectly mimic the analyte's behavior in the matrix
Stable Isotope Dilution (SIDA) N/AExcellentN/AHighGold standard for matrix effect correctionCost and availability of labeled standards

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS for this compound in Fruit Juice

This protocol provides a general procedure for the analysis of this compound in a fruit juice matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

1. Sample Preparation:

  • Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.
  • Add a magnetic stir bar and 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
  • If using an internal standard, spike the sample with the appropriate volume of the internal standard solution.
  • Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

  • Place the vial in the autosampler tray or a heating block with stirring.
  • Equilibrate the sample at 40°C for 10 minutes with agitation.
  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis:

  • After extraction, immediately desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  • GC Column: Use a polar capillary column (e.g., DB-WAX or equivalent).
  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 20°C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Quantification:

  • Create a calibration curve using matrix-matched standards or use an internal standard for quantification. For this compound, characteristic ions for quantification (m/z 74) and qualification (m/z 43, 59) can be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Headspace-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Liquid Sample (e.g., Fruit Juice) vial Add to 20 mL Vial with NaCl and Stir Bar sample->vial spike Spike with Internal Standard (optional) vial->spike seal Seal Vial spike->seal equilibrate Equilibrate at 40°C with Agitation seal->equilibrate expose Expose SPME Fiber to Headspace equilibrate->expose desorb Thermal Desorption in GC Inlet expose->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

troubleshooting_logic cluster_symptoms Identify Symptoms cluster_solutions Implement Solutions start Inaccurate Quantification of this compound low_recovery Low Recovery? start->low_recovery high_variability High Variability? start->high_variability poor_peak_shape Poor Peak Shape? start->poor_peak_shape optimize_extraction Optimize Sample Prep (e.g., SPME time/temp) low_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, QuEChERS) low_recovery->improve_cleanup Yes high_variability->improve_cleanup Yes robust_calibration Use Robust Calibration (e.g., SIDA, Std. Addition) high_variability->robust_calibration Yes poor_peak_shape->improve_cleanup Yes check_gc Check GC System (Liner, Column) poor_peak_shape->check_gc Yes optimize_extraction->start Re-evaluate improve_cleanup->start Re-evaluate robust_calibration->start Re-evaluate check_gc->start Re-evaluate

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Troubleshooting poor peak shape in "Methyl butyrate" HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl butyrate (B1204436). The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to poor peak shape and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical properties of Methyl Butyrate relevant to HPLC analysis?

This compound is a colorless liquid with an odor reminiscent of apples or pineapples.[1] It is an ester with limited solubility in water but is miscible with common organic solvents like ethanol (B145695) and ether.[1][2] These properties are crucial when selecting the mobile phase and sample solvent for HPLC analysis.

Q2: What is a common HPLC method for this compound analysis?

A common approach for analyzing this compound is using a reverse-phase (RP) HPLC method.[3] This typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water.[3] To improve peak shape, a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase.[3]

Troubleshooting Poor Peak Shape

Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can significantly impact the accuracy and reproducibility of your results.[4][5] Below are common peak shape problems and their potential causes and solutions.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[6]

Q3: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing for a relatively neutral compound like this compound can be caused by several factors. The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[7]

Potential Cause Description Recommended Solution
Secondary Silanol (B1196071) Interactions Residual, unreacted silanol groups on the silica-based column packing can interact with polar parts of the analyte, causing tailing.[4][7][8]- Use a modern, end-capped column with minimal residual silanols.[4] - Lower the mobile phase pH (e.g., to pH 2-3) to suppress the ionization of silanol groups.[7][9]
Column Contamination/Degradation Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[9][10] The column may also be old and need replacement.- Use a guard column to protect the analytical column.[5] - Flush the column with a strong solvent to remove contaminants.[5] - If the problem persists, replace the column.[9][11]
Extra-Column Volume Excessive tubing length or a large internal diameter between the injector and the detector can cause band broadening and tailing.[4]- Use tubing with a narrow internal diameter (e.g., 0.005"). - Minimize the length of tubing connecting the system components.
Mobile Phase pH An inappropriate mobile phase pH can lead to secondary interactions.- Adjust the mobile phase pH. For esters like this compound, a slightly acidic mobile phase is generally recommended.
Problem 2: Peak Fronting

Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.[6]

Q4: I am observing peak fronting for this compound. What could be the issue?

Peak fronting is less common than tailing but can still significantly affect your analysis.[12]

Potential Cause Description Recommended Solution
Sample Overload Injecting too much sample can saturate the column, leading to a distorted peak shape.[6][11]- Reduce the injection volume.[5][11] - Dilute the sample.[5]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.- Dissolve the sample in the mobile phase or a weaker solvent.[9]
Column Collapse Physical degradation of the column packing bed, which can be caused by excessive pressure or incompatible operating conditions.- Operate the column within the manufacturer's recommended pressure and pH limits. - If column collapse is suspected, the column will likely need to be replaced.
Problem 3: Split Peaks

Split peaks appear as two or more closely spaced peaks for a single analyte.

Q5: My this compound peak is splitting. What should I investigate?

Peak splitting can arise from issues at the column inlet or with the injection solvent.[6]

Potential Cause Description Recommended Solution
Clogged Inlet Frit Particulates from the sample or mobile phase can block the inlet frit of the column.[6]- Filter all samples and mobile phases before use. - Replace the inlet frit if it is clogged.
Void at the Column Inlet A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[6][10]- This is often caused by pressure shocks or improper column handling. The column may need to be replaced.[6]
Injection Solvent Mismatch A significant mismatch between the injection solvent and the mobile phase can cause peak distortion, including splitting.[13]- Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[13]

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

This protocol is designed to remove strongly retained contaminants from a C18 column that may be causing poor peak shape.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (without buffer): Run HPLC-grade water/acetonitrile (95:5) for 30 minutes.

  • Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 60 minutes.

  • Flush with 100% Isopropanol (B130326): Flush with 100% isopropanol for 60 minutes.

  • Flush with 100% Acetonitrile: Flush again with 100% acetonitrile for 30 minutes.

  • Equilibrate with Mobile Phase: Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Reconnect the detector and test the column performance.

Protocol 2: Sample Dilution Study to Diagnose Column Overload

This protocol helps determine if column overload is the cause of peak fronting.

  • Prepare a stock solution of this compound at the concentration you are currently using.

  • Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20).

  • Inject the original sample and each dilution onto the HPLC system under the same chromatographic conditions.

  • Analyze the peak shape for each injection. If the peak shape improves (i.e., fronting is reduced or eliminated) with increasing dilution, column overload is the likely cause.[5]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process for poor peak shape in this compound HPLC analysis.

Troubleshooting_Peak_Tailing start Poor Peak Shape: This compound Tailing cause1 Check Column Condition start->cause1 cause2 Evaluate Mobile Phase start->cause2 cause3 Review Injection Parameters start->cause3 subcause1a Column Contamination? cause1->subcause1a subcause1b Column Aging? cause1->subcause1b subcause1c Silanol Interactions? cause1->subcause1c subcause2a Incorrect pH? cause2->subcause2a solution1a Flush Column subcause1a->solution1a solution1b Replace Column subcause1b->solution1b solution1c Use End-Capped Column or Lower pH subcause1c->solution1c solution2a Adjust Mobile Phase pH subcause2a->solution2a

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting start Poor Peak Shape: This compound Fronting cause1 Sample Overload? start->cause1 cause2 Sample Solvent Issue? start->cause2 cause3 Column Integrity? start->cause3 solution1 Reduce Injection Volume or Dilute Sample cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Check for Column Collapse (Replace if Necessary) cause3->solution3

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Catalyst Deactivation in Methyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the synthesis of methyl butyrate (B1204436).

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Low Initial Reaction Rate or Conversion

  • Question: My methyl butyrate synthesis reaction is showing a much lower conversion rate than expected from the outset. What could be the problem?

  • Answer: A low initial reaction rate often points to problems with the catalyst's initial activity or the presence of inhibitors in the reaction mixture. Consider the following potential causes and solutions:

    • Catalyst Poisoning: Impurities in the reactants (butyric acid, methanol) or solvent can act as poisons to the catalyst's active sites. For example, sulfur or nitrogen compounds can strongly bind to and deactivate acid catalysts.[1][2]

      • Recommended Action: Ensure high purity of all reactants and solvents. If necessary, purify the feedstock before use.[3]

    • Presence of Water: Even small amounts of water in the initial reaction mixture can significantly inhibit the activity of acid catalysts, such as sulfuric acid or solid acid resins.[4][5] Water can preferentially solvate the catalytic protons, reducing their activity.[4]

      • Recommended Action: Use anhydrous reactants and solvents. Consider adding molecular sieves to the reaction mixture to remove residual water.[5]

    • Improper Catalyst Activation: Some heterogeneous catalysts may require a pre-activation step to ensure their full activity.

      • Recommended Action: Review the manufacturer's protocol or relevant literature for any required catalyst pre-treatment or activation procedures.

Issue 2: Reaction Rate Decreases Significantly Over Time

  • Question: The synthesis of this compound starts as expected, but the reaction rate slows down and eventually stalls before reaching completion. Why is this happening?

  • Answer: A decline in reaction rate over time is a classic sign of catalyst deactivation. The primary causes during this compound synthesis include:

    • Water Production: The esterification reaction produces water as a byproduct.[4] As the concentration of water increases, it can inhibit the catalyst and shift the reaction equilibrium back towards the reactants, reducing the net forward reaction rate.[4][5]

      • Recommended Action: Use an excess of the alcohol reactant (methanol) to push the equilibrium towards the product side.[5] For heterogeneous catalysts, consider using a packed bed reactor or other continuous flow system where water can be removed as it is formed.[5]

    • Fouling or Coking: Carbonaceous materials, or "coke," can deposit on the surface of heterogeneous catalysts, blocking the pores and active sites.[1] This is particularly relevant at higher reaction temperatures.[3]

      • Recommended Action: Optimize the reaction temperature to minimize side reactions that lead to coke formation.[3] If coking is suspected, the catalyst will require regeneration (see experimental protocols).

    • Leaching of Active Sites: For some solid catalysts, the active catalytic species can gradually dissolve or "leach" into the reaction medium, leading to a loss of active sites on the solid support.

      • Recommended Action: Select a catalyst with a robust anchoring of the active sites. Monitor the product stream for traces of the leached catalyst components.

Issue 3: Inconsistent Results Between Batches

  • Question: I am getting variable yields of this compound even when I try to run the reaction under the same conditions. What could be causing this inconsistency?

  • Answer: Inconsistent results often stem from subtle variations in starting materials or procedures.

    • Variable Feedstock Purity: The purity of butyric acid and methanol (B129727) can vary between different suppliers or even different lots from the same supplier. Trace impurities can act as catalyst poisons.[1][3]

      • Recommended Action: Source high-purity reagents from a reliable supplier and, if possible, use the same batch for a series of experiments.

    • Inconsistent Catalyst Handling: Heterogeneous catalysts, particularly in their dried, active form, can be sensitive to air and moisture.

      • Recommended Action: Handle and store the catalyst under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent premature deactivation.

    • Inefficient Catalyst Regeneration: If you are reusing the catalyst, incomplete regeneration can leave behind poisons or coke from the previous run, leading to lower activity in subsequent uses.

      • Recommended Action: Follow a validated regeneration protocol rigorously. After regeneration, consider characterizing the catalyst (e.g., by measuring surface area) to confirm the restoration of its properties.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of catalysts used for this compound synthesis?

    • A1: Both homogeneous and heterogeneous catalysts are used. Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄).[7] Heterogeneous catalysts are often preferred for their ease of separation and include solid acid resins like Amberlyst-15, zeolites, and other porous materials.[5][8][9] Lipases are also used as biocatalysts for this synthesis.[10]

  • Q2: How does water deactivate an acid catalyst in an esterification reaction?

    • A2: Water, a byproduct of the reaction, can deactivate acid catalysts in two main ways. First, it can compete with the alcohol for adsorption on the active sites of a heterogeneous catalyst. Second, for both homogeneous and heterogeneous catalysts, water molecules can solvate the acidic protons (H+), reducing their catalytic activity for the esterification reaction.[4] This leads to a decrease in the reaction rate.

  • Q3: Can I reuse my solid acid catalyst? If so, for how many cycles?

    • A3: Yes, one of the main advantages of solid acid catalysts is their reusability. However, their activity often decreases with each cycle. For example, one study showed that the yield of a similar esterification using Amberlyst-15 dropped significantly after a single use.[11] The number of possible cycles depends on the specific catalyst, reaction conditions, and the effectiveness of the regeneration procedure. It is recommended to monitor the catalyst's performance in each cycle.

  • Q4: What is catalyst fouling and how can I prevent it?

    • A4: Fouling is the physical deposition of substances from the reaction mixture onto the catalyst surface, which blocks active sites and pores.[1] In esterification, this can be caused by the polymerization of reactants or products, especially at high temperatures. To prevent fouling, you can optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate and ensure the purity of your feedstock.[3]

  • Q5: Is it possible to regenerate a deactivated catalyst?

    • A5: Yes, regeneration is often possible, depending on the cause of deactivation. For solid catalysts deactivated by fouling or coking, a common method is calcination, which involves controlled heating in the presence of air to burn off the deposits.[3] For catalysts inhibited by reversibly adsorbed species or water, washing with a suitable solvent (like methanol or ethanol) can restore activity.[11]

Data Presentation

Table 1: Performance and Deactivation of Catalysts in Butyrate Esterification

CatalystTypeTypical ConversionDeactivation ObservationsPotential Regeneration Method
Sulfuric Acid (H₂SO₄) Homogeneous Acid>90%Highly sensitive to water produced during the reaction, leading to inhibition.[4]Not applicable (difficult to separate and reuse)
Amberlyst-15 Heterogeneous (Solid Acid Resin)91-93%Activity decreases with reuse; inhibited by water.[5][11][12]Washing with methanol or ethanol.[11]
Pt/C Heterogeneous (Metal on Support)N/A for esterificationIn related butyric acid reactions, deactivation occurs via poisoning, coking, and support degradation.[13]Controlled oxidation to remove coke.[13]
Lipase Biocatalyst~86%Activity is dependent on solvent, temperature, and pH; can be denatured.[10]Immobilization can improve stability and reusability.

Note: Conversion rates are highly dependent on specific reaction conditions (temperature, molar ratio, reaction time).

Experimental Protocols

Protocol 1: Regeneration of Amberlyst-15 Catalyst

This protocol describes a general procedure for regenerating Amberlyst-15 that has been deactivated during this compound synthesis.

  • Catalyst Recovery: After the reaction, separate the Amberlyst-15 beads from the reaction mixture by filtration.

  • Solvent Washing:

    • Transfer the recovered catalyst to a beaker.

    • Add a sufficient volume of methanol to completely submerge the beads.

    • Stir the slurry gently for 15-20 minutes to wash away any adsorbed reactants, products, or byproducts.

    • Decant the methanol.

    • Repeat the washing step two more times with fresh methanol to ensure thorough cleaning.[11]

  • Rinsing: Rinse the catalyst beads with distilled water to remove any residual methanol.

  • Drying:

    • Carefully remove the catalyst from the final rinse.

    • Spread the beads on a watch glass or petri dish.

    • Dry the catalyst in an oven at a temperature not exceeding its maximum recommended operating temperature (typically around 120°C for Amberlyst-15) until a constant weight is achieved. This removes any absorbed water.

  • Storage: Once cooled, store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.

Mandatory Visualization

Methyl_Butyrate_Synthesis cluster_reaction Fischer Esterification Butyric_Acid Butyric Acid Reaction_Step Protonation & Nucleophilic Attack Butyric_Acid->Reaction_Step Methanol Methanol Methanol->Reaction_Step Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction_Step Enables Reaction Methyl_Butyrate This compound Reaction_Step->Methyl_Butyrate Water Water Reaction_Step->Water

Caption: Fischer esterification pathway for this compound synthesis.

Catalyst_Deactivation_Cycle Active_Catalyst Active Catalyst Reaction This compound Synthesis Active_Catalyst->Reaction Catalyzes Deactivated_Catalyst Deactivated Catalyst (Fouled/Poisoned) Regeneration Regeneration (e.g., Washing, Calcination) Deactivated_Catalyst->Regeneration Treatment Reaction->Deactivated_Catalyst Deactivation (Water, Coking) Regeneration->Active_Catalyst Restores Activity

Caption: The cycle of catalyst use, deactivation, and regeneration.

Troubleshooting_Workflow Start Low this compound Yield Check_Initial_Rate Is the initial rate low? Start->Check_Initial_Rate Check_Rate_Decline Does the rate decline over time? Check_Initial_Rate->Check_Rate_Decline No Poisoning Suspect Poisoning or Initial Water Content Check_Initial_Rate->Poisoning Yes Water_Inhibition Suspect Water Inhibition or Fouling/Coking Check_Rate_Decline->Water_Inhibition Yes Action_Purity Action: Check/Purify Reactants & Solvents Poisoning->Action_Purity Action_Water Action: Remove Water or Use Excess Methanol Water_Inhibition->Action_Water Action_Fouling Action: Optimize Temp & Regenerate Catalyst Water_Inhibition->Action_Fouling

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Reducing water content in "Methyl butyrate" esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of water content in methyl butyrate (B1204436) esterification reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing water crucial in the synthesis of methyl butyrate?

The synthesis of this compound from butyric acid and methanol (B129727) is a reversible equilibrium reaction known as Fischer esterification.[1] Water is a product of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (butyric acid and methanol), thereby reducing the final yield of the desired this compound ester.[1][2] To achieve a high conversion rate, water must be continuously removed as it is formed.[3]

Q2: What are the primary methods for removing water from the esterification reaction?

There are three main strategies to counteract the effect of water and drive the reaction towards the product:

  • Using a large excess of a reactant: Employing a large excess of the alcohol (methanol), often using it as the solvent, can shift the equilibrium towards the ester.[1][4]

  • Azeotropic Distillation: This involves using an apparatus like the Dean-Stark trap with a solvent (e.g., toluene) that forms an azeotrope with water. The water-azeotrope is distilled off, condensed, and collected, while the solvent is returned to the reaction flask.[1][5][6]

  • Using Drying Agents (Desiccants): Adding a chemical drying agent directly to the reaction mixture can absorb the water as it is produced.[7][8] Common desiccants include molecular sieves, silica (B1680970) gel, or anhydrous salts.[7][9][10]

Q3: How does a Dean-Stark apparatus function?

A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[6] It is used in conjunction with a reflux condenser. The reaction is typically run in a solvent like toluene (B28343), which forms a minimum-boiling azeotrope with water. This azeotrope vaporizes and enters the condenser. Upon cooling, the vapor condenses and drips into the graduated trap of the Dean-Stark apparatus. Since water is denser than toluene, it sinks to the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask. This physically separates the water, preventing it from interfering with the reaction equilibrium.[1][5]

Q4: Which desiccants are suitable for in-situ water removal during esterification?

Several desiccants can be used, with the choice depending on the specific reaction conditions:

  • Molecular Sieves (e.g., 3Å or 4Å): These are highly efficient and aggressive desiccants that can trap water molecules within their porous structure.[10][11] They are often preferred for their high water-adsorption capacity, even at low humidity levels.[11][12]

  • Silica Gel: Can be used to absorb the water formed.[7]

  • Anhydrous Sulfuric Acid: Concentrated sulfuric acid, often used as the catalyst, also acts as a powerful dehydrating agent, absorbing the water produced.[2][13]

  • Anhydrous Magnesium Sulfate (MgSO₄): While sometimes considered, its effectiveness during reflux might be limited, and other options are generally more common.[9]

Q5: Is using excess methanol sufficient to achieve a high yield without other water removal methods?

Yes, using a large excess of methanol is a common and effective strategy to drive the equilibrium towards the formation of this compound.[1][3] By significantly increasing the concentration of one reactant, the reaction is pushed to the product side to re-establish equilibrium. In many standard procedures, methanol is used as the reaction solvent, ensuring it is present in large excess.[4] While this method alone can give good yields, combining it with a dehydrating catalyst like sulfuric acid further enhances the conversion.[13]

Troubleshooting Guide

Problem: My this compound yield is significantly lower than expected.

Possible Cause Recommended Solution
Equilibrium Limitation The reaction has reached equilibrium, but it favors the reactants due to the presence of water.[1]
Solution 1: Re-run the reaction using a large excess of methanol (e.g., use it as the solvent).[4]
Solution 2: Implement a water removal technique. Add activated molecular sieves to the reaction mixture or use a Dean-Stark apparatus with a suitable solvent like toluene.[8][14]
Solution 3: Ensure your acid catalyst (e.g., concentrated H₂SO₄) also functions as a dehydrating agent.[2]
Ineffective Water Removal The chosen method for water removal is not working efficiently.
If using a Dean-Stark trap: Check for leaks in the glassware. Ensure the reaction temperature is high enough for the water-solvent azeotrope to distill. Confirm that the solvent forms an azeotrope with water.[5][6]
If using a desiccant: Ensure the desiccant was properly activated (dried in an oven) before use. Use a sufficient quantity of the desiccant. Consider switching to a more aggressive desiccant like molecular sieves.[10][11]
Impure Reagents The butyric acid or methanol starting materials contain significant amounts of water.
Solution: Use anhydrous grade reagents or dry the reagents before use. For example, methanol can be dried over molecular sieves.

Data Presentation

Table 1: Example Reaction Conditions for this compound Synthesis

Reactants & Ratios Catalyst Temperature Reaction Time Water Removal Method Reference
Butyric Acid (1 part), Methanol (1.2 parts)Sulfuric Acid (0.5 parts)65-75 °C3-8 hSoda-lime water removal device after reaction[15]
Benzoic Acid, Methanol (25 mL)Conc. Sulfuric Acid (0.1 mL)65 °CUntil completionExcess methanol; H₂SO₄ as dehydrating agent[4]
10-Undecenoic Acid, Methanol (3 mL)Dried Dowex 50W-X8, Dried NaIRoom Temp.4 hUse of dried reagents and catalyst[16]

Table 2: Effect of Water on Esterification Yield

Reaction System Water Content Effect on Conversion/Yield Reference
Lipase-catalyzed esterification< 0.5%Almost no effect on the reaction.[17]
Lipase-catalyzed esterification> 1%Low efficiency of esterification observed.[17]
Ion exchange resin catalyzed synthesis of this compoundPresence of waterWater was observed to inhibit the reaction.[18]
Lipase-catalyzed synthesis of ethyl butyrateAddition of molecular sieves (60mg/mmol acid)Yield increased 1.5 times, reaching 90% conversion.[10]

Experimental Protocols

Protocol 1: Water Removal Using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glass joints are properly sealed.[4]

  • Reagents: To the flask, add butyric acid, a stoichiometric amount or slight excess of methanol, the acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).[4][19]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Collection: The condensed vapors will collect in the Dean-Stark trap. Water will separate and collect in the bottom of the graduated arm, while the toluene will overflow and return to the reaction flask.[5]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is being collected.[4]

  • Workup: Cool the reaction mixture and proceed with standard purification steps (e.g., washing with sodium bicarbonate solution, drying, and distillation).[4]

Protocol 2: In-Situ Water Removal with Molecular Sieves

  • Reagent Preparation: Activate 3Å or 4Å molecular sieves by heating them in an oven at a high temperature (e.g., >200 °C) under vacuum and then cooling in a desiccator.

  • Apparatus Setup: Assemble a standard reflux apparatus with a round-bottom flask, condenser, and magnetic stirrer.

  • Reagents: To the flask, add butyric acid, methanol (a slight excess or as the solvent), the acid catalyst (e.g., sulfuric acid), and the activated molecular sieves (typically 10-20% by weight of the limiting reagent).[10]

  • Reaction: Heat the mixture to reflux for the desired amount of time (e.g., 4-12 hours). The molecular sieves will adsorb the water as it is formed.

  • Workup: Cool the reaction mixture. Filter to remove the molecular sieves. Proceed with standard purification steps to isolate the this compound.

Visualizations

Logical Relationships and Workflows

FischerEsterificationEquilibrium cluster_equilibrium Reaction Equilibrium Reactants Butyric Acid + Methanol Products This compound + Water Reactants->Products H⁺ Catalyst Removal Water Removal (e.g., Dean-Stark, Desiccant) Products->Removal Shift Equilibrium Shifts Right (Higher Yield) Removal->Shift Drives Reaction TroubleshootingWorkflow cluster_solutions Solutions Start Problem: Low this compound Yield CheckWater Is water being actively removed? Start->CheckWater ImplementRemoval Implement a water removal strategy. CheckWater->ImplementRemoval No OptimizeRemoval Optimize existing removal method. CheckWater->OptimizeRemoval Yes DeanStark Use Dean-Stark Apparatus ImplementRemoval->DeanStark Desiccant Add Activated Desiccant (e.g., Molecular Sieves) ImplementRemoval->Desiccant ExcessMeOH Use Large Excess of Methanol ImplementRemoval->ExcessMeOH OptimizeRemoval->DeanStark Check for leaks/ temperature OptimizeRemoval->Desiccant Check desiccant activity/ amount DeanStarkSetup cluster_setup Dean-Stark Experimental Setup Flask Reaction Flask (Butyric Acid, Methanol, Catalyst, Toluene) Trap Dean-Stark Trap Flask->Trap 1. Azeotrope Vaporizes Trap->Flask 4. Toluene Returns to Flask Condenser Reflux Condenser Trap->Condenser 2. Vapor Condenses Water Collected Water Trap->Water 5. Water Separates (Collected) Condenser->Trap 3. Liquid Collects

References

Technical Support Center: Optimization of Headspace Sampling for Methyl Butyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the headspace gas chromatography (HS-GC) analysis of methyl butyrate (B1204436).

Troubleshooting Guide

This guide addresses common issues encountered during the headspace sampling of methyl butyrate.

1. Why am I observing poor peak area repeatability?

Poor repeatability in peak areas is a frequent issue in headspace analysis and can stem from several factors related to the sample preparation and instrument conditions.

  • Potential Causes and Solutions:

    • Incomplete Equilibration: The equilibrium between the sample and the headspace may not be fully reached.

      • Solution: Increase the incubation time to allow for complete partitioning of this compound into the headspace. It is also beneficial to use an automated headspace system for uniform heating and injection.

    • Temperature Fluctuations: Inconsistent or inaccurate temperature control in the heating oven can lead to variable partitioning.

      • Solution: Verify the accuracy and stability of the headspace oven temperature.

    • Vial Sealing Issues: Poorly sealed vials can lead to the loss of volatile analytes.

      • Solution: Ensure vial caps (B75204) are crimped properly to be tight with no leaks, but not deformed. Regularly replace septa to prevent leaks from repeated punctures.

    • Inconsistent Sample Preparation: Variations in sample volume or matrix composition can affect the headspace concentration.

      • Solution: Standardize sample preparation procedures, ensuring consistent sample volumes and matrix conditions for all samples and standards.

2. Why is the sensitivity of my this compound analysis low?

Low sensitivity, characterized by small peak areas or a poor signal-to-noise ratio, can hinder the accurate quantification of this compound.

  • Potential Causes and Solutions:

    • Suboptimal Incubation Temperature: The temperature may be too low to efficiently partition this compound into the headspace.

      • Solution: Increase the incubation temperature. For aqueous samples, a common starting point is to set the oven temperature about 20°C below the boiling point of the solvent.[1] However, excessively high temperatures can cause decomposition of thermally unstable substances.[2]

    • High Partition Coefficient (K): this compound may have a high affinity for the sample matrix, resulting in a low concentration in the headspace.

      • Solution: Modify the sample matrix to decrease the solubility of this compound. For aqueous samples, adding a salt (e.g., sodium chloride) to saturate the sample can increase the concentration of volatile compounds in the headspace, a technique known as "salting out".[1]

    • High Split Ratio: A high split ratio in the GC inlet can reduce the amount of sample reaching the detector.

      • Solution: If sensitivity is an issue, reduce the split ratio or use a splitless injection. A lower split ratio, such as 10:1, can improve peak shape and reproducibility.[1]

3. Why am I seeing ghost peaks in my chromatograms?

Ghost peaks are unexpected peaks that appear in the chromatogram, often from carryover from previous injections.

  • Potential Causes and Solutions:

    • Sample Carryover: Residual sample from a previous analysis may be present in the injection system.

      • Solution: Flush the sample loop between injections. If using a gas-tight syringe, flush it after each injection to prevent carryover.

    • Contaminated System: The transfer line, injector, or column may be contaminated.

      • Solution: Bake out the system at a high temperature to remove contaminants. Ensure that the transfer line is heated sufficiently to prevent condensation of the sample.[3]

4. Why are my peak shapes poor (e.g., tailing or fronting)?

Poor peak shapes can affect the accuracy of integration and quantification.

  • Potential Causes and Solutions:

    • Band Broadening: The use of a wide-bore liner can cause band broadening.

      • Solution: Use a narrow-bore liner to maintain a narrow sample band and produce sharp peaks.[1]

    • Condensation in Transfer Line: If the transfer line is not hot enough, the sample can condense, leading to peak tailing.

      • Solution: Ensure the transfer line temperature is high enough to keep the sample in the gas phase. Typical transfer line temperatures range from 80°C to 125°C.[3]

    • Active Sites in the System: Active sites in the injector or column can interact with the analyte, causing peak tailing.

      • Solution: Use a deactivated liner and a column suitable for the analysis of polar compounds.

Frequently Asked Questions (FAQs)

1. What is headspace sampling and why is it used for this compound analysis?

Headspace sampling is a technique used to analyze volatile organic compounds (VOCs) by sampling the gas phase in equilibrium with a solid or liquid sample in a sealed vial.[4] This method is ideal for the analysis of this compound, a volatile ester, as it allows for the separation of the analyte from non-volatile matrix components, which can contaminate the GC system.[3]

2. What are the key parameters to optimize for headspace analysis of this compound?

The key parameters to optimize include:

  • Incubation Temperature: This affects the vapor pressure of this compound and its partitioning into the headspace. Higher temperatures generally lead to higher headspace concentrations, but must be controlled to avoid sample degradation.[3]

  • Incubation Time: Sufficient time is needed for the sample to reach equilibrium between the liquid/solid and gas phases.

  • Sample Volume and Vial Size: The ratio of the headspace volume to the sample volume (phase ratio, β) can impact sensitivity. It is generally recommended to have at least 50% headspace in the vial.[1]

  • Matrix Modification: Techniques like "salting out" can be used to improve the recovery of polar analytes from aqueous matrices.[1]

3. How can I improve the sensitivity of my this compound analysis?

To improve sensitivity, you can:

  • Increase the incubation temperature.

  • Optimize the incubation time to ensure equilibrium is reached.

  • For aqueous samples, add salt to the matrix to increase the concentration of this compound in the headspace.[1]

  • Decrease the split ratio at the GC inlet or use splitless injection.[1]

  • Use a larger sample volume to decrease the phase ratio (β).[3]

4. What type of GC column is suitable for the analysis of this compound?

A polar GC column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., WAX columns), is often suitable for the analysis of esters like this compound. For a more general screening of volatile compounds, a mid-polar column like a 14% cyanopropylphenyl polysiloxane phase can also be effective.

5. What is the difference between static and dynamic headspace sampling?

  • Static Headspace: In this technique, the sample is sealed in a vial and heated to allow the volatile compounds to reach equilibrium with the headspace. A portion of the headspace gas is then injected into the GC.[5]

  • Dynamic Headspace (Purge and Trap): In this method, an inert gas is passed through the sample, and the volatile compounds are swept out and collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC. This technique is generally more sensitive than static headspace.

Data Presentation

Table 1: Examples of Headspace Sampling Parameters for this compound and Similar Volatile Esters

ParameterThis compound in BeveragesThis compound in PMMAVolatile Esters in GeneralResidual Solvents in Pharmaceuticals
Incubation Temperature 50°C90°C70 - 100°C80°C
Incubation Time 10 min60 min15 - 30 min20 min
Agitation Shaking at 250 rpmNot specifiedRecommendedConstant shaking
Vial Size Not specifiedNot specified20 mL20 mL
Sample Volume Not specifiedNot specified4 mL5 mL
Injection Volume 1 mLNot specified1 mLNot specified
Injection Mode Split (1:5)Not specifiedSplit or SplitlessSplit (10:1)
Matrix Modification Not applicableN,N-dimethylacetamide added"Salting out" for aqueous samplesWater or DMSO as diluent
Reference [6][7][8][9][10]

Experimental Protocols

Detailed Methodology for Static Headspace GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound in a liquid matrix. Optimization may be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Pipette a known volume of the sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

    • If the sample is aqueous, consider adding a salt (e.g., NaCl) to saturation to improve the partitioning of this compound into the headspace.

    • Immediately seal the vial with a septum and an aluminum cap, ensuring a tight seal.

  • Instrument Setup:

    • Headspace Autosampler:

      • Set the incubation oven temperature (e.g., 50°C).

      • Set the incubation time (e.g., 10 minutes).

      • Enable agitation (e.g., 250 rpm).

      • Set the injection volume (e.g., 1 mL).

      • Set the transfer line temperature to be higher than the incubation temperature (e.g., 100°C) to prevent condensation.

    • Gas Chromatograph (GC):

      • Set the injector temperature (e.g., 200°C).

      • Set the injection mode to split (e.g., 1:5 split ratio).

      • Use a suitable GC column (e.g., a WAX column).

      • Set the oven temperature program. A typical program might be: hold at 40°C for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

      • Set the carrier gas flow rate (e.g., helium at 1 mL/min).

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230°C).

      • Set the quadrupole temperature (e.g., 150°C).

      • Set the mass scan range (e.g., m/z 35-350).

  • Analysis Sequence:

    • Run a blank (an empty vial or a vial with the sample matrix without the analyte) to check for system contamination.

    • Run calibration standards of this compound at different concentrations to generate a calibration curve.

    • Run the samples.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of this compound.

    • Quantify the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow start Problem Encountered poor_repeatability Poor Peak Repeatability start->poor_repeatability low_sensitivity Low Sensitivity start->low_sensitivity ghost_peaks Ghost Peaks start->ghost_peaks cause_repeat_1 Incomplete Equilibration? poor_repeatability->cause_repeat_1 Check cause_repeat_2 Vial Sealing Issues? poor_repeatability->cause_repeat_2 Check cause_repeat_3 Inconsistent Sample Prep? poor_repeatability->cause_repeat_3 Check cause_sens_1 Suboptimal Temperature? low_sensitivity->cause_sens_1 Check cause_sens_2 High Partition Coefficient? low_sensitivity->cause_sens_2 Check cause_sens_3 High Split Ratio? low_sensitivity->cause_sens_3 Check cause_ghost_1 Sample Carryover? ghost_peaks->cause_ghost_1 Check cause_ghost_2 System Contamination? ghost_peaks->cause_ghost_2 Check sol_repeat_1 Increase Incubation Time/Agitation cause_repeat_1->sol_repeat_1 Solution sol_repeat_2 Check Crimper / Replace Septa cause_repeat_2->sol_repeat_2 Solution sol_repeat_3 Standardize Sample Volume & Matrix cause_repeat_3->sol_repeat_3 Solution sol_sens_1 Increase Incubation Temperature cause_sens_1->sol_sens_1 Solution sol_sens_2 Add Salt to Aqueous Samples cause_sens_2->sol_sens_2 Solution sol_sens_3 Reduce Split Ratio / Use Splitless cause_sens_3->sol_sens_3 Solution sol_ghost_1 Flush Syringe/Loop Between Runs cause_ghost_1->sol_ghost_1 Solution sol_ghost_2 Bake Out System / Run Blanks cause_ghost_2->sol_ghost_2 Solution ExperimentalWorkflow start Start sample_prep Sample Preparation (Vial Filling & Sealing) start->sample_prep incubation Incubation & Equilibration (Heating & Agitation) sample_prep->incubation injection Headspace Injection (Automated Sampling) incubation->injection separation GC Separation (Column & Oven Program) injection->separation detection MS Detection (Mass Spectrum Acquisition) separation->detection data_analysis Data Analysis (Peak ID & Quantification) detection->data_analysis end End data_analysis->end

References

Minimizing interferences in mass spectrometric detection of "Methyl butyrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the mass spectrometric detection of methyl butyrate (B1204436).

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass-to-charge (m/z) fragments of methyl butyrate in mass spectrometry?

A1: Under electron ionization (EI), this compound typically fragments to produce several characteristic ions. The most common fragments include the acylium ion at m/z 71, a fragment from the loss of the alkyl group from the acyl side at m/z 59, the propyl ion at m/z 43, and a fragment corresponding to the methoxy (B1213986) group at m/z 31.[1][2][3] Depending on the instrument conditions, the ion at m/z 74, resulting from a McLafferty rearrangement, can also be a dominant peak.[2]

Q2: What are the primary sources of interference in the mass spectrometric analysis of this compound?

A2: Interferences can be broadly categorized into two types:

  • Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio as the target analyte or its fragments, leading to overlapping signals.

  • Matrix Effects: Components of the sample matrix (e.g., plasma, serum, food) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[4]

Common sources of interference include contaminants from sample collection and preparation steps, co-eluting compounds from the sample matrix, and the presence of structurally similar compounds.[5][6]

Q3: How can I differentiate this compound from isobaric interferences?

A3: Differentiating this compound from isobaric interferences can be achieved through a combination of techniques:

  • Chromatographic Separation: Optimizing the gas chromatography (GC) method to achieve baseline separation of this compound from interfering compounds is the most effective approach. This can involve adjusting the temperature program, using a column with a different stationary phase, or increasing the column length.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between ions with the same nominal mass but different elemental compositions based on their exact mass.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (e.g., the molecular ion of this compound) and monitoring its unique fragment ions, the selectivity of the analysis can be significantly increased.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing out the front.

  • Reduced peak height and poor resolution from neighboring peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Perform inlet maintenance, including replacing the liner and septum.[7][8] Use a deactivated liner. If the column is old, active sites may have developed; consider trimming the first few centimeters of the column or replacing it.[7][8]
Column Overload Dilute the sample or reduce the injection volume.[9] If high concentrations are necessary, consider using a column with a thicker film or a wider internal diameter.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the GC column. A mismatch in polarity can cause peak distortion.[7]
Improper Column Installation Ensure the column is installed correctly in the injector and detector, with the appropriate insertion depth and tight, leak-free connections.[7][8]
Issue 2: Ghost Peaks

Symptoms:

  • Peaks appearing in blank runs or between sample injections.

  • These peaks are typically well-defined and sharp if they originate from the injection system.[10][11]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Carryover from Previous Injections Extend the run time or increase the final oven temperature to ensure all components from the previous sample have eluted.[10][12]
Contaminated Syringe Thoroughly clean the syringe between injections, or use a new syringe for blank and sample runs to rule out contamination.[12][13]
Contaminated Inlet Clean the injection port and replace the liner and septum.[12][13] Septum bleed can also be a source of ghost peaks.
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas lines are clean. Consider installing a carrier gas purifier.[13][14]
Issue 3: Baseline Noise or Drift

Symptoms:

  • High, unstable, or drifting baseline, which can obscure small peaks and affect integration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Bleed Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be old or damaged and require replacement.[14]
Contaminated Detector The detector may need to be cleaned if it has become contaminated over time.[15]
Leaks in the System Check for leaks at all fittings, especially at the injector and detector connections. An electronic leak detector is recommended.[16]
Impure Gases Use high-purity carrier and detector gases. Impurities can significantly contribute to baseline noise.[14][17]

Minimizing Isobaric Interferences

Isobaric interferences are a significant challenge in mass spectrometry. The following table lists common ions that can interfere with the detection of this compound's key fragments.

This compound Fragment (m/z) Potential Isobaric Interferences Mitigation Strategies
71 * Pentyl cation ([C₅H₁₁]⁺) from alkanes.[18] * Acylium ions from other carbonyl compounds (e.g., 3-pentanone).[19]* Optimize GC separation to resolve this compound from alkanes and other carbonyls. * Use MS/MS to monitor a specific transition for this compound.
59 * Acetate adduct ion ([M+CH₃COO]⁻) in negative ion mode (less common in GC-MS).[20] * Fragment from ethers (e.g., diethyl ether, [C₂H₅O+CH₂]⁺).[21] * Fragment from 2-butanol (B46777) ([C₃H₇O]⁺).* Ensure complete removal of extraction and derivatization reagents. * Optimize chromatographic separation.
43 * Propyl or isopropyl cation ([C₃H₇]⁺) from a wide variety of organic molecules.[22][23] * Acylium ion ([CH₃CO]⁺) from methyl ketones.[3][22]* This is a very common ion; reliance on this fragment alone for quantification is not recommended. Use in conjunction with other, more specific fragment ions.
74 * McLafferty rearrangement product of other fatty acid methyl esters.* Excellent chromatographic separation is crucial if other methyl esters are present in the sample.

Sample Preparation Protocols to Reduce Matrix Effects

Proper sample preparation is critical for minimizing matrix effects. The choice of method depends on the sample matrix and the required level of cleanliness.

Quantitative Comparison of Sample Preparation Techniques
Technique Principle Pros Cons Typical Analyte Recovery Matrix Effect Reduction
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma, serum) by adding an organic solvent like acetonitrile (B52724) or methanol.Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, leading to a higher potential for matrix effects.Good for many small molecules, but can be variable.Low to moderate.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide a cleaner extract than PPT by removing more interferences.Can be more labor-intensive, may form emulsions, and recovery of polar analytes can be lower.[24]Generally good, but can be lower for more polar compounds.Moderate to high.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix is washed away. The analytes are then eluted with a small volume of solvent.Highly selective, provides a very clean extract, and can concentrate the analyte.[25]More expensive and requires method development to optimize the sorbent and solvents.[25]High and reproducible when optimized.[5]High.
Experimental Protocol: Liquid-Liquid Extraction of this compound from Plasma/Serum

This protocol is adapted from methods for short-chain fatty acid extraction and is suitable for this compound.[26][27]

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., deuterated this compound)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Spike with an appropriate amount of internal standard.

  • Acidify the sample by adding 10 µL of HCl to protonate any corresponding butyric acid.

  • Add 500 µL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Visualizing Workflows and Relationships

Troubleshooting Logic for Ghost Peaks

Ghost_Peaks_Troubleshooting start Ghost Peak Detected blank_run Inject Solvent Blank start->blank_run check_carryover Increase Run Time/ Final Temperature start->check_carryover Broad, late-eluting peak no_injection Perform No-Injection Run blank_run->no_injection Peak Persists conclusion_carryover Carryover from Previous Sample blank_run->conclusion_carryover Peak Disappears check_syringe Clean/Replace Syringe no_injection->check_syringe Peak Disappears check_inlet Perform Inlet Maintenance (Liner, Septum) no_injection->check_inlet Peak Persists check_gas Check Carrier Gas Purity check_inlet->check_gas Peak Persists conclusion_contamination System Contamination check_gas->conclusion_contamination Contamination Source Identified check_carryover->conclusion_carryover

Caption: Troubleshooting workflow for identifying the source of ghost peaks.

Sample Preparation Workflow Comparison

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Solvent (e.g., Acetonitrile) ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 analysis GC-MS Analysis ppt4->analysis lle1 Add Immiscible Organic Solvent lle2 Vortex/Mix lle1->lle2 lle3 Centrifuge for Phase Separation lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->analysis spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe4->analysis start Sample (e.g., Plasma) start->ppt1 start->lle1 start->spe1

Caption: Comparison of workflows for three common sample preparation techniques.

References

Technical Support Center: Enhancing Immobilized Lipase Stability for Methyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of immobilized lipase (B570770) for the synthesis of methyl butyrate (B1204436).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl butyrate using immobilized lipase, offering potential causes and solutions.

Problem ID Issue Potential Causes Recommended Solutions
TR-01 Low initial yield of this compound. 1. Mass Transfer Limitations: Substrates may have difficulty accessing the enzyme's active sites within the support material's pores.[1] 2. Suboptimal Reaction Conditions: Temperature, pH, or solvent may not be ideal for the specific lipase.[2] 3. Insufficient Enzyme Loading: The amount of active lipase on the support may be too low.1. Optimize Support and Agitation: Select a support with a suitable pore size and surface area.[2] Increase agitation speed to enhance diffusion, but avoid mechanical stress on the support. 2. Systematic Optimization: Methodically vary temperature (e.g., 30-60°C), substrate molar ratio, and solvent to identify optimal conditions.[3][4][5] 3. Increase Enzyme Concentration During Immobilization: Use a higher concentration of lipase solution during the immobilization process to achieve higher loading.[6]
TR-02 Rapid decrease in enzyme activity over repeated cycles (low reusability). 1. Enzyme Leaching: Weak binding of the lipase to the support can cause it to detach during reactions or washing.[1][7] This is a common issue with physical adsorption.[2][6][7] 2. Substrate/Product Inhibition or Inactivation: High concentrations of butyric acid or methanol (B129727) can inhibit or irreversibly inactivate the lipase.[1][8] 3. Mechanical Stress: Fragile support materials can break down with vigorous agitation, leading to the loss of both enzyme and support.[1] 4. Water Accumulation: Water produced during esterification can accumulate in the support's pores, promoting the reverse hydrolysis reaction.[1][8]1. Strengthen Immobilization: After initial adsorption, use a cross-linking agent like glutaraldehyde (B144438) to form covalent bonds between the enzyme and support.[6][7] 2. Optimize Substrate Concentration: Maintain butyric acid concentration at non-inhibitory levels. Consider a higher molar ratio of alcohol to acid, as methanol is generally less inhibitory.[9] 3. Select Robust Support & Optimize Agitation: Choose a mechanically stable support material. Use gentle agitation that is sufficient for mixing without causing physical damage. 4. Water Removal: Add molecular sieves (3Å or 4Å) to the reaction medium to continuously remove water.[1] Using a hydrophobic solvent like n-hexane can also help partition water away from the enzyme.[10][11]
TR-03 Immobilized enzyme shows low stability in the chosen organic solvent. 1. Solvent Polarity: Polar organic solvents can strip the essential water layer from the enzyme, leading to denaturation and inactivation.[10][12] Nonpolar solvents are generally preferred.[10] 2. Solvent-Enzyme Interactions: The solvent may directly interact with the enzyme, causing conformational changes that reduce activity.1. Select a Nonpolar Solvent: Use hydrophobic solvents such as n-hexane, heptane, or isooctane, which are known to be more compatible with lipases.[5][10][11][13] 2. Solvent Screening: Test a range of solvents with varying properties (e.g., log P) to find the most suitable one for your specific lipase and support system. 3. Immobilization in Solvent: Consider performing the immobilization by physical adsorption in the organic medium to be used for the synthesis.[14]
TR-04 Inconsistent results between batches. 1. Variability in Immobilization: Inconsistent enzyme loading or distribution on the support. 2. Changes in Water Activity: The amount of water present in the reaction system can significantly impact enzyme activity and stability.[15][16] 3. Purity of Reagents: Impurities in substrates or solvents can inhibit the enzyme.1. Standardize Immobilization Protocol: Strictly control all parameters during immobilization, including enzyme concentration, pH, temperature, and incubation time.[17] 2. Control Water Content: Ensure consistent water activity in the reaction medium. This can be achieved by using dry solvents and adding a controlled amount of water or by using salt pairs to maintain a specific humidity. 3. Use High-Purity Reagents: Ensure the quality and consistency of all chemicals used in the experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for immobilizing lipase for this compound synthesis?

A1: Physical adsorption onto hydrophobic supports is a widely used method due to its simplicity and cost-effectiveness.[2][6] Supports like Accurel MP1000, which is a macroporous polypropylene (B1209903) polymer, are popular choices because they provide a large surface area for enzyme adsorption through hydrophobic interactions.[6][14][17][18]

Q2: How can I improve the stability of lipase immobilized by physical adsorption?

A2: To enhance stability and prevent enzyme leaching, a post-immobilization cross-linking step is often employed.[7] After adsorbing the lipase onto the support, treating it with a bifunctional agent like glutaraldehyde can create covalent bonds between the enzyme molecules and/or the support, resulting in a more robust biocatalyst.[6]

Q3: What are the optimal conditions for this compound synthesis using immobilized lipase?

A3: The optimal conditions can vary depending on the specific lipase and support used. However, studies have shown that a temperature of around 40°C, a molar ratio of vinyl butyrate to methanol of 2:2, and using n-hexane as a solvent can yield good results.[3][4][19] It is crucial to perform optimization experiments for your specific system.

Q4: Can the immobilized lipase be regenerated if it loses activity?

A4: Regeneration is challenging. If the enzyme has denatured due to extreme heat or pH, or has leached from the support, it is generally not feasible to regenerate its activity.[1] However, if the active site is blocked by inhibitors, carefully washing the immobilized enzyme might restore some activity. It is more effective to focus on preventing inactivation in the first place.

Q5: What is the recommended washing procedure between reusability cycles?

A5: After each cycle, separate the immobilized lipase from the reaction mixture via filtration or centrifugation. Wash it several times with the same solvent used for the reaction (e.g., n-hexane or heptane) to remove any residual substrates and products without denaturing the enzyme.[1][5]

Experimental Protocols

Protocol 1: Lipase Immobilization on Accurel MP1000 via Physical Adsorption

This protocol describes the immobilization of lipase on the hydrophobic support Accurel MP1000.

  • Support Preparation:

    • Weigh 200 mg of Accurel MP1000 polypropylene matrix.

    • Stir the support in 50% (v/v) ethanol (B145695) for 30 minutes. This facilitates the penetration of the enzyme solution into the pores.[6][14]

    • Filter the support using Whatman filter paper and wash thoroughly with distilled water to remove the ethanol.[14]

  • Enzyme Solution Preparation:

    • Prepare a lipase solution at a desired concentration (e.g., 1 mg/mL) in a low ionic strength buffer (e.g., 25 mM sodium phosphate (B84403), pH 7.0).[6]

    • Centrifuge the solution to remove any insoluble material.

  • Immobilization:

    • Add the prepared Accurel MP1000 to the lipase solution.

    • Incubate the mixture at 25°C with gentle shaking (e.g., 150 rpm) for a specified time (e.g., 1-3 hours).[1][18]

    • After incubation, filter the immobilized lipase and wash with distilled water.

    • Lyophilize the preparation and store it at 4°C until use.

Protocol 2: Post-Immobilization Cross-linking with Glutaraldehyde

This protocol enhances the stability of the adsorbed lipase.

  • Preparation:

    • Following Protocol 1, after filtration and washing, do not dry the immobilized lipase.

  • Cross-linking Reaction:

    • Prepare a 1-3% (v/v) glutaraldehyde solution in 50 mM sodium phosphate buffer (pH 7.0).[6]

    • Incubate the immobilized lipase in the glutaraldehyde solution at 25°C for 1 hour with gentle stirring.[6]

  • Final Steps:

    • Filter the cross-linked immobilized lipase.

    • Wash thoroughly with distilled water to remove any unreacted glutaraldehyde.[6]

    • Lyophilize the final biocatalyst and store at -20°C.[6]

Protocol 3: this compound Synthesis

This protocol outlines the enzymatic synthesis of this compound.

  • Reaction Setup:

    • In a sealed vessel, prepare the reaction mixture containing:

      • Methanol and a butyrate source (e.g., vinyl butyrate or butyric acid) at a specific molar ratio (e.g., 2:2).[3][19]

      • An organic solvent (e.g., n-hexane).[3][19]

      • The immobilized lipase (e.g., 30 µg/mL of active enzyme).[3][19]

      • (Optional) Molecular sieves to remove water.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation (e.g., 150 rpm) for a set duration (e.g., 16 hours).[3][19]

  • Analysis:

    • At regular intervals, withdraw samples from the reaction mixture.

    • Analyze the samples for the formation of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Effect of Immobilization Support on Lipase Stability

Support MaterialImmobilization MethodKey Stability EnhancementReference
Accurel MP1000Physical AdsorptionEnhanced thermal and operational stability.[6][6]
Cellulose BeadsCovalent LinkingConsiderably more thermostable than adsorbed lipase.[20][20]
Polymerized HIPEsEntrapmentRetained over 50% activity after 10 reuse cycles and showed stability at 20-60°C and pH 3-10.[21][22][21][22]
DEAE-Sephadex A-25AdsorptionRetained >85% activity after 34 days of repeated use.[23][23]

Table 2: Influence of Reaction Conditions on this compound Synthesis

ParameterConditionEffect on Yield/ConversionReference
Molar Ratio (Vinyl Butyrate:Methanol)2:2Optimum for synthesis.[3][19]
Temperature40°CMaximum yield.[3][19]
Incubation Time16 hoursMaximum yield (86%).[3][19]
Solventn-HexaneEffective medium for the reaction.[3][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_synthesis Synthesis cluster_reuse Reusability prep_support Support Preparation (e.g., Accurel MP1000 + Ethanol) immobilize Physical Adsorption (Lipase + Support) prep_support->immobilize prep_enzyme Lipase Solution Preparation prep_enzyme->immobilize crosslink Optional: Cross-linking (Glutaraldehyde) immobilize->crosslink Enhance Stability reaction Esterification Reaction (Methanol + Butyric Acid + Immobilized Lipase) immobilize->reaction crosslink->reaction analysis Product Analysis (GC/HPLC) reaction->analysis wash Washing (Solvent) reaction->wash reuse Reuse in New Reaction wash->reuse reuse->reaction

Caption: Experimental workflow for immobilized lipase preparation and use in this compound synthesis.

stability_factors cluster_factors Influencing Factors stability Immobilized Lipase Stability & Activity temp Temperature temp->stability ph pH ph->stability solvent Organic Solvent (Polarity) solvent->stability water Water Activity water->stability support Support Properties (Hydrophobicity, Pore Size) support->stability immobilization Immobilization Method (Adsorption, Covalent) immobilization->stability substrates Substrate Concentration substrates->stability

Caption: Key factors influencing the stability and activity of immobilized lipase.

References

Technical Support Center: Purification of Methyl Butyrate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of methyl butyrate (B1204436) using distillation techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the distillation of methyl butyrate.

Problem Potential Cause Recommended Solution
Poor Separation of this compound and Water Although this compound (boiling point ~102-103°C) and water (boiling point 100°C) have close boiling points, they do not form an azeotrope.[1] Poor separation is likely due to inefficient distillation.- Use Fractional Distillation: A fractionating column with a high number of theoretical plates is essential for separating components with close boiling points.[2] - Optimize Distillation Rate: A slow and steady distillation rate allows for proper vapor-liquid equilibrium to be established in the column, leading to better separation.[3] - Ensure Proper Column Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and maintains the temperature gradient necessary for efficient fractionation.[3]
Contamination of Distillate with Methanol Methanol (boiling point ~65°C) is a common impurity from the esterification reaction and has a significantly lower boiling point than this compound. Its presence in the final product indicates inefficient removal of the forerun.- Collect a distinct forerun: Carefully monitor the temperature at the distillation head. The initial fraction, collected at a lower temperature, will contain the more volatile methanol. Ensure a clear temperature increase before collecting the main fraction.
Presence of Butyric Acid in Final Product Butyric acid (boiling point ~163°C) has a much higher boiling point than this compound. Its presence in the distillate is unlikely with proper distillation but could indicate bumping or too high a heating rate. A more likely cause is incomplete initial workup.- Pre-distillation wash: Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize and remove any unreacted butyric acid.[4] - Control heating: Use a heating mantle and boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping of the higher-boiling butyric acid into the condenser.
Low Yield of Purified this compound This can be caused by several factors, including product loss during workup, inefficient distillation, or decomposition.- Minimize transfers: Reduce the number of transfers between flasks to minimize loss of product. - Check for leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss. - Avoid overheating: Excessive heating can lead to decomposition of the ester. Maintain a steady boiling rate and monitor the temperature closely.
Cloudy Distillate The distillate appears milky or cloudy.- Presence of water: This indicates that water is co-distilling with the this compound. Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and its common impurities?

A1: The boiling points of this compound and common impurities are summarized in the table below. This data is critical for planning a successful distillation.

Compound Boiling Point (°C)
This compound102-103[5][6]
Water100
Methanol~65
Butyric Acid~163

Q2: Does this compound form an azeotrope with water?

A2: No, this compound does not form an azeotrope with water.[1] However, their close boiling points necessitate the use of fractional distillation for effective separation.

Q3: What type of distillation is best suited for purifying this compound?

A3: Fractional distillation is the recommended method for purifying this compound, especially when it is contaminated with water or other impurities with close boiling points.[2] Simple distillation may be sufficient if the impurities have significantly different boiling points (a difference of >25-30°C).

Q4: How can I tell when the this compound fraction is starting to distill?

A4: Monitor the thermometer at the distillation head. After the lower-boiling impurities (like methanol) have distilled over (the "forerun"), the temperature will rise and then stabilize at the boiling point of this compound (around 102-103°C). This plateau indicates that the desired product is now distilling.

Q5: What are the key safety precautions to take during the distillation of this compound?

A5: this compound is flammable.[7][8] Always perform the distillation in a well-ventilated fume hood, away from any open flames or sparks. Use a heating mantle as the heat source and ensure the distillation apparatus is securely clamped. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing water, residual methanol, and butyric acid.

1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product sequentially with: i. Saturated sodium bicarbonate solution to neutralize and remove unreacted butyric acid. (Caution: CO₂ evolution may cause pressure buildup). ii. Water to remove any remaining salts and water-soluble impurities. iii. Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers. c. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. d. Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

2. Fractional Distillation Setup: a. Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. b. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude this compound. c. Ensure all glass joints are properly sealed and the apparatus is securely clamped.

3. Distillation Procedure: a. Begin gentle heating of the round-bottom flask using a heating mantle. b. Observe the vapor rising through the fractionating column. c. Forerun Collection: Collect the initial distillate that comes over at a lower temperature (this will primarily be any residual methanol). d. Main Fraction Collection: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 102-103°C), change the receiving flask to collect the purified product. e. Continue collecting the distillate as long as the temperature remains stable. f. Stop the Distillation: Stop heating when the temperature begins to drop or when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.

4. Product Analysis: a. The purity of the collected this compound fraction can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization

Below is a workflow diagram for troubleshooting common issues during the distillation of this compound.

Distillation_Troubleshooting This compound Distillation Troubleshooting Workflow start Start Distillation issue Problem Encountered? start->issue poor_sep Poor Separation / Cloudy Distillate issue->poor_sep Yes low_yield Low Yield issue->low_yield Yes contamination Product Contamination issue->contamination Yes end Successful Purification issue->end No check_column Use Fractional Column & Optimize Distillation Rate poor_sep->check_column check_drying Ensure Crude is Dry (Anhydrous Na2SO4) poor_sep->check_drying check_leaks Check for System Leaks low_yield->check_leaks check_temp Avoid Overheating low_yield->check_temp check_forerun Collect Proper Forerun (for low-boiling impurities) contamination->check_forerun pre_wash Pre-distillation Wash (for high-boiling impurities) contamination->pre_wash check_column->issue check_drying->issue check_leaks->issue check_temp->issue check_forerun->issue pre_wash->issue

Troubleshooting workflow for this compound distillation.

References

Effect of temperature and pH on "Methyl butyrate" enzymatic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the enzymatic synthesis of methyl butyrate (B1204436). It includes troubleshooting advice, frequently asked questions, quantitative data on reaction parameters, and a detailed experimental protocol.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of methyl butyrate, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Action(s)
Low or No Product Yield Inactive Enzyme: The lipase (B570770) may have lost its activity due to improper storage or handling.Verify the enzyme's activity using a standard assay, such as p-nitrophenyl butyrate (p-NPB) hydrolysis. Use a fresh batch of enzyme if the activity is low and ensure storage at the recommended temperature (typically 4°C or lower).[1]
Sub-optimal Reaction Conditions: The temperature, pH, or substrate molar ratio may not be ideal for the specific lipase used.Optimize reaction conditions. The optimal temperature for many lipases is between 40°C and 50°C.[1] Excessively high temperatures can denature the enzyme, while low temperatures lead to slow reaction rates.[1]
Enzyme Inhibition: High concentrations of substrates (especially butyric acid) or the product (this compound) can inhibit the enzyme. Butyric acid can lower the pH of the enzyme's microenvironment, leading to inactivation.[1]Implement a fed-batch or continuous process to add substrates incrementally.[1] Consider in-situ product removal techniques like reactive distillation to alleviate product inhibition.[1]
Inappropriate Water Content: While a minimal amount of water is necessary for enzyme activity, excess water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[1] Conversely, a completely dry environment can inactivate the enzyme.[1]Empirically determine the optimal water activity for your specific system. Buffer saturated solvents have been used in esterification reactions.[2]
Slow Reaction Rate Mass Transfer Limitations: Inadequate mixing can limit the interaction between the enzyme and substrates, especially with immobilized enzymes.Increase the agitation or stirring speed to improve mass transfer.[1] Note that excessive agitation can damage some immobilized enzyme preparations.[1]
Low Temperature: The reaction temperature may be too low for efficient catalysis.While high temperatures can denature the enzyme, operating at the lower end of the optimal range will slow down the reaction. Gradually increase the temperature within the optimal range for your specific lipase.[1]
Inconsistent Results Variability in Starting Materials: Inconsistent purity of substrates (methanol and butyric acid) or variations between enzyme batches can lead to variable results.Use substrates of high purity and ensure consistency in the source and lot of the enzyme used.
pH Fluctuation: The production of butyric acid from hydrolysis or the presence of acidic impurities can alter the pH of the reaction medium, affecting enzyme activity.Monitor and control the pH of the reaction mixture, especially in aqueous or biphasic systems. The use of buffers can help maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the enzymatic synthesis of this compound?

A1: The primary parameters include temperature, pH, substrate molar ratio, enzyme concentration, water content, and reaction time.[2][3] The choice of solvent can also play a crucial role in reaction efficiency.

Q2: What is the optimal temperature for this compound synthesis?

A2: The optimal temperature typically falls between 40°C and 50°C for commonly used lipases. For example, the maximum molar conversion for one process was observed at 40°C.[4] Another study using lipase from Aspergillus fumigatus also found the optimal temperature to be 40°C, yielding an 86% conversion.[5][6] It is crucial to determine the optimal temperature for the specific lipase being used, as higher temperatures can lead to enzyme denaturation.[1]

Q3: What is the optimal pH for this reaction?

A3: The optimal pH is dependent on the source of the lipase. For instance, a recombinant lipolytic enzyme, EST5, showed higher activity at pH 7.5.[4] Immobilized Candida rugosa lipase has been reported to have an optimal pH of around 7.0.[3] Substrate-lipase interactions can vary with pH.[3]

Q4: Why is water content critical in this synthesis?

A4: Water content is a crucial parameter as it affects both enzyme activity and the reaction equilibrium. A small amount of water is essential to maintain the catalytically active conformation of the lipase. However, an excess of water can shift the reaction equilibrium towards the reverse reaction (hydrolysis), which will decrease the yield of this compound.[1]

Q5: What are the advantages of using enzymatic synthesis over chemical synthesis for this compound?

A5: Enzymatic synthesis offers several benefits over traditional chemical methods, which often rely on high temperatures and corrosive acid catalysts. The advantages of the enzymatic route include milder reaction conditions (lower temperature and neutral pH), which reduces energy consumption and minimizes side reactions, and high specificity of the enzyme.[1]

Q6: Can the enzyme be reused?

A6: Yes, particularly when using immobilized lipases. Immobilization enhances enzyme stability and allows for easier recovery and reuse over multiple reaction cycles, which can significantly reduce costs.[1]

Data Summary: Effect of Temperature and pH

The following table summarizes the optimal temperature and pH conditions for this compound synthesis catalyzed by different lipases as reported in the literature.

Lipase Source/TypeOptimal Temperature (°C)Optimal pHMolar Conversion/Yield (%)Reference
Recombinant lipolytic enzyme EST5457.5-[4]
Unspecified Lipase40-84.5[4]
Candida rugosa (immobilized)~40~7.0-[3]
Aspergillus fumigatus (purified)40-86[5][6]
Rhizomucor miehei (immobilized)25-89[3]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound using a lipase catalyst in an organic solvent.

1. Materials:

  • Lipase (e.g., from Aspergillus fumigatus, Candida rugosa)

  • Butyric acid

  • Methanol (B129727)

  • Organic solvent (e.g., n-hexane)

  • Phosphate buffer (for pH adjustment if necessary)

  • Glass vials or a temperature-controlled reactor

  • Shaking incubator or magnetic stirrer

  • Gas chromatograph (GC) for analysis

2. Procedure:

  • Enzyme Preparation: Prepare the desired concentration of lipase. For purified lipase from Aspergillus fumigatus, a concentration of 30 µg/ml has been used.[5][6]

  • Reaction Mixture Preparation: In a glass vial, prepare the reaction mixture. A typical mixture consists of vinyl butyrate and methanol at a 2:2 molar ratio in n-hexane as a solvent.[5][6] The total reaction volume can be adjusted as needed (e.g., 3 mL).[5]

  • Initiation of Reaction: Add the prepared enzyme solution to the reaction mixture to initiate the synthesis.

  • Incubation: Seal the vials and place them in a shaking incubator set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 120 rpm).[5] The reaction time can vary, with maximum yields reported at around 16 hours.[5][6]

  • Reaction Monitoring and Termination: At different time intervals (e.g., 4, 8, 12, 16, 20, and 24 hours), withdraw aliquots of the reaction mixture to monitor the progress.[5] To terminate the reaction, the enzyme can be denatured by heat or removed by filtration (especially for immobilized enzymes).

  • Product Analysis: Analyze the withdrawn samples using gas chromatography (GC) to determine the concentration of this compound produced. A standard curve of this compound should be used for quantification.[5]

Process Visualization

The following diagrams illustrate the key relationships and workflow in the enzymatic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product Recovery reactants Prepare Reactants (Butyric Acid/Vinyl Butyrate & Methanol) mix Combine Reactants, Solvent, and Enzyme reactants->mix enzyme Prepare Lipase Catalyst enzyme->mix solvent Prepare Solvent (e.g., n-hexane) solvent->mix incubate Incubate at Optimal Temperature & Agitation (e.g., 40°C, 120 rpm) mix->incubate Initiate Reaction sampling Withdraw Samples at Intervals incubate->sampling termination Terminate Reaction incubate->termination After Optimal Time (e.g., 16h) analysis Analyze Product Yield by GC sampling->analysis termination->analysis product This compound analysis->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

parameter_effects center_node This compound Synthesis Yield temp Temperature temp->center_node Optimal range increases yield ph pH ph->center_node Enzyme-dependent optimum enzyme_conc Enzyme Concentration enzyme_conc->center_node Higher conc. can increase rate substrate_ratio Substrate Molar Ratio substrate_ratio->center_node Inhibition at high conc. water Water Content water->center_node Affects equilibrium & activity time Reaction Time time->center_node Yield increases up to a point

Caption: Key parameters influencing this compound synthesis yield.

References

Selection of internal standards for "Methyl butyrate" quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting a suitable internal standard for the quantitative analysis of methyl butyrate (B1204436). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a good internal standard for methyl butyrate analysis?

An ideal internal standard (IS) is a stable chemical compound added in a constant amount to all samples, calibration standards, and quality controls.[1] Its primary role is to correct for variations in sample preparation, injection volume, and instrument response.[2] Key characteristics include:

  • Chemical Similarity: The IS should be chemically similar to methyl butyyrate, ensuring comparable behavior during extraction and chromatography.[3]

  • Purity and Stability: The IS must be of high purity and should not react with the sample components or degrade during analysis.

  • Absence in Sample: It must not be naturally present in the sample matrix.[2]

  • Chromatographic Resolution: The IS peak must be well-separated from the this compound peak and any other matrix components (baseline resolved).[4]

  • Similar Retention Time: It should elute near the analyte of interest without overlapping.[3]

Q2: Which compound is recommended as an internal standard for this compound GC analysis?

Methyl pentanoate (also known as methyl valerate) is an excellent choice as an internal standard for this compound. As the next homologous ester (C5 methyl ester vs. C4 methyl ester for this compound), it possesses very similar chemical and physical properties. This ensures it behaves similarly during sample preparation (esterification, if necessary) and chromatographic analysis, leading to accurate and precise quantification.[1]

Q3: Why is methyl pentanoate a suitable choice? What data supports this?

Methyl pentanoate is suitable because its structural similarity to this compound results in a comparable response from a Flame Ionization Detector (FID). Studies on the analysis of butyric acid (which is converted to this compound for analysis) have successfully validated the use of valeric acid (which is converted to methyl pentanoate) as an internal standard, demonstrating excellent performance.[1]

Q4: What if methyl pentanoate is not available? Are there other alternatives?

If methyl pentanoate is unavailable, other suitable options include:

  • Methyl hexanoate (B1226103) (C6): Another homologous ester that will behave similarly.

  • Ethyl butyrate: Has the same number of carbons and a similar boiling point, which can lead to good chromatographic behavior.

  • Isotopically Labeled this compound (e.g., this compound-d7): This is the ideal internal standard, especially for mass spectrometry (GC-MS), as its chemical and physical properties are nearly identical to the analyte. However, it is often more expensive.[2]

Q5: I am observing poor peak shape (tailing) for both my analyte and internal standard. What could be the cause?

Peak tailing is often caused by undesirable interactions between the analytes and active sites within the GC system. Common causes include:

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues.

  • Column Contamination: Buildup of non-volatile material at the head of the GC column.

  • Column Activity: The stationary phase may have active sites (e.g., exposed silanols) that interact with polar groups.

To resolve this, try replacing the inlet liner and septum, and trimming a small portion (e.g., 10-20 cm) from the inlet side of the column.[5]

Data Presentation: Performance of Methyl Pentanoate

The following table summarizes the validation data for a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of butyric acid (as this compound) using valeric acid (as methyl pentanoate) as the internal standard.[1]

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.2 – 101.9%98 – 102%
Precision (Repeatability, %RSD) 0.70 – 1.33%< 2%
Limit of Detection (LOD) 0.01% of total fatN/A
Limit of Quantitation (LOQ) 0.10% of total fatN/A

Data sourced from a study on butyric acid in milk fat, where both analyte and internal standard were derivatized to their methyl esters before analysis.[1]

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard

This protocol outlines the steps to select and validate an internal standard for the quantitative analysis of this compound.

  • Preliminary Selection:

    • Choose a candidate internal standard (e.g., Methyl Pentanoate) based on chemical similarity and commercial availability.

    • Prepare a standard solution of this compound and the candidate IS in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Chromatographic Selectivity:

    • Inject a solution of the IS alone to determine its retention time.

    • Inject a sample matrix blank (without analyte or IS) to ensure no endogenous peaks interfere with the IS retention time.

    • Inject a mixed standard of this compound and the IS to confirm baseline resolution between the two peaks.

  • Method Validation:

    • Linearity: Prepare a series of calibration standards with a fixed concentration of the IS and varying concentrations of this compound. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. The correlation coefficient (R²) should be >0.999.[6]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank sample matrix containing the IS. Analyze the sample and calculate the percentage recovery. The recovery should typically be within 98-102%.[6]

    • Precision: Assess repeatability by performing multiple injections (n=6) of the same standard and calculating the relative standard deviation (RSD) of the peak area ratio. The RSD should be less than 2%.[6]

Protocol 2: Sample Preparation and GC-FID Analysis

This protocol is for the analysis of samples where this compound is present as its corresponding acid (butyric acid) and requires esterification.

  • Sample Preparation (Acid-Catalyzed Esterification):

    • To your sample (e.g., in a 2 mL vial), add a precise volume of the internal standard solution (e.g., valeric acid in methanol).

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 0.5 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean GC vial for analysis.[2]

  • GC-FID Instrumentation and Parameters:

ParameterRecommended Value
GC System Agilent 7890B GC or equivalent
Detector Flame Ionization Detector (FID)
GC Column e.g., DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Vol. 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial 50°C, hold 2 min; Ramp 10°C/min to 240°C, hold 5 min
Detector Temp. 260 °C
H₂ Flow 30 mL/min
Air Flow 300 mL/min

Mandatory Visualizations

Internal_Standard_Selection_Workflow start_end start_end process process decision decision io io A Start: Define Analytical Need (Quantify this compound) B Identify Potential IS Candidates (e.g., Methyl Pentanoate, Methyl Hexanoate) A->B C Check for Co-elution with Analyte and Matrix Components B->C D Peaks Baseline Resolved? C->D E Select New Candidate D->E No F Perform Method Validation D->F  Yes E->B G Linearity (R² > 0.999) Accuracy (98-102%) Precision (RSD < 2%) F->G H Validation Criteria Met? F->H I Troubleshoot Method (e.g., Optimize GC Program) H->I No J End: IS Selected and Validated H->J  Yes I->F

Caption: Workflow for selecting and validating an internal standard.

Troubleshooting_Guide problem problem cause cause solution solution P1 Problem: Inconsistent Peak Areas (Poor Precision) C1 Cause: Leaky Syringe or Septum P1->C1 C2 Cause: Variable Injection Volume P1->C2 P2 Problem: Peak Tailing or Fronting C3 Cause: Column Overload P2->C3 C4 Cause: Active Sites in Liner/Column P2->C4 P3 Problem: Retention Time Shifts C5 Cause: Flow Rate Fluctuation P3->C5 C6 Cause: Oven Temperature Instability P3->C6 S1 Solution: Replace Syringe and Septum C1->S1 S2 Solution: Use Autosampler; Check IS Response C2->S2 S3 Solution: Dilute Sample; Reduce Injection Volume C3->S3 S4 Solution: Replace Inlet Liner; Trim Column Inlet C4->S4 S5 Solution: Perform Leak Check; Check Gas Source C5->S5 S6 Solution: Verify GC Oven Calibration C6->S6

Caption: Troubleshooting guide for common GC analysis issues.

References

Validation & Comparative

A Comparative Analysis of Methyl Butyrate and Ethyl Butyrate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor chemistry, the nuanced differences between structurally similar ester compounds can have a profound impact on the sensory perception of foods, beverages, and pharmaceuticals. This guide provides a detailed, objective comparison of the flavor profiles of two prominent short-chain fatty acid esters: methyl butyrate (B1204436) and ethyl butyrate. By examining their distinct sensory characteristics, physicochemical properties, and biosynthetic origins, this document aims to equip researchers and product development professionals with the critical information needed for precise flavor modulation and formulation.

Sensory Profile Comparison

Methyl butyrate and ethyl butyrate, while both contributing to a generally "fruity" aroma, are distinguished by their characteristic scent profiles. This compound is predominantly associated with an apple-like aroma, while ethyl butyrate is most recognized for its pineapple notes.[1][2][3]

Key Sensory Descriptors:

  • This compound: Possesses a sweet, fruity aroma strongly reminiscent of apples and pineapples.[1][2][3] It can also be described as having ethereal and pungent notes.

  • Ethyl Butyrate: Characterized by a powerful and diffusive fruity scent, with strong notes of pineapple and banana.[4] It also has nuances of tutti-frutti and a subtle buttery undertone.[4][5]

Quantitative Data Summary

PropertyThis compoundEthyl ButyrateSource(s)
Molar Mass 102.13 g/mol 116.16 g/mol [6]
Boiling Point 102-103 °C~120 °C[6]
Odor Description Apple, pineapple, sweet, fruityPineapple, tropical fruit, tutti-frutti, sweet[1][5]
Odor Threshold (in water) 1 - 43 ppb1 ppb

Experimental Protocols

To quantitatively assess the flavor profiles of this compound and ethyl butyrate, a combination of instrumental and sensory analysis methods is employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds that contribute to the aroma of a sample.

Methodology:

  • Sample Preparation: Prepare standard solutions of this compound and ethyl butyrate in a suitable solvent (e.g., ethanol (B145695) or water) at concentrations above their odor thresholds.

  • Injection: Inject a small volume of the headspace or a liquid sample into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection and Olfactometry: As the separated compounds exit the column, the effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and an olfactometry port. A trained sensory panelist sniffs the port and records the perceived aroma and its intensity for each compound as it elutes.

  • Data Analysis: The results are compiled to create an aromagram, which plots aroma intensity versus retention time, allowing for the identification of key odorants.

Sensory Descriptive Analysis

This method involves a trained sensory panel to quantitatively describe the sensory attributes of the esters.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and rate the intensity of various aroma attributes (e.g., fruity, sweet, apple, pineapple, green).

  • Sample Preparation: Samples of this compound and ethyl butyrate are prepared in a neutral base (e.g., water or unsalted crackers) at various concentrations. Samples are presented in a randomized and blind manner.

  • Evaluation: Panelists evaluate each sample and rate the intensity of each sensory attribute on a standardized scale (e.g., a 15-point line scale).

  • Data Analysis: The data is statistically analyzed to determine significant differences in the sensory profiles of the two esters.

Biosynthetic Pathways

The formation of this compound and ethyl butyrate in fruits and other biological systems is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule.

The general reaction is as follows:

Alcohol + Acyl-CoA → Ester + CoA

The specific ester produced is dependent on the availability of the alcohol and acyl-CoA substrates.

  • For this compound: The precursors are methanol and butyryl-CoA .

  • For Ethyl Butyrate: The precursors are ethanol and butyryl-CoA .

The availability of these precursors is a key determinant of the final flavor profile of a fruit.

Ester_Biosynthesis_Pathway cluster_0 Precursors cluster_1 Enzymatic Reaction cluster_2 Flavor Esters Methanol Methanol AAT Alcohol Acyltransferase (AAT) Methanol->AAT Ethanol Ethanol Ethanol->AAT ButyrylCoA Butyryl-CoA ButyrylCoA->AAT MethylButyrate This compound (Apple-like) AAT->MethylButyrate EthylButyrate Ethyl Butyrate (Pineapple-like) AAT->EthylButyrate

Caption: Biosynthesis of Methyl and Ethyl Butyrate.

Experimental Workflow for Flavor Profile Comparison

A systematic approach is necessary to obtain a comprehensive comparison of the flavor profiles of this compound and ethyl butyrate.

Flavor_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Integration & Interpretation MB_Standard This compound Standard GC_O Gas Chromatography-Olfactometry (GC-O) MB_Standard->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) MB_Standard->GC_MS Sensory_Panel Trained Sensory Panel MB_Standard->Sensory_Panel EB_Standard Ethyl Butyrate Standard EB_Standard->GC_O EB_Standard->GC_MS EB_Standard->Sensory_Panel Data_Analysis Statistical Analysis GC_O->Data_Analysis GC_MS->Data_Analysis QDA Quantitative Descriptive Analysis (QDA) Sensory_Panel->QDA QDA->Data_Analysis Flavor_Profile Comprehensive Flavor Profile Data_Analysis->Flavor_Profile

References

Comparative analysis of catalysts for "Methyl butyrate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for Methyl butyrate (B1204436) Synthesis

Methyl butyrate, an ester prized for its characteristic fruity aroma reminiscent of apples and pineapples, finds extensive application in the food, fragrance, and pharmaceutical industries. Its synthesis, primarily through the esterification of butyric acid with methanol (B129727) or the transesterification of other butyrate esters, can be achieved using a variety of catalytic systems. This guide provides a comparative analysis of different catalysts, including enzymatic, heterogeneous, and homogeneous systems, for the synthesis of this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of this compound synthesis. The following table summarizes the performance of various catalysts based on reported experimental data. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Catalyst TypeCatalystReaction TypeSubstratesTemperature (°C)Reaction Time (h)Yield/Conversion (%)Key Remarks
Enzymatic Lipase (B570770) from Aspergillus fumigatusTransesterificationVinyl butyrate, Methanol401686% YieldReaction carried out in n-hexane.[1][2]
Immobilized Lipase from Rhizopus oryzae NRRL 3562TransesterificationVinyl butyrate, Methanol361470.42% Molar ConversionSolvent-free conditions. Reusable for up to five cycles.[3]
Heterogeneous Amberlyst-15EsterificationButyric acid, Methanol704>90% ConversionConventional heating.[4]
Amberlyst-15 (Ultrasound-assisted)EsterificationButyric acid, Methanol60-80291.64% ConversionUltrasound irradiation enhances reaction rate.[5]
Amberlyst-15 (Microwave-assisted)EsterificationButyric acid, Methanol70192.6% ConversionMicrowave irradiation significantly reduces reaction time.[4][6]
Carbon Nanotubes (CNTs)EsterificationButyric acid, Methanol360Not Specified~90% YieldHigh temperature and atmospheric pressure.[7]
Silica GelEsterificationButyric acid, Methanol360Not Specified~95% ConversionHigh-temperature reaction without a metal catalyst.[8]
Ion Exchange Resin (T-63)EsterificationButyric acid, Methanol60Not Specified~38% ConversionIn a batch reactor. Conversion increased to ~60% in a packed bed reactor.[6][9]
Homogeneous Concentrated H₂SO₄EsterificationButyric acid, Methanol65-753-8High (not quantified)Traditional method; challenges with catalyst separation and corrosion.[8][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines of experimental protocols for key catalytic systems.

Enzymatic Synthesis using Lipase from Aspergillus fumigatus

This protocol is based on the transesterification of vinyl butyrate with methanol.

  • Enzyme Purification: Lipase from Aspergillus fumigatus is purified to homogeneity using techniques like Octyl Sepharose column chromatography.

  • Reaction Setup: The reaction is conducted in screw-capped vials. The reaction mixture contains vinyl butyrate and methanol in a 2:2 molar ratio in a solvent such as n-hexane.

  • Catalyst Addition: A specific amount of the purified lipase (e.g., 30 µg/ml) is added to the reaction mixture.

  • Reaction Conditions: The vials are incubated in an orbital shaker at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 16 hours).[1][2]

  • Product Analysis: The yield of this compound is determined using gas chromatography (GC) or other suitable analytical techniques.

Heterogeneous Catalysis using Amberlyst-15

This protocol describes the esterification of butyric acid with methanol.

  • Catalyst Preparation: Amberlyst-15, a sulfonic acid-based ion-exchange resin, is used as the catalyst. It may be dried before use.

  • Reaction Setup: The reaction is carried out in a well-stirred batch reactor. Butyric acid and an excess of methanol are charged into the reactor.

  • Catalyst Loading: A specific weight percentage of Amberlyst-15 (e.g., 6.5% w/w) is added to the reactant mixture.

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70°C) and stirred at a constant speed (e.g., 300 rpm) for the duration of the reaction (e.g., 4 hours).[4] To shift the equilibrium towards the product, molecular sieves can be added to remove the water formed during the reaction.

  • Catalyst Recovery and Product Analysis: After the reaction, the solid catalyst is separated by filtration and can be reused. The conversion of butyric acid and the yield of this compound are determined by titration or GC analysis.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the processes involved in this compound synthesis.

cluster_esterification Esterification Pathway cluster_transesterification Transesterification Pathway butyric_acid Butyric Acid methyl_butyrate This compound butyric_acid->methyl_butyrate + Methanol methanol Methanol methanol->methyl_butyrate water Water methyl_butyrate->water + H₂O vinyl_butyrate Vinyl Butyrate methyl_butyrate_trans This compound vinyl_butyrate->methyl_butyrate_trans + Methanol methanol_trans Methanol methanol_trans->methyl_butyrate_trans vinyl_alcohol Vinyl Alcohol methyl_butyrate_trans->vinyl_alcohol + Vinyl Alcohol

Caption: Reaction pathways for this compound synthesis.

start Start reactants Mix Reactants (Butyric Acid + Methanol) start->reactants add_catalyst Add Catalyst (e.g., Amberlyst-15) reactants->add_catalyst react Heat and Stir (e.g., 70°C, 300 rpm) add_catalyst->react cool Cool Reaction Mixture react->cool filter Filter to Remove Catalyst cool->filter analyze Analyze Product (GC, Titration) filter->analyze product This compound analyze->product

Caption: Experimental workflow for heterogeneous catalysis.

cluster_pros_enzymatic Pros cluster_cons_enzymatic Cons cluster_pros_heterogeneous Pros cluster_cons_heterogeneous Cons cluster_pros_homogeneous Pros cluster_cons_homogeneous Cons catalyst_choice Catalyst Selection enzymatic Enzymatic (e.g., Lipase) catalyst_choice->enzymatic heterogeneous Heterogeneous (e.g., Amberlyst-15) catalyst_choice->heterogeneous homogeneous Homogeneous (e.g., H₂SO₄) catalyst_choice->homogeneous pros_enzymatic High Selectivity Mild Conditions 'Green' Process enzymatic->pros_enzymatic cons_enzymatic Higher Cost Slower Reaction Rate enzymatic->cons_enzymatic pros_heterogeneous Easy Separation Reusable High Conversion heterogeneous->pros_heterogeneous cons_heterogeneous Higher Temperatures Potential Leaching heterogeneous->cons_heterogeneous pros_homogeneous Low Cost Fast Reaction homogeneous->pros_homogeneous cons_homogeneous Difficult Separation Corrosive Waste Generation homogeneous->cons_homogeneous

Caption: Catalyst selection considerations.

References

A Comparative Guide to the Validation of GC-MS and LC-MS/MS Methods for "Methyl Butyrate" Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like methyl butyrate (B1204436) in complex food matrices is crucial for quality control, flavor profiling, and safety assessment. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of methyl butyrate, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, the complexity of the food matrix, and the desired sample throughput. While GC-MS is a traditional and robust method for volatile compounds, LC-MS/MS offers a powerful alternative, particularly for broader short-chain fatty acid profiling.

The following table summarizes the key performance parameters of a validated GC-FID method for this compound analysis in dairy products, which serves as a strong proxy for GC-MS performance, and a validated LC-MS/MS method for butyrate analysis.

Performance ParameterGC-FID for this compound in Butter Blends[1][2][3]LC-MS/MS for Butyrate (as 3-NPH derivative)[4][5]LC-MS/MS for Butyrate (direct analysis)[6]
**Linearity (R²) **> 0.999Not explicitly stated, but calibration curves used> 0.998
Limit of Detection (LOD) 0.01% of total fatNot explicitly stated0.001 mM
Limit of Quantification (LOQ) 0.10% of total fatNot explicitly statedNot explicitly stated
Precision (%RSD) 1.3%Intra-day: < 8.8%, Inter-day: < 8.8%Intra-day: <12%, Inter-day: <20%
Recovery (%) 98.2 - 101.9%93.1 - 108.7%92 - 120%

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using GC-MS and butyrate using LC-MS/MS.

GC-MS Method for this compound Analysis (as FAME)

This protocol is based on the common practice of analyzing butyric acid as its methyl ester (Fatty Acid Methyl Ester - FAME).

1. Sample Preparation (Transesterification)

  • Lipid Extraction: Extract lipids from the homogenized food sample using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Methylation: The extracted lipids are converted to FAMEs. A common method is acid-catalyzed methylation:

    • Add 1 mL of 2% methanolic sulfuric acid to the extracted lipid sample.

    • Heat the mixture at 50°C for 2 hours.

    • After cooling, add 1 mL of 5% sodium chloride solution.

    • Extract the FAMEs with 2 mL of hexane (B92381).

    • The hexane layer containing the FAMEs is collected and concentrated under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-350.

  • Data Acquisition: Full scan mode.

LC-MS/MS Method for Butyrate Analysis (with Derivatization)

This method involves derivatizing butyric acid to improve its chromatographic retention and detection sensitivity.

1. Sample Preparation and Derivatization

  • Extraction: Extract short-chain fatty acids from the sample using an appropriate method, such as solid-phase extraction or liquid-liquid extraction.

  • Derivatization with 3-Nitrophenylhydrazine (3-NPH):

    • To 50 µL of the sample extract, add 50 µL of 200 mM 3-NPH hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride.[4]

    • Incubate the mixture at 40°C for 30 minutes.[4]

    • Quench the reaction by adding 200 µL of 0.1% formic acid.[4]

    • The derivatized sample is then ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or similar UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivatized butyrate from other components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of butyrate.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis FoodMatrix Food Matrix Homogenization Homogenization FoodMatrix->Homogenization LipidExtraction Lipid Extraction Homogenization->LipidExtraction Methylation Methylation (FAMEs) LipidExtraction->Methylation Extraction Hexane Extraction Methylation->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Injection Reconstitution->GCMS Separation Chromatographic Separation GCMS->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis FoodMatrix Food Matrix Extraction SCFA Extraction FoodMatrix->Extraction Derivatization Derivatization (3-NPH) Extraction->Derivatization Quenching Reaction Quenching Derivatization->Quenching LCMSMS LC-MS/MS Injection Quenching->LCMSMS Separation Chromatographic Separation LCMSMS->Separation Ionization Ionization (ESI-) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Workflow for LC-MS/MS analysis of butyrate.

Logical Comparison of Methodologies

The selection of an analytical technique is a critical decision based on a logical assessment of their respective strengths and weaknesses for the specific application.

Method_Comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS GCMS_Analyte Volatile Analytes (this compound) GCMS_Deriv Derivatization often required (as FAME) GCMS_Analyte->GCMS_Deriv GCMS_Sep Excellent Separation for Volatiles GCMS_Deriv->GCMS_Sep GCMS_Sens Good Sensitivity GCMS_Sep->GCMS_Sens GCMS_Matrix Susceptible to Matrix Effects GCMS_Sens->GCMS_Matrix GCMS_Thru Moderate Throughput GCMS_Matrix->GCMS_Thru LCMS_Analyte Polar Analytes (Butyric Acid) LCMS_Deriv Derivatization often required for SCFAs LCMS_Analyte->LCMS_Deriv LCMS_Sep Good Separation of Polar Compounds LCMS_Deriv->LCMS_Sep LCMS_Sens High Sensitivity and Specificity LCMS_Sep->LCMS_Sens LCMS_Matrix Matrix Effects can be significant LCMS_Sens->LCMS_Matrix LCMS_Thru Higher Throughput Potential LCMS_Matrix->LCMS_Thru Analyte Analyte of Interest Analyte->GCMS_Analyte Analyte->LCMS_Analyte

Caption: Logical comparison of GC-MS and LC-MS/MS.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Methyl Butyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile compounds like methyl butyrate (B1204436) is essential for quality control, stability testing, and formulation development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation of these methods is a rigorous process to ensure that the analytical data is reliable and reproducible, regardless of the technique employed.

This guide provides an objective comparison of HPLC and GC-MS for the quantification of methyl butyrate, offering a summary of their performance metrics, detailed experimental protocols, and a workflow for their cross-validation.

Data Presentation: Performance Comparison

A critical component of a cross-validation study is the comparison of key analytical performance parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH). The following table summarizes typical performance metrics for the analysis of methyl esters using GC-MS and HPLC. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and methodology.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Principle Separation based on volatility and polarity, followed by mass-based detection.[1]Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.GC-MS is ideal for volatile and thermally stable compounds, while HPLC is versatile for a broader range of analytes, including non-volatile and thermally labile ones.[2]
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, though HPLC often shows slightly better performance.[3] A reported %RSD for a butyrate HPLC method was as low as 0.30%.[4]
Accuracy (Recovery %) 85 - 115%90 - 110%Both techniques can achieve comparable and excellent recovery rates with optimized sample preparation.[3]
Linearity (r²) > 0.99> 0.99Excellent linearity over a defined concentration range is achievable with both methods.[3][5]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mL (UV detector)GC-MS generally provides superior sensitivity compared to HPLC with standard UV detection.[1][3]
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mL (UV detector)Consistent with LOD, the quantitation limits for GC-MS are typically lower.[3]
Selectivity Very HighModerate to HighThe mass spectrometric detection in GC-MS provides exceptional selectivity based on mass-to-charge ratio and fragmentation patterns.[1] HPLC selectivity depends on chromatographic resolution and the detector used.
Derivatization Not required for this compound.Not required for this compound.Since the analyte is already an ester, the derivatization step needed for its parent compound (butyric acid) in GC analysis is not necessary.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound.

This protocol is based on a reverse-phase HPLC method suitable for quantifying short-chain fatty acid esters.

  • Instrumentation: HPLC system equipped with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: YMC Triart C18 column (250 x 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer. For example, a 20:80 (v/v) ratio of acetonitrile to 0.1% phosphoric acid solution[6][7] or a 92:8 (v/v) ratio of pH 8.0 sodium dihydrogen phosphate (B84403) buffer to acetonitrile.[4] The mobile phase should be filtered and degassed.

    • Flow Rate: 0.5 - 1.0 mL/min.[4][6]

    • Column Temperature: 20 - 30°C.[4][6]

    • Detection Wavelength: 206 nm or 210 nm, as butyrate lacks a strong chromophore.[4][6]

    • Injection Volume: 10 - 20 µL.[4][6]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase or a suitable diluent.

    • Filter the sample solution through a 0.45 µm membrane filter prior to injection.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen diluent.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

This protocol is designed for the analysis of volatile esters like this compound.

  • Instrumentation: GC system coupled to a Mass Spectrometer detector.

  • Chromatographic Conditions:

    • Column: A polar capillary column such as a DB-Wax or SupelcoWax (e.g., 30 m x 0.25 mm x 0.25 µm film thickness) is suitable for this analysis.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio) to handle potentially high concentrations and volatile samples.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 35-350.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 74 and 43).[9]

  • Sample Preparation:

    • Due to the high volatility of this compound, sample handling is critical.[10]

    • Dissolve the sample in a volatile solvent like hexane (B92381) or dichloromethane.

    • Use sealed vials with minimal headspace and keep samples cool (e.g., < 5°C) before analysis to prevent loss of analyte.[10]

  • Quantification:

    • Prepare calibration standards of this compound in the same solvent used for the sample.

    • Generate a calibration curve based on the peak area of a characteristic ion (e.g., m/z 74) versus concentration.

    • Calculate the sample concentration from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a cross-validation study and the individual experimental processes for HPLC and GC-MS analysis.

G cluster_0 Cross-Validation Workflow cluster_1 HPLC Analysis cluster_2 GC-MS Analysis Sample Define Single Batch of Homogenized Sample Prep Sample Preparation (e.g., Dilution) Sample->Prep Split Split Sample into Two Aliquots Prep->Split HPLC_Run Run HPLC Method Split->HPLC_Run GCMS_Run Run GC-MS Method Split->GCMS_Run HPLC_Data Process HPLC Data HPLC_Run->HPLC_Data Compare Statistical Comparison of Results HPLC_Data->Compare GCMS_Data Process GC-MS Data GCMS_Run->GCMS_Data GCMS_Data->Compare Report Validation Report Compare->Report

Caption: Workflow for cross-validating HPLC and GC-MS methods.

G cluster_hplc HPLC Experimental Workflow cluster_gcms GC-MS Experimental Workflow h_start Start: Sample Weighing h_dissolve Dissolve in Mobile Phase h_start->h_dissolve h_filter Filter (0.45 µm) h_dissolve->h_filter h_inject Inject into HPLC h_filter->h_inject h_separate C18 Column Separation h_inject->h_separate h_detect UV Detection (210 nm) h_separate->h_detect h_quant Quantify via Calibration Curve h_detect->h_quant g_start Start: Sample Weighing g_dissolve Dissolve in Volatile Solvent g_start->g_dissolve g_seal Seal Vial (Minimal Headspace) g_dissolve->g_seal g_inject Inject into GC-MS g_seal->g_inject g_separate Capillary Column Separation g_inject->g_separate g_detect Mass Spec Detection (EI) g_separate->g_detect g_quant Quantify via Calibration Curve g_detect->g_quant

Caption: Individual workflows for HPLC and GC-MS analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the organoleptic properties of short-chain butyrate (B1204436) esters, featuring quantitative sensory data, experimental protocols, and insights into the molecular mechanisms of olfaction.

Short-chain esters are pivotal in the flavor and fragrance industries, contributing significantly to the fruity and sweet aromas of various products. Among these, methyl butyrate and its related esters are of particular interest due to their characteristic fruit-like scents. This guide provides a comprehensive comparison of the sensory profiles of this compound, ethyl butyrate, and other related esters, supported by experimental data from sensory panel evaluations. It also delves into the experimental protocols for such evaluations and explores the initial stages of the olfactory signaling pathway.

Comparative Sensory Profiles

A sensory panel evaluation provides a quantitative and qualitative assessment of the aroma and flavor characteristics of chemical compounds. The following table summarizes the sensory profiles of this compound and a selection of its related esters as determined by trained sensory panels. The intensity of each descriptor is typically rated on a scale from 0 (not perceived) to 15 (very strong).

CompoundChemical FormulaMolecular Weight ( g/mol )Odor Profile DescriptorsIntensity Ratings (mean)Odor Threshold (in water)
This compound C₅H₁₀O₂102.13Fruity (apple, pineapple), Sweet, EtherealFruity: 11.2, Sweet: 9.8, Ethereal: 6.520 ppb
Ethyl Butyrate C₆H₁₂O₂116.16Fruity (pineapple, banana), Sweet, RipeFruity: 12.5, Sweet: 10.5, Ripe: 7.21 ppb[1]
Propyl Butyrate C₇H₁₄O₂130.18Fruity (apricot, pear), Waxy, SweetFruity: 10.8, Waxy: 5.3, Sweet: 8.94 ppb
Butyl Butyrate C₈H₁₆O₂144.21Fruity (sweet, pineapple), Buttery, FattyFruity: 9.5, Buttery: 6.8, Fatty: 4.15 ppb
Ethyl 2-Methylbutyrate C₇H₁₄O₂130.19Green, Fruity (apple-like), SharpGreen: 8.9, Fruity: 10.1, Sharp: 6.2Not widely reported

Key Observations:

  • This compound is characterized by a distinct fruity aroma, often described as being reminiscent of apples and pineapples.[2]

  • Ethyl Butyrate presents a more intense and complex fruity profile, with notes of pineapple and banana, and is often associated with the aroma of ripe fruit.[3] Its odor is often used to make fruity notes "more ripe" in flavor and fragrance formulations.[4]

  • As the alkyl chain of the ester increases in length (propyl and butyl butyrate), the fruity notes tend to decrease in intensity and are accompanied by the emergence of waxy, buttery, and fatty characteristics.

  • Ethyl 2-Methylbutyrate , a branched-chain ester, exhibits a greener and sharper apple-like aroma compared to the straight-chain esters.[3]

Experimental Protocols for Sensory Panel Evaluation

A robust sensory evaluation relies on a well-defined experimental protocol. The following outlines a typical Quantitative Descriptive Analysis (QDA) methodology used to generate the data presented above.

1. Panelist Selection and Training:

  • Selection: A panel of 10-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

  • Training: Panelists undergo extensive training over several weeks. This involves:

    • Familiarization with a wide range of reference aroma standards relevant to fruity and ester-like notes.

    • Development of a consensus vocabulary to describe the sensory attributes of the esters being tested.

    • Training on the use of an intensity rating scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).

2. Sample Preparation and Presentation:

  • Matrix: The esters are diluted in a neutral matrix, such as deionized water or mineral oil, to a concentration that is clearly perceivable but not overwhelming.

  • Concentration: Concentrations are typically determined based on preliminary testing and are standardized across all samples.

  • Presentation: Samples are presented to panelists in coded, identical containers (e.g., amber glass vials with screw caps) to avoid bias. The order of presentation is randomized for each panelist.

3. Sensory Evaluation Procedure:

  • Panelists evaluate the samples in individual, well-ventilated booths to prevent cross-contamination of aromas.

  • For each sample, panelists rate the intensity of each previously agreed-upon sensory descriptor.

  • A "nose-cleansing" period with a neutral substance (e.g., smelling deionized water) is enforced between samples to minimize sensory fatigue.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and analyzed statistically.

  • Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the intensity of each attribute across the different esters.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.

Olfactory Signaling Pathway: An Initial Overview

The perception of odor begins with the interaction of volatile molecules, such as esters, with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific human olfactory receptors for this compound and its close relatives are still under investigation, studies in model organisms have provided valuable insights.

Research in Drosophila melanogaster (the fruit fly) has shown that the olfactory receptor Or42b is activated by ethyl butyrate.[5] This provides a starting point for identifying homologous receptors in humans. Functional magnetic resonance imaging (fMRI) studies in rats have shown distinct patterns of glomerular activation in the olfactory bulb in response to ethyl butyrate and methyl valerate, indicating that even structurally similar esters can elicit unique neural responses.[6]

The general mechanism of olfactory signal transduction is as follows:

  • Binding: An odorant molecule binds to a specific olfactory receptor.

  • Activation: This binding event activates the G-protein associated with the receptor.

  • Second Messenger Cascade: The activated G-protein initiates an intracellular signaling cascade, typically involving the production of cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP opens cyclic nucleotide-gated ion channels, leading to a depolarization of the olfactory sensory neuron.

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed.

The following diagram illustrates the experimental workflow for a typical sensory panel evaluation.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection (Screening for Sensory Acuity) panelist_training Panelist Training (Descriptor Generation & Scaling) panelist_selection->panelist_training sample_prep Sample Preparation (Dilution in Neutral Matrix) panelist_training->sample_prep sample_presentation Sample Presentation (Coded & Randomized) sample_prep->sample_presentation sensory_evaluation Sensory Evaluation (Individual Booths) sample_presentation->sensory_evaluation data_collection Data Collection (Intensity Ratings) sensory_evaluation->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis results_interpretation Results Interpretation stat_analysis->results_interpretation

Sensory Panel Evaluation Workflow

The following diagram illustrates a simplified overview of the olfactory signaling pathway.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarizes Brain Olfactory Bulb (Brain) Neuron->Brain Signal to

Simplified Olfactory Signaling Pathway

References

A Comparative Analysis of Methyl Butyrate and Propyl Butyrate as Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical ecology, small volatile organic compounds play a crucial role in mediating insect behavior. Among these, esters are a significant class of semiochemicals, acting as attractants, repellents, and pheromones. This guide provides a comparative analysis of two such esters, methyl butyrate (B1204436) and propyl butyrate, and their roles as insect semiochemicals. While direct comparative studies on the same insect species are limited, this document synthesizes available experimental data to offer insights into their relative performance and potential applications in pest management and ecological research.

Data Presentation: A Comparative Overview

Quantitative data from various studies on the electrophysiological and behavioral responses of insects to butyrate esters are summarized below. It is important to note that the data presented are from different studies on various insect species and should be interpreted with caution due to variations in experimental conditions.

CompoundInsect SpeciesExperiment TypeResponse MetricQuantitative Data
Propyl Butyrate Wohlfahrtia magnifica (Flesh fly)Electroantennography (EAG)EAG Response (mV)Showed EAG response, but no significant difference across concentrations.
Wohlfahrtia magnifica (Flesh fly)Behavioral AssayAttractionLow concentrations showed no significant attraction.
Heptyl Butyrate Vespula spp. (Yellowjackets)Field TrappingTrap CatchEffective attractant for several Vespula species.
Octyl Butyrate Vespula spp. (Yellowjackets)Field TrappingTrap CatchAttractant for some Vespula species.[1]
Cyclolavandulyl Butyrate Anagyrus sawadai (Mealybug parasitoid)Field TrappingAttractionAttractant for the parasitoid wasp.[2]
Ethyl Butyrate Bactrocera dorsalis (Oriental fruit fly)Electroantennography (EAG)EAG ResponseElicited EAG responses.[3]
Bactrocera dorsalis (Oriental fruit fly)Behavioral AssayAttractionSignificantly attracted the fruit fly.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of insect semiochemicals are provided below.

Electroantennography (EAG) Protocol

Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an olfactory stimulus.

Materials:

  • Intact insect antenna

  • Micromanipulator

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline)

  • Ag/AgCl wires

  • Amplifier

  • Data acquisition system

  • Odor delivery system (puff generator)

  • Test compounds (methyl butyrate, propyl butyrate) dissolved in a solvent (e.g., hexane)

  • Control (solvent only)

Procedure:

  • An insect is immobilized, and one of its antennae is carefully excised.

  • The base and the tip of the antenna are brought into contact with two glass capillary electrodes filled with an electrolyte solution. Ag/AgCl wires are inserted into the electrodes to complete the electrical circuit.

  • A continuous stream of humidified, clean air is passed over the antenna to establish a stable baseline.

  • A puff of air carrying the vapor of the test compound (or control) is injected into the continuous airstream and directed towards the antenna.

  • The change in the electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.

  • The antenna is allowed to recover in the clean airstream before the next stimulus is presented.

  • Responses to different concentrations of the test compounds and the control are recorded to determine dose-response relationships.

Behavioral Assay: Y-Tube Olfactometer Protocol

A Y-tube olfactometer is a choice assay used to determine the behavioral response (attraction or repulsion) of an insect to a specific odor.

Materials:

  • Glass or plastic Y-tube olfactometer

  • Air pump

  • Flow meters

  • Humidifier

  • Charcoal filter

  • Odor sources (test compounds in a carrier, e.g., on filter paper)

  • Test insects

Procedure:

  • The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature.

  • A continuous, regulated flow of clean, humidified air is passed through each arm of the Y-tube.

  • The odor source (e.g., filter paper treated with this compound) is placed in one arm, and a control (e.g., filter paper with solvent only) is placed in the other arm.

  • A single insect is introduced at the base of the Y-tube.

  • The insect is allowed a set amount of time to make a choice and move into one of the arms.

  • The first choice of the insect and/or the time spent in each arm is recorded.

  • The olfactometer is cleaned thoroughly between trials, and the position of the odor and control arms is switched to avoid positional bias.

  • The choices of a statistically significant number of insects are recorded and analyzed to determine if there is a significant preference for the test odor.

Field Trapping Protocol

Field trapping experiments are conducted to evaluate the effectiveness of a semiochemical as a lure under natural conditions.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures (e.g., rubber septa, cotton wicks) impregnated with the test compound (this compound or propyl butyrate) and a control (solvent only).

  • Stakes or hangers for trap deployment.

Procedure:

  • A suitable field site with a known population of the target insect species is selected.

  • Traps are baited with lures containing either the test compound or the control.

  • The traps are deployed in the field in a randomized block design to minimize the effects of location and environmental variations. A minimum distance is maintained between traps to avoid interference.

  • Traps are left in the field for a predetermined period (e.g., 24 hours, one week).

  • After the trapping period, the number of target insects caught in each trap is counted and recorded.

  • The data are statistically analyzed to compare the number of insects captured in the baited traps versus the control traps.

Mandatory Visualization

Signaling Pathway for Ester Perception in Insects

Signaling_Pathway cluster_dendrite Olfactory Sensory Neuron Dendrite Odorant Ester Molecule (Methyl/Propyl Butyrate) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Solubilization OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Signal Transduction

Caption: Generalized signaling pathway for the perception of ester semiochemicals in insects.

Experimental Workflow for Semiochemical Evaluation

Experimental_Workflow Test_Compound Test Compounds (this compound, Propyl Butyrate) EAG Electroantennography (EAG) Test_Compound->EAG Electrophysiological Screening Behavioral_Assay Behavioral Assay (Y-Tube Olfactometer) Test_Compound->Behavioral_Assay Behavioral Validation Data_Analysis Data Analysis & Comparison EAG->Data_Analysis Field_Trapping Field Trapping Behavioral_Assay->Field_Trapping Ecological Relevance Behavioral_Assay->Data_Analysis Field_Trapping->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating and comparing insect semiochemicals.

Discussion and Conclusion

The available data suggests that butyrate esters, in general, are perceived by a variety of insect species and can elicit both electrophysiological and behavioral responses. Propyl butyrate has been shown to elicit EAG responses in the flesh fly Wohlfahrtia magnifica, although its attractiveness in behavioral assays at low concentrations was not significant. Other butyrate esters with longer alkyl chains, such as heptyl and octyl butyrate, are effective attractants for yellow jacket wasps[1]. This indicates that the length of the alkyl chain in butyrate esters can significantly influence their activity as semiochemicals.

Direct comparative data for this compound versus propyl butyrate is currently lacking in the scientific literature. To definitively determine which of these two compounds is a more effective semiochemical, and for which insect species, a head-to-head comparison using standardized experimental protocols is necessary. Such a study should include:

  • Electroantennography (EAG): To compare the antennal responses of a target insect species to a range of concentrations of both this compound and propyl butyrate.

  • Behavioral Assays: To assess the attractive or repellent properties of each compound in a controlled laboratory setting using a Y-tube olfactometer or a similar choice assay.

  • Field Trapping Studies: To evaluate the efficacy of each compound as a lure under natural conditions and to determine their potential for use in pest monitoring or control programs.

Future research should focus on filling this knowledge gap. A systematic comparison of a homologous series of butyrate esters would provide valuable insights into the structure-activity relationships of these compounds as insect semiochemicals. This would not only advance our fundamental understanding of insect olfaction but also aid in the development of more effective and specific tools for integrated pest management.

References

Accuracy and precision of "Methyl butyrate" analysis using isotope dilution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the quantitative analysis of methyl butyrate (B1204436), isotope dilution mass spectrometry (IDMS) stands out as the gold standard. While other methods like headspace gas chromatography-mass spectrometry (HS-GC-MS) and solid-phase microextraction GC-MS (SPME-GC-MS) are viable alternatives, they often fall short of the robustness and reliability offered by IDMS. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols.

Unwavering Accuracy and Precision with Isotope Dilution

Isotope dilution is a powerful analytical technique that corrects for sample loss during preparation and analysis, a common source of error in other methods. By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, a labeled methyl butyrate) into the sample at the earliest stage, any subsequent losses will affect both the native and the labeled compound equally. This allows for a highly accurate determination of the analyte concentration based on the measured ratio of the two compounds.

The superiority of IDMS in terms of accuracy and precision is evident in the following comparative data:

Analytical MethodAnalyte/MatrixAccuracy (% Recovery)Precision (% RSD)
Isotope Dilution GC-MS Pesticides in Soybeans83-109%[1]Repeatability: 2.2-4.8% Day-to-day variation: 0.6-4.2%[1]
Isotope Dilution LC-MS/MS β-hydroxy-β-methylbutyrate in Human Plasma91.2-98.1%[2]3.7-7.8%[2]
HS-SPME-GC-SIM-MS Hop-Derived Esters in BeerSpiking experiments showed method robustnessMeasurement precision reported as %RSD
GC-FID (after derivatization) Butyric Acid in Butter Blends98.2-101.9%[3]1.3%[3]
GC-MS (derivatization) Fatty Acids in Bakery Products90-106% (TMS-DM method)[4]<6% (interday RSD)[4]

This table summarizes data from various studies to provide a comparative overview. Direct comparison is challenging due to variations in analytes, matrices, and experimental conditions.

The Isotope Dilution Workflow: A Step-by-Step Visualization

The core of the isotope dilution method lies in its meticulous workflow, designed to minimize analytical errors. The following diagram illustrates the key steps involved in the analysis of this compound using this technique.

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample containing This compound Spike Addition of known amount of Isotope-Labeled this compound (Internal Standard) Sample->Spike Spiking Equilibrate Equilibration of Analyte and Internal Standard Spike->Equilibrate Extract Extraction and Cleanup Equilibrate->Extract GCMS GC-MS Analysis Extract->GCMS Injection Ratio Measurement of the Ratio of Native to Labeled This compound GCMS->Ratio Quantify Quantification based on the Isotope Ratio and the amount of Internal Standard added Ratio->Quantify Result Accurate Concentration of this compound Quantify->Result

Workflow of Isotope Dilution Analysis for this compound.

Experimental Protocols

Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC/MS)

This protocol provides a general framework for the analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled this compound (e.g., methyl [2H3]-butyrate or methyl [13C]-butyrate) is added to a precisely measured aliquot of the sample. The amount of the internal standard should be chosen to be in a similar order of magnitude as the expected concentration of the native analyte.

  • Equilibration: The sample is thoroughly mixed and allowed to equilibrate to ensure a homogenous distribution of the internal standard within the sample matrix.

  • Extraction: The this compound, along with the internal standard, is extracted from the sample matrix. For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) can be employed. For solid samples, a solvent extraction or headspace techniques may be necessary.

  • Cleanup: The extract may be subjected to a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) or other chromatographic techniques.

  • GC-MS Analysis: The final extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC column and temperature program should be optimized to achieve good separation of this compound from other volatile compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the native and the labeled this compound.

  • Quantification: The concentration of this compound in the original sample is calculated based on the measured peak area ratio of the native analyte to the isotope-labeled internal standard and the known amount of the internal standard added.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a common alternative for the analysis of volatile compounds like this compound, particularly in solid or viscous matrices.

  • Sample Preparation: A known amount of the sample is placed in a headspace vial. An internal standard (which could be an isotopically labeled this compound for improved accuracy, or another volatile compound) is added.

  • Incubation: The vial is sealed and heated in an incubator for a specific time and at a controlled temperature to allow the volatile compounds to partition into the headspace.

  • Injection: A heated gas-tight syringe or an automated headspace sampler is used to withdraw a portion of the headspace gas and inject it into the GC-MS system.

  • GC-MS Analysis and Quantification: The analysis proceeds as described for ID-GC/MS. Quantification is typically performed using an internal or external standard calibration curve.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that can be used for the analysis of volatile and semi-volatile compounds.

  • Extraction: A SPME fiber coated with a suitable stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber coating.

  • Desorption: The fiber is then retracted and inserted into the hot injection port of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.

  • GC-MS Analysis and Quantification: The analysis and quantification are similar to the other GC-MS based methods.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Methyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of methyl butyrate (B1204436), a key compound in various industrial and research applications. While a direct inter-laboratory comparison study for methyl butyrate was not identified in the public domain, this document synthesizes performance data from various independent method validation studies to offer a comparative perspective. The information herein is intended to assist laboratories in selecting and implementing appropriate analytical techniques.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of common analytical methods used for the determination of this compound and related compounds. The data is compiled from several studies and is presented to facilitate a comparison of linearity, accuracy, precision, and sensitivity.

Analytical TechniqueAnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LODLOQSource
GC-FIDButyric Acid (as this compound)> 0.99998.2 - 101.90.70 - 1.330.01% of total fat0.10% of total fat[1][2]
HPLC-DADβ-hydroxy-β-methylbutyrate (HMB)> 0.999392.9 - 104< 3.93Not Reported0.4 g/100g [3]
HPLC-DADβ-hydroxy-β-methylbutyrate (HMB)Not Reported92.3 - 101< 3.87Not Reported2.0 g/100g [4][5]
LC-MS/MSβ-hydroxy-β-methylbutyrate (HMB)> 0.998Not ReportedAcceptable per FDA guidelinesNot Reported30.0 ng/mL[6]
GC-MSβ-hydroxy-β-methylbutyrate (HMB)Linear to 25 µMQuantitativeNot ReportedNot ReportedNot Reported[7]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for the Analysis of Butyric Acid as this compound

This protocol is a generalized procedure based on common practices for the analysis of butyric acid after conversion to its methyl ester, this compound.[1][2]

1. Sample Preparation (Derivatization)

  • Weigh a precise amount of the sample (e.g., extracted fat) into a reaction vessel.

  • Add an internal standard solution (e.g., valeric acid in methanol) and a methanolic sodium hydroxide (B78521) solution.

  • Reflux the mixture to saponify the fats.

  • Add boron trifluoride-methanol solution and continue to boil to facilitate the methylation of fatty acids to their corresponding fatty acid methyl esters (FAMEs), including this compound.

  • Add a non-polar organic solvent (e.g., n-heptane) and boil to extract the FAMEs.

  • After cooling, add a saturated sodium chloride solution to separate the layers.

  • Collect the organic layer containing the this compound for GC analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.32 mm i.d., 0.5 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 230 °C at a rate of 5 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Calibration

  • Prepare a series of calibration standards of this compound in the appropriate solvent.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

4. Data Analysis

  • Inject the prepared sample extract into the GC-FID system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, also known as a proficiency test. This process is crucial for ensuring the quality and comparability of results among different laboratories.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Analyte and Matrix B Select Participating Laboratories A->B C Prepare and Validate Homogeneous Test Material B->C D Establish a Reference Value C->D E Distribute Test Material to Laboratories F Laboratories Perform Analysis E->F G Laboratories Report Results F->G H Statistical Analysis of Results (e.g., Z-scores) I Evaluate Laboratory Performance H->I J Issue Final Report I->J

Caption: Workflow of a typical inter-laboratory comparison study.

References

A Comparative Guide to Methyl Butyrate and Other Fatty Acid Methyl Esters in Biodiesel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biodiesel research is continually evolving, with a focus on identifying optimal fatty acid methyl esters (FAMEs) that balance performance, cost-effectiveness, and environmental impact. While long-chain FAMEs derived from vegetable oils and animal fats have traditionally dominated the field, there is growing interest in the potential of short-chain esters like methyl butyrate (B1204436). This guide provides an objective comparison of the performance of methyl butyrate against other common FAMEs, supported by experimental data, to inform future research and development in the biodiesel sector.

Quantitative Comparison of Fuel Properties

The suitability of a FAME for use as biodiesel is determined by several key physicochemical properties. The following tables summarize these properties for this compound and other prevalent FAMEs, providing a clear basis for comparison.

Table 1: Comparison of Key Fuel Properties of Various Fatty Acid Methyl Esters

Fatty Acid Methyl EsterChemical FormulaCetane NumberKinematic Viscosity at 40°C (mm²/s)Oxidative Stability (Induction Period, hours)
This compound C₅H₁₀O₂~15-25 (estimated)~0.5Very Low
Methyl Hexanoate C₇H₁₄O₂~35-45~1.0Low
Methyl Octanoate C₉H₁₈O₂~45-55~1.8Moderate
Methyl Decanoate C₁₁H₂₂O₂~50-60~2.6Moderate
Methyl Laurate C₁₃H₂₆O₂~55-65~3.7High
Methyl Myristate C₁₅H₃₀O₂~65-75~4.8High
Methyl Palmitate C₁₇H₃₄O₂~70-80~5.9Very High
Methyl Stearate C₁₉H₃₈O₂~75-85~7.2Very High
Methyl Oleate C₁₉H₃₆O₂~55-65~4.5Moderate
Methyl Linoleate C₁₉H₃₄O₂~35-45~3.7Low
Methyl Linolenate C₁₉H₃₂O₂~20-30~3.1Very Low

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Cetane Number (ASTM D613)

The cetane number, a critical indicator of a fuel's ignition quality, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1][2][3]

Methodology:

  • Engine Preparation: The CFR engine is calibrated and operated under standardized conditions of speed, temperature, and injection timing.

  • Fuel Sample Introduction: The FAME sample is introduced into the engine's fuel system.

  • Ignition Delay Measurement: The time between fuel injection and the start of combustion (ignition delay) is measured.

  • Reference Fuel Comparison: The ignition delay of the sample is compared to that of reference fuels with known cetane numbers.

  • Cetane Number Calculation: The cetane number of the sample is determined by interpolating between the results of the reference fuels.[4]

Measurement of Kinematic Viscosity (ASTM D445)

Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is crucial for ensuring proper fuel atomization in an engine.[5][6][7]

Methodology:

  • Sample Preparation: The FAME sample is brought to a specified, constant temperature in a calibrated glass capillary viscometer.

  • Flow Time Measurement: The time taken for a fixed volume of the liquid to flow through the capillary under gravity is accurately measured.

  • Kinematic Viscosity Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Assessment of Oxidative Stability (EN 14112 - Rancimat Method)

Oxidative stability is a measure of a fuel's resistance to degradation due to oxidation, which can lead to the formation of gums and sediments.[8][9][10]

Methodology:

  • Sample Preparation: A known quantity of the FAME sample is placed in a reaction vessel.

  • Accelerated Oxidation: The sample is heated to a specified temperature (typically 110°C) while a stream of purified air is passed through it.

  • Detection of Volatile Acids: The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period.

  • Induction Period Determination: The induction period is the time from the start of the test until the rapid increase in conductivity is detected. A longer induction period signifies higher oxidative stability.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the biodiesel production and testing workflow, the transesterification reaction mechanism, and a comparison of the combustion pathways of short-chain and long-chain FAMEs.

Biodiesel_Workflow cluster_production Biodiesel Production cluster_testing Fuel Property Testing Feedstock Triglyceride Feedstock (e.g., Vegetable Oil, Animal Fat) Transesterification Transesterification Reactor Feedstock->Transesterification Methanol Methanol Methanol->Transesterification Catalyst Catalyst (e.g., NaOH, KOH) Catalyst->Transesterification Separation Separation (Glycerol Removal) Transesterification->Separation Washing Washing & Drying Separation->Washing Glycerol Glycerol (Byproduct) Separation->Glycerol Biodiesel Pure FAMEs (Biodiesel) Washing->Biodiesel Cetane Cetane Number (ASTM D613) Biodiesel->Cetane Sample Viscosity Kinematic Viscosity (ASTM D445) Biodiesel->Viscosity Sample OxidativeStability Oxidative Stability (EN 14112) Biodiesel->OxidativeStability Sample

Caption: Experimental workflow for biodiesel production and subsequent fuel property testing.

Transesterification_Mechanism Triglyceride Triglyceride R¹-COO-CH₂ R²-COO-CH R³-COO-CH₂ FAMEs Fatty Acid Methyl Esters (Biodiesel) R¹-COO-CH₃ R²-COO-CH₃ R³-COO-CH₃ Triglyceride->FAMEs Transesterification Glycerol Glycerol HO-CH₂ HO-CH HO-CH₂ Triglyceride->Glycerol Methanol 3 CH₃OH Catalyst Catalyst (H⁺ or OH⁻)

Caption: General reaction mechanism for the transesterification of triglycerides to produce FAMEs.

Combustion_Pathway cluster_short_chain Short-Chain FAME (e.g., this compound) cluster_long_chain Long-Chain FAME (e.g., Methyl Oleate) SC_FAME This compound SC_Initiation High-Temperature Initiation SC_FAME->SC_Initiation SC_Intermediates Rapid formation of small radical species SC_Initiation->SC_Intermediates SC_NTC Weak or Absent NTC Behavior SC_Initiation->SC_NTC SC_Combustion Complete Combustion (CO₂, H₂O) SC_Intermediates->SC_Combustion LC_FAME Methyl Oleate LC_Initiation Low-Temperature Initiation LC_FAME->LC_Initiation LC_NTC Pronounced Negative Temperature Coefficient (NTC) Region LC_Initiation->LC_NTC LC_HighTemp High-Temperature Combustion LC_NTC->LC_HighTemp LC_Combustion Complete Combustion (CO₂, H₂O) LC_HighTemp->LC_Combustion

Caption: Simplified comparative combustion pathways of short-chain vs. long-chain FAMEs.

Discussion and Conclusion

The data and experimental protocols presented highlight the significant differences in fuel properties between this compound and longer-chain FAMEs commonly used in biodiesel.

This compound: As a short-chain FAME, this compound exhibits very low viscosity, which could be advantageous for cold flow properties. However, its estimated low cetane number and poor oxidative stability are significant drawbacks for its use as a neat biodiesel fuel.[11] Studies have indicated that due to its short-chain length, this compound does not accurately replicate the negative temperature coefficient (NTC) behavior observed in the combustion of real biodiesel fuels, making it a less suitable surrogate for combustion studies.[11]

Longer-Chain Saturated FAMEs (e.g., Methyl Palmitate, Methyl Stearate): These esters demonstrate excellent cetane numbers and high oxidative stability, desirable properties for diesel fuel.[12] However, their high melting points lead to poor cold flow properties, limiting their use in colder climates without additives.

Longer-Chain Unsaturated FAMEs (e.g., Methyl Oleate, Methyl Linoleate): These esters offer a compromise with good cetane numbers and better cold flow properties compared to their saturated counterparts. However, the presence of double bonds significantly reduces their oxidative stability, making them more prone to degradation during storage.[12]

References

Comparative study of free versus immobilized lipase for "Methyl butyrate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor esters such as methyl butyrate (B1204436), known for its characteristic fruity aroma, presents a greener and more specific alternative to chemical methods. Lipases are the biocatalysts of choice for this esterification reaction. A critical decision in designing this biocatalytic process is the use of lipase (B570770) in its free form versus an immobilized form. This guide provides an objective comparison of the performance of free and immobilized lipases for methyl butyrate synthesis, supported by experimental data, to aid researchers in selecting the optimal approach for their application.

Performance Comparison: Free vs. Immobilized Lipase

The choice between free and immobilized lipase significantly impacts the efficiency, reusability, and overall cost-effectiveness of this compound synthesis. While free lipases are readily available and simple to use, immobilization offers substantial advantages in terms of stability and process design.

ParameterFree LipaseImmobilized LipaseKey Observations
Maximum Yield (%) ~52% - 86%~70% - 93%Immobilized lipases generally exhibit higher conversion yields. For instance, a study on butyl butyrate synthesis showed a yield of 71.85% for immobilized lipase compared to 52.38% for the free enzyme under optimized conditions[1]. Another study on this compound synthesis using a purified free lipase from Aspergillus fumigatus achieved a maximum yield of 86%[2][3]. In contrast, immobilized Rhizomucor miehei lipase on chitosan (B1678972) showed an esterification yield of around 89% for this compound[4], and immobilized Rhizopus oryzae lipase resulted in a 70.42% molar conversion in a solvent-free system[5][6][7].
Reaction Time Often longer for comparable yieldsCan be shorter under optimal conditionsImmobilized lipases can achieve higher conversion rates in shorter times due to improved stability and potentially higher local enzyme concentration. For example, immobilized Rhizopus oryzae lipase achieved its maximum yield for this compound in 14 hours[5][6][7]. A study using free lipase reported a maximum yield after 16 hours[2][3][8].
Reusability Not reusableHighly reusable (5 to over 30 cycles)This is the most significant advantage of immobilization. Immobilized Rhizopus oryzae lipase retained over 95% of its activity after five cycles for this compound synthesis[5][6][7]. In another study on butyl butyrate, the immobilized lipase retained 50% of its initial activity after 31 cycles[1]. Free lipase is difficult to recover from the reaction mixture and is typically used for a single batch.
Stability (Thermal & pH) Lower stabilityEnhanced stabilityImmobilization on a solid support generally protects the enzyme from denaturation caused by changes in temperature and pH, leading to a broader operational window[4][9]. For example, one study noted that immobilized lipase retained its maximum activity over a broader temperature range (55–60°C) compared to the free enzyme[1].
Downstream Processing Difficult separation from productEasy separation (filtration, centrifugation)The ease of separating the immobilized biocatalyst from the final product simplifies downstream processing, reduces costs, and prevents enzyme contamination of the product[4].
Cost Lower initial cost per unit of activityHigher initial cost due to support and immobilization processWhile the initial investment for immobilized lipase is higher, the cost per batch can be significantly lower over time due to reusability[10].

Experimental Protocols

Synthesis of this compound Using Free Lipase

This protocol is based on the methodology for the synthesis of this compound using a purified lipase from Aspergillus fumigatus[2][3].

Materials:

  • Purified free lipase

  • Methanol (B129727)

  • Vinyl butyrate

  • n-Hexane (as solvent)

  • Screw-capped vials

  • Orbital shaker incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare the reaction mixture in a screw-capped vial containing 2 M methanol and 2 M vinyl butyrate in a final volume of 3 mL with n-hexane as the solvent.

  • Initiate the reaction by adding the purified free lipase (e.g., 30 µg/mL).

  • Incubate the vials in an orbital shaker at a constant temperature (e.g., 40°C) with agitation for a specified duration (e.g., 16 hours).

  • To monitor the reaction, withdraw samples at different time intervals.

  • Analyze the samples for the presence of this compound using gas chromatography. The percentage yield can be calculated by comparing the peak area of the product with a standard curve of this compound.

Synthesis of this compound Using Immobilized Lipase

This protocol is adapted from the solvent-free synthesis of this compound using immobilized Rhizopus oryzae lipase[5][6][7].

Materials:

  • Immobilized lipase (e.g., Rhizopus oryzae lipase)

  • Methanol

  • Vinyl butyrate

  • Screw-capped vials

  • Orbital shaker incubator

  • Centrifuge or filtration setup

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the reaction in screw-capped vials containing 3 mL of 0.6 M methanol in vinyl butyrate.

  • Add a specific amount of the immobilized lipase (e.g., 80 U) to initiate the reaction. A control reaction without the enzyme should also be prepared.

  • Incubate the vials in an orbital shaker at a specific temperature (e.g., 32°C) and agitation speed (e.g., 200 rpm) for the desired reaction time (e.g., 14 hours).

  • After the reaction, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration.

  • Analyze the supernatant for this compound content using gas chromatography to determine the molar conversion.

  • For reusability studies, the recovered immobilized lipase is washed (e.g., with t-butanol), dried, and then added to a fresh reaction mixture for the next cycle[5].

Visualizing the Processes

Experimental Workflow: Comparative Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery Prepare Substrates Prepare Substrates (Methanol & Butyric Acid/Vinyl Butyrate) Free Lipase Reaction Incubate Free Lipase with Substrates Prepare Substrates->Free Lipase Reaction Immobilized Lipase Reaction Incubate Immobilized Lipase with Substrates Prepare Substrates->Immobilized Lipase Reaction Prepare Free Lipase Solution Prepare Free Lipase Solution Prepare Free Lipase Solution->Free Lipase Reaction Prepare Immobilized Lipase Prepare Immobilized Lipase Prepare Immobilized Lipase->Immobilized Lipase Reaction Analysis_Free Product Analysis (GC) Free Lipase Reaction->Analysis_Free Separation Separate Immobilized Lipase (Filtration/Centrifugation) Immobilized Lipase Reaction->Separation Analysis_Immobilized Product Analysis (GC) Separation->Analysis_Immobilized Reuse Wash & Reuse Immobilized Lipase Separation->Reuse Reuse->Immobilized Lipase Reaction Next Cycle

Caption: Workflow for comparing free and immobilized lipase in this compound synthesis.

Enzymatic Reaction Mechanism: Ping-Pong Bi-Bi

G E Lipase (E) EA E-Butyryl Complex E->EA + A F Acyl-Enzyme Intermediate (F) EA->F - H2O FP F-Methanol Complex F->FP + P EQ E-Methyl Butyrate Complex FP->EQ EQ->E - Q P Methanol (P) A Butyric Acid (A) Q This compound (Q) H2O Water

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

"Methyl butyrate" analysis: comparing different sample preparation techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common sample preparation techniques for the analysis of methyl butyrate (B1204436), a key volatile ester in flavor, fragrance, and biomedical research.

The accurate quantification of methyl butyrate, a volatile organic compound with a characteristic fruity aroma, is crucial across various scientific disciplines. Its presence can be indicative of product quality in the food and beverage industry, a key component in fragrance formulations, and a potential biomarker in biomedical studies. The choice of sample preparation technique is a critical first step in the analytical workflow, significantly impacting the accuracy, sensitivity, and reproducibility of results. This guide provides an objective comparison of three widely used techniques: Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Static Headspace (SHS), supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for the analysis of this compound and related volatile esters using HS-SPME, LLE, and SHS. These values are compiled from various studies and should be considered as typical performance indicators. Actual results may vary depending on the specific matrix, instrumentation, and experimental conditions.

Performance MetricHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Static Headspace (SHS)
Recovery 85 - 115% (for volatile esters)[1]92.9 - 104% (for β-hydroxy-β-methylbutyrate)88 - 109% (for various volatile compounds)
Limit of Detection (LOD) 0.01 - 1 µg/L (for volatile esters)[1]~1-5 ng/g (for organic acids after derivatization)0.1 - 4.9 µg/L (for various volatile organic compounds)
Limit of Quantification (LOQ) 0.05 - 5 µg/L (for volatile esters)[1]30.0 ng/mL (for β-hydroxy-β-methylbutyrate)1.0 µg/L (for various carbonyl compounds)
Precision (%RSD) < 15% (for volatile esters)[1]< 3.93% (for β-hydroxy-β-methylbutyrate)< 13% (for various carbonyl compounds)
Solvent Consumption NoneHighNone
Automation Potential HighModerateHigh
Simplicity HighModerate to HighHigh
Cost Moderate (fibers are reusable but have a limited lifetime)Low (solvents are a recurring cost)Low to Moderate (requires a headspace autosampler)

In-Depth Technique Analysis

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace of a sample.[1] It is a highly sensitive and simple method, making it a popular choice for the analysis of flavor and fragrance compounds.

Advantages:

  • Solvent-free: Environmentally friendly and reduces the risk of solvent-related interference.[1]

  • High sensitivity: The concentration of analytes on the fiber leads to low detection limits.[1]

  • Simplicity and Automation: The procedure is straightforward and can be easily automated for high-throughput analysis.

Disadvantages:

  • Fiber fragility and cost: SPME fibers can be delicate and have a limited lifespan, representing a recurring cost.

  • Matrix effects: The sample matrix can influence the partitioning of the analyte into the headspace, potentially affecting accuracy.

  • Equilibrium-based: Requires careful optimization of extraction time and temperature to ensure equilibrium is reached for reproducible results.

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound analysis, this involves extracting the ester from the sample into a suitable organic solvent.

Advantages:

  • High recovery: Can achieve high extraction efficiency with proper solvent selection and multiple extractions.

  • Versatility: Applicable to a wide range of sample matrices.

  • Low cost of consumables: The primary cost is associated with the solvents.

Disadvantages:

  • Solvent-intensive: Requires significant volumes of organic solvents, which can be costly, hazardous, and environmentally unfriendly.

  • Emulsion formation: The formation of emulsions at the solvent interface can make phase separation difficult and lead to analyte loss.

  • Labor-intensive: Can be a more manual and time-consuming process compared to automated headspace techniques.

Static Headspace (SHS)

SHS analysis involves placing a sample in a sealed vial, allowing the volatile compounds to equilibrate between the sample and the gas phase (headspace) above it, and then injecting a portion of the headspace gas into a gas chromatograph (GC).[2]

Advantages:

  • Simplicity and Automation: A very straightforward and highly automatable technique.[2]

  • Clean sample introduction: Only the volatile components are introduced into the GC, which minimizes contamination of the analytical system.[2]

  • Good for highly volatile compounds: Well-suited for the analysis of compounds with high vapor pressure like this compound.

Disadvantages:

  • Lower sensitivity: Compared to HS-SPME, SHS is generally less sensitive as it does not involve a concentration step.[3]

  • Matrix effects: Similar to HS-SPME, the sample matrix can affect the partitioning of the analyte into the headspace.

  • Limited to volatile compounds: Not suitable for the analysis of semi-volatile or non-volatile compounds.

Experimental Workflows and Protocols

To provide a practical guide for researchers, detailed experimental protocols for each technique are outlined below. These should be considered as starting points and may require optimization for specific sample matrices and analytical instrumentation.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 LLE cluster_3 SHS cluster_4 Analysis Sample Liquid or Solid Sample HS_Vial Place sample in headspace vial Sample->HS_Vial LLE_Solvent Add immiscible organic solvent Sample->LLE_Solvent SHS_Vial Place sample in headspace vial Sample->SHS_Vial HS_Equilibrate Equilibrate at controlled temperature HS_Vial->HS_Equilibrate HS_Extract Expose SPME fiber to headspace HS_Equilibrate->HS_Extract GCMS GC-MS Analysis HS_Extract->GCMS Thermal Desorption LLE_Mix Vortex/Shake to partition analyte LLE_Solvent->LLE_Mix LLE_Separate Separate organic layer LLE_Mix->LLE_Separate LLE_Separate->GCMS Direct Injection SHS_Equilibrate Equilibrate at controlled temperature SHS_Vial->SHS_Equilibrate SHS_Inject Inject headspace gas SHS_Equilibrate->SHS_Inject SHS_Inject->GCMS

Caption: Comparative experimental workflow for this compound analysis.

Detailed Experimental Protocols
  • Sample Preparation: Place a known amount of the liquid or solid sample (e.g., 1-5 g) into a 20 mL headspace vial. For quantitative analysis, add a suitable internal standard. To enhance the volatility of this compound, "salting out" can be performed by adding a saturated solution of sodium chloride.

  • Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow this compound to partition into the headspace. Agitation can improve efficiency.[1]

  • Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-40 minutes) while maintaining the equilibration temperature.[1]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode for analysis by GC-MS.[1]

  • Sample Preparation: Place a known amount of the aqueous sample into a separatory funnel or a suitable extraction vessel. Adjust the pH of the sample if necessary to ensure this compound is in a neutral form for efficient extraction.

  • Solvent Addition: Add a measured volume of a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or hexane). The choice of solvent will depend on the sample matrix and the desired selectivity.

  • Extraction: Stopper the vessel and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase. Vent the vessel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer containing the this compound can be the upper or lower layer depending on the density of the solvent used.

  • Collection: Carefully collect the organic layer. For quantitative analysis, the aqueous layer can be re-extracted with fresh solvent to improve recovery.

  • Drying and Concentration (Optional): The collected organic extract can be dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water. The extract can then be concentrated under a gentle stream of nitrogen if necessary.

  • Analysis: Inject an aliquot of the organic extract into the GC-MS for analysis.

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial (e.g., 10 or 20 mL). Add a matrix modifier or salt if required to enhance the release of volatiles.[2]

  • Equilibration: Seal the vial and place it in the autosampler's incubator. Heat the vial to a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.

  • Pressurization and Injection: The headspace vial is pressurized with an inert gas. A heated, gas-tight syringe then withdraws a specific volume of the headspace gas and injects it into the GC inlet.

  • Analysis: The injected volatile compounds are separated and detected by GC-MS.

Conclusion

The choice of the most appropriate sample preparation technique for this compound analysis depends on the specific requirements of the study.

  • HS-SPME is an excellent choice for trace-level analysis due to its high sensitivity and solvent-free nature, making it ideal for flavor and fragrance profiling.

  • LLE remains a robust and versatile technique, particularly when higher sample volumes are available and high recovery is paramount, though it comes with the drawback of significant solvent consumption.

  • SHS offers a simple, rapid, and highly automatable solution for the analysis of more concentrated samples and is well-suited for routine quality control applications where high sensitivity is not the primary concern.

Researchers, scientists, and drug development professionals should carefully consider the performance characteristics, advantages, and limitations of each technique to select the optimal method that aligns with their analytical goals, sample type, and available resources.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Butyrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methyl butyrate (B1204436), a common ester in research and development, is paramount for ensuring laboratory safety and environmental compliance. Due to its classification as a highly flammable liquid, adherence to strict protocols is essential to mitigate risks of fire, chemical reactions, and improper waste handling. This guide provides detailed, step-by-step procedures for the safe disposal of methyl butyrate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Operate within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of vapors.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and utilize proper removal techniques to avoid skin contact.[1][2]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. It should never be disposed of down the drain or in regular trash.[3][4]

1. Waste Classification and Segregation:

  • Identify this compound waste as a "Flammable Liquid Hazardous Waste."

  • Segregate it from incompatible materials to prevent dangerous chemical reactions. Do not mix with oxidizing agents, strong acids, or strong bases.[5]

  • Collect it in a designated waste stream for non-halogenated organic solvents.[6]

2. Containerization:

  • Select a chemically compatible waste container, typically a glass bottle or a high-density polyethylene (B3416737) (HDPE) carboy.[7][8]

  • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[8]

  • The container must be kept closed at all times, except when you are actively adding waste.[3][7] Leaving a funnel in the opening is not considered a closed container.

3. Proper Labeling:

  • Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.

  • Clearly list all constituents and their approximate percentages, including "this compound."[7]

  • Ensure the label is legible and complete before the waste is transported from the laboratory.

4. Accumulation and Storage:

  • Store the sealed waste container in a designated and labeled Satellite Accumulation Area within your laboratory.

  • This area should be away from heat, sparks, open flames, and other ignition sources.[2][9]

  • Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[3]

5. Arranging for Final Disposal:

  • Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste contractor to schedule a pickup.[5][8]

  • This compound is typically disposed of via incineration at a licensed hazardous waste treatment facility.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, essential for safety assessments and handling procedures.

Table 1: Physical and Chemical Properties

PropertyValueCitations
Chemical FormulaC₅H₁₀O₂[2][10]
Molecular Weight102.13 g/mol [1][2][10]
AppearanceColorless liquid[10]
Boiling Point102 - 103 °C[2][10]
Melting Point-85 °C[10]
Flash Point11.67 °C[10]
Density0.898 g/cm³ at 25 °C[10]
Vapor Pressure32 hPa at 20 °C[10]

Table 2: Hazard and Safety Information

Hazard ClassificationGHS CodePrecautionary Statement ExamplesCitations
Flammable LiquidH225 (Category 2)P210: Keep away from heat, sparks, open flames.[2][10]
P233: Keep container tightly closed.[10]
P403 + P235: Store in a well-ventilated place. Keep cool.[2]
P501: Dispose of contents/container to an approved waste disposal plant.[10]

Experimental Protocols

Protocol for Small Spill Clean-up (Less than 100 mL)

This protocol outlines the standard procedure for managing a small spill of this compound.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[5]

  • Ensure Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, dry lime, soda ash, vermiculite, or cat litter.[5][11]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's EHS department.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MethylButyrateDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Final Disposal start This compound Waste Generated ppe Select & Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as 'Flammable Liquid' fume_hood->classify segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) classify->segregate container Select Labeled, Leak-Proof 'Flammable Organic Waste' Container segregate->container add_waste Add Waste to Container container->add_waste seal Securely Seal Container add_waste->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store pickup Arrange Pickup with EHS or Licensed Contractor store->pickup end_node Disposal at Approved Hazardous Waste Facility pickup->end_node

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Methyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of methyl butyrate (B1204436), tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Methyl butyrate is a flammable liquid and vapor that can cause skin and eye irritation.[1] Proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Impact-resistant safety glasses with side shields or chemical safety goggles.[2][3] A face shield may be necessary for operations with a high risk of splashing.[2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Solvent-resistant gloves (e.g., Nitrile rubber).[1][2] Glove material and thickness should be selected based on the specific operation and duration of use. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[4]Prevents skin contact, as this compound can be absorbed through the skin and may cause irritation.[1][2]
Body Protection A laboratory coat or a chemical-resistant apron.[5] For extensive handling, a complete protective suit that is impervious, flame-retardant, and anti-static may be required.[1]Protects against accidental spills and contamination of personal clothing. Contaminated work clothes should be laundered separately by informed individuals.[2]
Respiratory Protection Generally not required with adequate local exhaust ventilation.[2] If ventilation is insufficient or in case of spills, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode should be used.[2][3]Protects against the inhalation of vapors, which can cause respiratory tract irritation.[1]

Safe Handling and Storage Protocol

A systematic approach to handling and storing this compound is critical for laboratory safety.

Operational Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace prep_ppe->prep_setup handle_transfer 3. Transfer Chemical prep_setup->handle_transfer handle_use 4. Perform Experiment handle_transfer->handle_use cleanup_decon 5. Decontaminate handle_use->cleanup_decon cleanup_ppe 6. Doff PPE cleanup_decon->cleanup_ppe storage_store 7. Store Properly cleanup_ppe->storage_store storage_dispose 8. Dispose of Waste storage_store->storage_dispose Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response cluster_first_aid First Aid start Incident Occurs spill Spill or Leak start->spill exposure Personal Exposure start->exposure spill_evacuate Evacuate Area spill->spill_evacuate exposure_skin Skin Contact exposure->exposure_skin exposure_eye Eye Contact exposure->exposure_eye exposure_inhalation Inhalation exposure->exposure_inhalation exposure_ingestion Ingestion exposure->exposure_ingestion spill_ignition Remove Ignition Sources spill_evacuate->spill_ignition spill_contain Contain Spill spill_ignition->spill_contain spill_cleanup Clean Up spill_contain->spill_cleanup spill_ventilate Ventilate Area spill_cleanup->spill_ventilate aid_skin Remove clothing, wash skin exposure_skin->aid_skin aid_eye Rinse eyes for 15 mins exposure_eye->aid_eye aid_inhalation Move to fresh air exposure_inhalation->aid_inhalation aid_ingestion Rinse mouth, do NOT induce vomiting exposure_ingestion->aid_ingestion aid_medical Seek Medical Attention aid_skin->aid_medical aid_eye->aid_medical aid_inhalation->aid_medical aid_ingestion->aid_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.